molecular formula CNa2S3 B1581823 Sodium trithiocarbonate CAS No. 534-18-9

Sodium trithiocarbonate

货号: B1581823
CAS 编号: 534-18-9
分子量: 154.2 g/mol
InChI 键: USAIOOFEIMNEDN-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Sodium trithiocarbonate, with the chemical formula Na2CS3, is a sodium salt of trithiocarbonic acid. It is a compound that has garnered attention in various fields, particularly in materials science and electrochemistry. One of its notable applications is as a cathode material in sodium-ion batteries, where it facilitates improvements in both energy density and cycle stability. The unique structure of this compound allows it to effectively store and release sodium ions, making it a promising candidate for next-generation energy storage systems. Additionally, its synthesis involves the reaction of sodium sulfide with carbon disulfide, which can be performed under controlled conditions to yield high-purity products. Beyond its use in batteries, this compound is also explored for its potential in organic synthesis and as a reagent in various chemical reactions, owing to its ability to act as a sulfur donor.

属性

IUPAC Name

disodium;carbonotrithioate
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InChI

InChI=1S/CH2S3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAIOOFEIMNEDN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)([S-])[S-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CNa2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060203
Record name Sodium trithiocarbonate
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Molecular Weight

154.2 g/mol
Source PubChem
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Physical Description

Liquid
Record name Carbonotrithioic acid, sodium salt (1:2)
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CAS No.

534-18-9
Record name Sodium thiocarbonate
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Record name Carbonotrithioic acid, sodium salt (1:2)
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Record name Sodium trithiocarbonate
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Record name Sodium trithiocarbonate
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Record name SODIUM TRITHIOCARBONATE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Sodium Trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium trithiocarbonate (B1256668) (Na₂CS₃), a versatile sulfur-containing compound, plays a crucial role in various chemical transformations, including as a reagent in the synthesis of organic sulfur compounds, a flotation agent in the mining industry, and a precursor for the formation of trithiocarbonate chain transfer agents used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This in-depth technical guide provides a comprehensive overview of the core synthesis methods for sodium trithiocarbonate, complete with detailed experimental protocols, quantitative data for comparison, and graphical representations of the synthetic pathways and workflows.

Core Synthesis Methodologies

The preparation of this compound primarily revolves around the reaction of a sodium sulfide (B99878) source with carbon disulfide. The choice of solvent and reaction conditions significantly impacts the yield, purity, and scalability of the synthesis. Three primary methods have been established: aqueous solution reaction, organic solvent-based synthesis, and one-step wet ball-milling.

Aqueous Solution Reaction

The most traditional approach involves the direct reaction of sodium sulfide (Na₂S) with carbon disulfide (CS₂) in an aqueous medium.[1][2] This method can yield high-purity this compound but requires careful control of reaction parameters to prevent the formation of by-products.

Reaction:

Na₂S + CS₂ → Na₂CS₃

  • In a well-ventilated fume hood, dissolve sodium sulfide (Na₂S) in water to create an aqueous solution.

  • While stirring vigorously, slowly add carbon disulfide (CS₂) to the sodium sulfide solution. A typical molar ratio is approximately 2.8 moles of CS₂ for every 1 mole of Na₂S.[2][3]

  • Maintain the reaction temperature between 35-38°C.[2][3]

  • Allow the reaction to proceed for 60 to 120 minutes.[2][3]

  • It is crucial to maintain alkaline conditions (pH > 8.0) throughout the reaction to minimize side reactions and ensure the complete conversion of sodium sulfide.[1][4]

  • The resulting this compound solution can be used directly for subsequent reactions or the product can be isolated by techniques such as rotary evaporation to obtain solid, crystalline this compound.[2]

Organic Solvent-Based Synthesis

To circumvent challenges associated with the high water solubility of this compound and to simplify product isolation, an alternative method utilizes a mixture of a non-polar solvent (hexane) and a polar aprotic solvent (a lower alkyl alcohol like ethanol).[1][5] This approach can enhance reaction kinetics and often leads to improved yields.[1]

  • Suspend powdered technical-grade sodium sulfide in a mixture of hexane (B92381) and ethanol (B145695). The solvent composition typically ranges from 97% to 70% hexane and 3% to 30% ethanol by weight.[5]

  • With vigorous stirring, slowly add carbon disulfide from a dropping funnel.

  • The reaction is exothermic, and the temperature may rise, for instance, from 21°C to 29°C over a couple of hours.[5]

  • Continue stirring for an additional period (e.g., two hours) to ensure the reaction goes to completion.[5]

  • The solid this compound product can be isolated by filtration, followed by washing with hexane to remove any unreacted carbon disulfide and solvent.

  • The final product is then dried to obtain a powdered form of this compound.

One-Step Wet Ball-Milling

A more recent and environmentally conscious method for synthesizing this compound is through a one-step wet ball-milling process.[1][6] This solvent-less or minimal-solvent technique offers a simple and efficient route to high-purity product.[1]

  • In a zirconia milling container, refine commercial sodium sulfide powder using zirconia grinding media at a speed of approximately 400 rpm for 24 hours (with intermittent resting periods).[6]

  • Transfer the refined sodium sulfide powder and carbon disulfide to a PTFE bottle in a 1:3 molar ratio.[6]

  • Add a small amount of a slurry medium, such as 1,2-dimethoxyethane (B42094) (DME), to facilitate a homogenous reaction between the solid sodium sulfide and liquid carbon disulfide.[6]

  • Use zirconia ceramic balls as the grinding media and perform wet ball-milling for 24 hours.[6]

  • After milling, the resulting slurry is dried (e.g., at 50°C for 2 hours) to remove the solvent and any excess carbon disulfide, yielding the final orange-red this compound powder.[6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the different synthesis methods of this compound, allowing for easy comparison.

ParameterAqueous Solution ReactionOrganic Solvent-Based SynthesisOne-Step Wet Ball-Milling
Reactants Sodium Sulfide (Na₂S), Carbon Disulfide (CS₂)Sodium Sulfide (Na₂S), Carbon Disulfide (CS₂)Sodium Sulfide (Na₂S), Carbon Disulfide (CS₂)
Solvent/Medium WaterHexane/Ethanol Mixture (97-70% / 3-30%)[5]1,2-Dimethoxyethane (DME) (slurry medium)[6]
**Molar Ratio (Na₂S:CS₂) **~1 : 2.8[2][3]Not explicitly stated, but excess CS₂ is common1 : 3[6]
Temperature 25 - 40°C (typically 35-38°C)[1][2][3]21 - 36°C (exothermic)[5]Ambient
Reaction Time 60 - 120 minutes[2][3]~2 - 4 hours24 hours (milling time)[6]
Yield High (quantitative in some cases)> 90% (in optimized examples)[5]High (not explicitly quantified in the provided source)
Key Considerations Requires careful pH control (alkaline)[1]Simplifies product isolation[1]Environmentally friendly, minimal solvent use[1][6]

Visualizing the Synthesis

To better understand the chemical transformation and the experimental process, the following diagrams have been generated.

Synthesis_Pathway Na2S Sodium Sulfide (Na₂S) Na2CS3 This compound (Na₂CS₃) Na2S->Na2CS3 + CS₂ CS2 Carbon Disulfide (CS₂) CS2->Na2CS3

Caption: Chemical reaction for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_analysis Analysis Reactant_Prep Reactant Preparation (Na₂S, CS₂, Solvent) Mixing Mixing and Reaction (Controlled Temperature & Stirring) Reactant_Prep->Mixing Isolation Product Isolation (Filtration/Evaporation) Mixing->Isolation Washing Washing (e.g., with Hexane) Isolation->Washing Drying Drying Washing->Drying Final_Product Final Product: this compound Drying->Final_Product

Caption: A generalized experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Sodium Trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium trithiocarbonate (B1256668) (Na₂CS₃) is an inorganic compound that serves as a versatile reagent in various chemical applications. As the sodium salt of trithiocarbonic acid, it is a sulfur analog of sodium carbonate. This guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity. The information is tailored for professionals in research, science, and drug development who may utilize this compound in areas ranging from organic synthesis to materials science.

Chemical and Physical Properties

Sodium trithiocarbonate is typically a yellow, crystalline solid.[1] It is an important precursor in the synthesis of various organic sulfur compounds and has applications in fields such as polymer chemistry and wastewater treatment.[2][3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula CNa₂S₃[1][3][4]
Molar Mass 154.19 g/mol [1]
Appearance Yellow needle-like crystals[1]
Melting Point 80 °C[1]
Boiling Point 57.8 °C at 760 mmHg[5][]
Solubility in Water Soluble[1][3]
Solubility in Ethanol 5.55 g/100 g at 15.5 °C[1]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueCharacteristic FeatureSource
FTIR (cm⁻¹) 820 - 930 (broad, strong C-S stretch)[2][7]
¹³C NMR (ppm) ~207 (carbon-sulfur bonding)[2][7]
XRD Correlates with reference peaks for Na₂CS₃[7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective application in a research setting.

Synthesis of this compound

Two primary methods for the synthesis of this compound are the aqueous solution reaction and the one-step wet ball-milling technique.

This traditional method involves the reaction of sodium sulfide (B99878) (Na₂S) with carbon disulfide (CS₂) in an aqueous medium.[2]

Protocol:

  • Prepare an aqueous solution of sodium sulfide.

  • Under controlled temperature and pH conditions, add carbon disulfide to the sodium sulfide solution.

  • Allow the reaction to proceed to completion. The reaction progress can be monitored by the color change of the solution.

  • The resulting this compound can be used in solution or isolated as a solid, often as a hydrate, by crystallization.[8]

This is a more recent, environmentally friendly approach that is either solvent-less or uses minimal solvent.[2][7]

Protocol:

  • Refine commercial sodium sulfide powder using a zirconia grinding media in a milling container at 400 rpm for 24 hours (with intervals of 30 minutes milling and 30 minutes resting).[7]

  • Transfer the refined sodium sulfide powder and carbon disulfide (in a 1:3 molar ratio) into a PTFE bottle.[7]

  • Add a small amount of a slurry medium, such as 1,2-dimethoxyethane (B42094) (DME), to facilitate a homogenous reaction.[7]

  • Use zirconia ceramic balls as the grinding media and perform wet ball-milling.[7]

  • The mechanical energy from the milling process promotes the reaction between the solid sodium sulfide and liquid carbon disulfide.

  • After the reaction is complete, the solvent and any excess carbon disulfide are dried off to yield the orange-red this compound powder.[7]

Analytical Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

  • X-ray Diffraction (XRD): Used to examine the bulk crystalline structure of the obtained compound. The sample should be protected from air exposure, for instance, by using Kapton tape. The resulting diffraction peaks should correlate with the reference peaks for Na₂CS₃.[7]

  • Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to probe the vibrational modes of the molecule. A broad and strong absorption band between 820-930 cm⁻¹ is characteristic of the C-S resonance bond stretching in the trithiocarbonate anion.[2][7]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To further confirm the bonding environment of the carbon atom, ¹³C NMR is used. A distinct peak at approximately 207 ppm confirms the carbon-sulfur bonding environment.[2][7]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is largely defined by the trithiocarbonate dianion (CS₃²⁻).

Nucleophilicity and Ligand Properties

The trithiocarbonate anion is an excellent nucleophile and a competent ligand. It readily reacts with alkylating agents, such as alkyl halides, to form trithiocarbonate esters.[2] This reactivity is fundamental to its use in organic synthesis. Furthermore, it forms stable complexes with a variety of metal ions, a property utilized in the precipitation of heavy metals from industrial wastewater.[2][3]

Redox Chemistry

This compound can act as a reducing agent.[2] The trithiocarbonate group is a key component in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where it serves as a highly effective chain transfer agent.[2] The reduction of the trithiocarbonate group can be achieved chemically or electrochemically and is a crucial step in polymer chemistry for the removal of RAFT end-groups.[2]

Stability and Decomposition

This compound is unstable in aqueous environments due to hydrolysis.[2] The C-S bonds in the trithiocarbonate anion are weaker than the C-O bonds in carbonates, contributing to its reactivity in water.[2] It is also sensitive to temperature.

Visualizations

The following diagrams illustrate key processes and relationships involving this compound.

Synthesis_of_Sodium_Trithiocarbonate reactant reactant product product process process Na2S Sodium Sulfide (Na₂S) Reaction Reaction Na2S->Reaction CS2 Carbon Disulfide (CS₂) CS2->Reaction Na2CS3 This compound (Na₂CS₃) Reaction->Na2CS3

Caption: General synthesis of this compound from its precursors.

RAFT_Polymerization_Role compound compound process process polymer polymer concept concept Na2CS3 This compound RAFT_Agent Trithiocarbonate RAFT Agent Na2CS3->RAFT_Agent Synthesis AlkylHalide Alkyl Halide AlkylHalide->RAFT_Agent Polymerization RAFT Polymerization RAFT_Agent->Polymerization Control Control RAFT_Agent->Control Monomer Monomer Monomer->Polymerization Initiator Initiator Initiator->Polymerization ControlledPolymer Polymer with Controlled Molecular Weight & Architecture Polymerization->ControlledPolymer Control->Polymerization

Caption: Role of trithiocarbonates in RAFT polymerization.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[3][9] It should be handled in a well-ventilated area to avoid inhalation.[3] In case of contact with skin or eyes, rinse immediately and thoroughly with water. If ingested, rinse the mouth and do not induce vomiting; seek immediate medical attention.[3] Store in a locked-up, cool, and dry place.[3][10]

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound. The quantitative data, presented in clear tables, along with detailed experimental protocols and visualizations of its chemical utility, are intended to support researchers, scientists, and drug development professionals in their work with this versatile compound. Its roles as a nucleophile, a ligand for metal complexation, and a key component in controlled polymerization highlight its significance in modern chemistry. Proper safety precautions are paramount when handling this corrosive material.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Sodium Trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium trithiocarbonate (B1256668) (Na₂CS₃) is an inorganic salt of the unstable trithiocarbonic acid (H₂CS₃). It is a versatile chemical compound with significant applications in various fields, including as a precursor in organic synthesis, a flotation agent in the mining industry, a component in high-performance sodium-sulfur batteries, and in the removal of heavy metals from wastewater.[1][2] A thorough understanding of its molecular structure and bonding is crucial for optimizing its use in these applications and for the development of new technologies. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and synthesis of sodium trithiocarbonate, supported by experimental data and detailed protocols.

Molecular Structure and Bonding

The fundamental unit of this compound is the trithiocarbonate dianion (CS₃²⁻), which is isoelectronic and isostructural with the carbonate ion (CO₃²⁻). The structure consists of a central carbon atom bonded to three sulfur atoms, with two sodium cations (Na⁺) balancing the charge.[3]

The Trithiocarbonate Anion (CS₃²⁻)

The trithiocarbonate anion exhibits a trigonal planar geometry, a structural characteristic confirmed by crystallographic studies of related salts.[3][4] This planarity arises from the sp² hybridization of the central carbon atom. The bonding within the CS₃²⁻ anion is characterized by delocalized π-electrons, resulting in a resonance hybrid of three contributing structures. This resonance leads to the equivalence of the three carbon-sulfur bonds, each having a partial double bond character.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and bonding of this compound. The key spectroscopic signatures are found in its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of the trithiocarbonate anion provide valuable information about its bonding. The most prominent feature in the Fourier-transform infrared (FTIR) spectrum of this compound is a broad and strong absorption band in the region of 820–930 cm⁻¹.[5] This band is attributed to the asymmetric stretching of the C-S resonance bonds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for probing the chemical environment of the carbon atom in the trithiocarbonate anion. The ¹³C NMR spectrum of this compound shows a characteristic peak at approximately 207 ppm.[5] This downfield chemical shift is indicative of the carbon atom being bonded to three electronegative sulfur atoms and is consistent with the delocalized π-bonding system.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the molecular structure and spectroscopic properties of the trithiocarbonate anion, based on available literature.

Parameter Value Reference
Molecular Formula Na₂CS₃[2]
Molecular Weight 154.19 g/mol
Geometry of CS₃²⁻ Anion Trigonal Planar[3][4]
Mean C-S Bond Length ~1.712 Å (from K₂CS₃·H₂O)[4]
S-C-S Bond Angle ~120° (from K₂CS₃·H₂O)[4]

Table 1: Molecular and Structural Data for this compound.

Spectroscopic Technique Characteristic Signal Assignment Reference
FTIR Spectroscopy 820–930 cm⁻¹ (broad, strong)Asymmetric C-S resonance stretching[5]
¹³C NMR Spectroscopy ~207 ppmCarbon-sulfur resonance bond[5]

Table 2: Key Spectroscopic Data for this compound.

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common laboratory-scale synthesis procedures.

Method 1: Reaction of Sodium Sulfide (B99878) with Carbon Disulfide in Aqueous Solution

This method involves the direct reaction of sodium sulfide with carbon disulfide in an aqueous medium.

Materials:

  • Sodium sulfide (Na₂S)

  • Carbon disulfide (CS₂)

  • Deionized water

Procedure:

  • In a well-ventilated fume hood, prepare an aqueous solution of sodium sulfide. For example, dissolve 0.05 mol of Na₂S in a suitable amount of deionized water in a reaction flask equipped with a magnetic stirrer.

  • While stirring vigorously, slowly add 0.14 mol of carbon disulfide to the sodium sulfide solution at room temperature.[1]

  • Continue stirring the mixture. The reaction is exothermic. Maintain the temperature at approximately 38°C for 60 minutes to ensure the reaction goes to completion.[1]

  • The resulting solution will be a deep orange-red color, indicating the formation of this compound.

  • The product is typically used in solution for subsequent reactions. If isolation of the solid is required, it can be achieved by rotary evaporation to remove the water, followed by purification. It is important to note that this compound is sensitive to higher temperatures and may decompose upon evaporation to dryness.[3]

Method 2: Wet Ball Milling Synthesis

This mechanochemical method offers a simple and efficient route to high-purity this compound.

Materials:

  • Commercial sodium sulfide powder (Na₂S)

  • Carbon disulfide (CS₂)

  • 1,2-dimethoxyethane (B42094) (DME) (as a slurry medium)

  • Zirconia grinding media and milling container

Procedure:

  • Initially, refine the commercial sodium sulfide powder using a zirconia (YSZ) grinding media in a zirconia milling container at 400 rpm. The total milling duration should be 24 hours with intervals of 30 minutes of milling followed by 30 minutes of rest.[5]

  • In a PTFE bottle, combine the refined sodium sulfide powder and carbon disulfide in a 1:3 molar ratio.[5]

  • Add 15 mL of 1,2-dimethoxyethane (DME) as a slurry medium.[5]

  • Use zirconia ceramic balls as the grinding media.

  • Conduct the wet ball milling process. The mechanical energy will facilitate a homogenous reaction between the solid Na₂S and liquid CS₂.

  • After the milling is complete, dry the resulting slurry to remove the DME and any excess CS₂. The final product is an orange-red colored powder of this compound.[5]

Visualizations

Molecular Structure of the Trithiocarbonate Anion

G Molecular Structure of Trithiocarbonate Anion (CS₃²⁻) C C S1 S C->S1 S2 S C->S2 S3 S C->S3 S1->C S2->C S3->C

Caption: A diagram illustrating the trigonal planar structure of the trithiocarbonate anion (CS₃²⁻).

Experimental Workflow for Synthesis

G Workflow for this compound Synthesis cluster_method1 Aqueous Solution Method cluster_method2 Wet Ball Milling Method A1 Dissolve Na₂S in water A2 Add CS₂ (stirring, ~38°C) A1->A2 A3 Reaction (60 min) A2->A3 A4 Na₂CS₃ Solution A3->A4 B1 Refine Na₂S (ball mill) B2 Mix Na₂S, CS₂, and DME B1->B2 B3 Wet Ball Mill B2->B3 B4 Dry Slurry B3->B4 B5 Na₂CS₃ Powder B4->B5

Caption: A flowchart outlining two primary methods for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and bonding of this compound, supported by quantitative data and experimental protocols. The trigonal planar geometry and resonant C-S bonds of the trithiocarbonate anion are key to its chemical properties and reactivity. The spectroscopic data presented serve as a valuable reference for the characterization of this important compound. The detailed synthesis protocols offer practical guidance for researchers and scientists working with this compound in various applications. Further research into the crystallographic details of anhydrous this compound and a more comprehensive analysis of its Raman spectrum would provide an even deeper understanding of this versatile molecule.

References

Dissociation and Hydrolysis of Sodium Trithiocarbonate in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical behavior of sodium trithiocarbonate (B1256668) (Na₂CS₃) in aqueous environments. Focusing on its dissociation and subsequent hydrolysis, this document synthesizes available data to offer a comprehensive understanding of its stability, reaction pathways, and the key factors influencing its transformation.

Dissociation in Aqueous Solution

Sodium trithiocarbonate is an inorganic salt that, upon dissolution in water, undergoes complete electrolytic dissociation. The ionic bonds are broken, yielding two sodium cations (Na⁺) and one trithiocarbonate dianion (CS₃²⁻) per formula unit.[1] This initial dissociation is a rapid process and establishes the presence of the key reactive species, the trithiocarbonate anion, in the solution.

The overall dissociation reaction is as follows:

Na₂CS₃ (s) → 2Na⁺ (aq) + CS₃²⁻ (aq)

The trithiocarbonate anion possesses a trigonal planar geometry, analogous to the carbonate ion, with a central carbon atom bonded to three sulfur atoms.[1]

Dissociation Na2CS3 This compound (Na₂CS₃) H2O Aqueous Solution (H₂O) Na2CS3->H2O ions H2O->ions Dissociation Na_ion 2 Na⁺ (Sodium Cation) ions->Na_ion CS3_ion CS₃²⁻ (Trithiocarbonate Anion) ions->CS3_ion

Figure 1: Dissociation of this compound in Water.

Hydrolysis of the Trithiocarbonate Anion

The trithiocarbonate anion (CS₃²⁻) is the conjugate base of the weak and unstable trithiocarbonic acid (H₂CS₃).[1][2] Consequently, in aqueous solution, the CS₃²⁻ anion undergoes hydrolysis by accepting protons from water molecules, leading to an increase in the solution's pH. The stability of the trithiocarbonate group in water is significantly influenced by pH and temperature, with hydrolysis and subsequent degradation being more pronounced in strongly basic conditions.[3]

The hydrolysis proceeds in a stepwise manner:

  • First Protonation: The trithiocarbonate dianion accepts one proton from water to form the hydrogentrithiocarbonate anion (HCS₃⁻). CS₃²⁻ (aq) + H₂O (l) ⇌ HCS₃⁻ (aq) + OH⁻ (aq)

  • Second Protonation: The hydrogentrithiocarbonate anion accepts a second proton to form the unstable trithiocarbonic acid (H₂CS₃). The pKa for this step is approximately 7.[2] HCS₃⁻ (aq) + H₂O (l) ⇌ H₂CS₃ (aq) + OH⁻ (aq)

  • Decomposition: Trithiocarbonic acid is highly unstable and rapidly decomposes into carbon disulfide (CS₂) and hydrogen sulfide (B99878) (H₂S).[2] H₂CS₃ (aq) → CS₂ (l) + H₂S (g)

The overall hydrolysis and decomposition reaction can be summarized as:

Na₂CS₃ (aq) + 2H₂O (l) → 2NaOH (aq) + H₂CS₃ (aq) → 2NaOH (aq) + CS₂ (l) + H₂S (g)

Hydrolysis cluster_hydrolysis Hydrolysis Pathway cluster_products Decomposition Products CS3 CS₃²⁻ HCS3 HCS₃⁻ CS3->HCS3 + H₂O - OH⁻ H2CS3 H₂CS₃ (Unstable) HCS3->H2CS3 + H₂O - OH⁻ CS2 Carbon Disulfide (CS₂) H2CS3->CS2 Decomposition H2S Hydrogen Sulfide (H₂S) H2CS3->H2S Decomposition

Figure 2: Hydrolysis and Decomposition Pathway of the Trithiocarbonate Anion.

Quantitative Data: Stability of Trithiocarbonate Compounds

While specific kinetic data for the hydrolysis of this compound is not extensively detailed in the available literature, studies on organic trithiocarbonate-based chain transfer agents (CTAs) used in polymer chemistry provide valuable insights into the stability of the trithiocarbonate moiety under various conditions. The following table summarizes the degradation behavior of two such compounds at 60 °C.

CompoundStructurepH for Onset of Hydrolysis (at 60°C)Observation MethodReference
Rtt-17 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid> 11¹H NMR & UV-Vis Spectroscopy[3]
Rtt-05 4-cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid> 12¹H NMR & UV-Vis Spectroscopy[3]

Table 1: Summary of Hydrolytic Stability for Representative Organic Trithiocarbonate Compounds.

This data indicates that the trithiocarbonate group is generally susceptible to hydrolysis under basic conditions (pH > 11) and elevated temperatures.[3] The increased stability of Rtt-05 is attributed to its hydrophobic dodecyl group, which can form micelles in water, sterically shielding the trithiocarbonate group from hydroxide (B78521) ion attack.[3]

Experimental Protocols for Monitoring Hydrolysis

The stability and hydrolysis kinetics of trithiocarbonate compounds in aqueous solutions can be effectively monitored using spectroscopic techniques.

Protocol 1: ¹H NMR Spectroscopy

This method tracks the degradation of the compound by monitoring the change in concentration of the parent molecule over time.

  • Sample Preparation: Dissolve a known concentration of the trithiocarbonate compound (e.g., 10 g/L) in deuterium (B1214612) oxide (D₂O).[3]

  • pH Adjustment: Adjust the pH of the solutions to desired values (e.g., ranging from pH 9 to 13) using a suitable base, such as sodium deuteroxide (NaOD), to avoid interference with the proton NMR signals.[3]

  • Incubation: Transfer the solutions to NMR tubes, degas if necessary, and incubate at a constant temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).[3]

  • Data Acquisition: After incubation, cool the samples to room temperature and acquire ¹H NMR spectra.

  • Analysis: Identify a characteristic proton signal close to the trithiocarbonate group that is not overlapping with other signals. Monitor the decrease in the integral intensity of this peak relative to an internal standard over time and across different pH values. A significant decrease indicates hydrolysis of the trithiocarbonate moiety.[3]

Protocol 2: UV-Vis Absorption Spectroscopy

This method leverages the strong ultraviolet absorbance of the C=S bond within the trithiocarbonate group to monitor its degradation.

  • Sample Preparation: Prepare a series of aqueous solutions of the trithiocarbonate compound at a low concentration (e.g., 0.025 g/L) in buffers of varying pH values.[3]

  • Incubation: Heat the prepared solutions in sealed vials at a constant temperature (e.g., 60 °C) for a set duration (e.g., 24 hours).[3]

  • Data Acquisition: After the incubation period, cool the solutions to room temperature (e.g., 25 °C). Measure the UV-Vis absorption spectrum of each solution, typically scanning a range that includes the characteristic absorbance maximum of the trithiocarbonate group (approx. 309 nm).[3]

  • Analysis: Plot the absorbance at the characteristic wavelength (e.g., 309 nm) as a function of pH. A sharp decrease in absorbance at a specific pH indicates the onset of significant hydrolysis and decomposition of the trithiocarbonate group.[3]

Conclusion

In aqueous solutions, this compound readily dissociates into sodium cations and the reactive trithiocarbonate anion. This anion is susceptible to hydrolysis, a process that is significantly accelerated by increased pH and temperature. The hydrolysis pathway involves stepwise protonation to form the unstable trithiocarbonic acid, which subsequently decomposes into carbon disulfide and hydrogen sulfide. Quantitative stability data from related organic compounds confirm that the trithiocarbonate functional group begins to degrade at pH values above 11 at elevated temperatures. The experimental protocols outlined provide robust methods for researchers to quantify the stability and degradation kinetics of this compound and its derivatives in various aqueous environments. This understanding is critical for applications in drug development, chemical synthesis, and materials science where the integrity of the trithiocarbonate moiety is paramount.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of Sodium Trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation pathways of sodium trithiocarbonate (B1256668) (Na₂CS₃). Due to the limited availability of direct research on the thermal analysis of sodium trithiocarbonate, this guide incorporates data from analogous inorganic trithiocarbonates and established principles of thermal decomposition of inorganic salts. It also outlines detailed experimental protocols for the comprehensive thermal characterization of this compound.

Thermal Stability of this compound

This compound is an inorganic salt with the chemical formula Na₂CS₃. While it finds application in various fields, including as a reagent in organic synthesis and in the treatment of heavy metals, its thermal properties are not extensively documented in peer-reviewed literature. An understanding of its thermal stability is crucial for its safe handling, storage, and application in processes involving elevated temperatures.

Thermogravimetric and Spectroscopic Data

To infer the thermal behavior of this compound, data from analogous compounds can be examined. A study on the synthesis and characterization of inorganic trithiocarbonates provides thermal analysis data for barium trithiocarbonate (BaCS₃).[1] Differential Thermal Analysis (DTA) of BaCS₃ showed a strong endothermic signal at 416.5 °C, which is indicative of either melting or decomposition. Analysis of the residual solid after heating confirmed the product to be barium sulfide (B99878) (BaS).[1] This suggests a decomposition pathway where the trithiocarbonate anion breaks down to a sulfide and carbon disulfide.

Table 1: Thermal Decomposition Data for Barium Trithiocarbonate

CompoundDecomposition Temperature (°C)Solid Residue
Barium Trithiocarbonate (BaCS₃)416.5 (Endothermic peak)Barium Sulfide (BaS)

Data sourced from a doctoral thesis on the characterization of inorganic trithiocarbonates.[1]

The general trend for the thermal stability of salts of s-block metals with oxoanions (e.g., carbonates, nitrates) is that stability increases down the group.[2][3] This is attributed to the decrease in the polarizing power of the cation as its ionic radius increases. A smaller, more polarizing cation distorts the electron cloud of the anion more effectively, weakening its internal bonds and lowering the decomposition temperature. Following this trend, this compound would be expected to be less thermally stable than its heavier alkali metal counterparts but more stable than lithium trithiocarbonate.

Proposed Degradation Pathways of this compound

Based on the decomposition of barium trithiocarbonate to barium sulfide, a plausible thermal degradation pathway for this compound can be proposed. The decomposition is likely to proceed via the elimination of carbon disulfide, leaving behind sodium sulfide as the solid residue.

Proposed Reaction:

Na₂CS₃(s) → Na₂S(s) + CS₂(g)

In this proposed pathway, the volatile product is gaseous carbon disulfide, which would account for the mass loss observed in a thermogravimetric analysis. The remaining solid would be sodium sulfide.

G Proposed Thermal Degradation Pathway of this compound Na2CS3 This compound (Na₂CS₃) (Solid) Na2S Sodium Sulfide (Na₂S) (Solid Residue) Na2CS3->Na2S Heat (Δ) CS2 Carbon Disulfide (CS₂) (Gaseous Product) Na2CS3->CS2 Heat (Δ)

Caption: Proposed thermal decomposition of this compound.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and degradation pathways of this compound, a series of analytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss of this compound.

Methodology:

  • A small amount of finely ground this compound (5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • The crucible is placed on a microbalance within a furnace.

  • The sample is heated from ambient temperature to approximately 600 °C at a controlled heating rate (e.g., 10 °C/min).

  • The analysis is conducted under an inert atmosphere (e.g., nitrogen or argon) with a constant purge gas flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • The mass of the sample is recorded continuously as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset and peak decomposition temperatures and the percentage of mass loss.

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

Objective: To identify the thermal events (e.g., phase transitions, melting, decomposition) and their associated heat flow.

Methodology:

  • A small, accurately weighed sample of this compound (2-5 mg) is hermetically sealed in an aluminum or platinum pan.

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are heated in the DSC/DTA furnace at a constant rate (e.g., 10 °C/min) under an inert atmosphere.

  • The difference in heat flow between the sample and the reference is measured as a function of temperature.

  • Endothermic or exothermic peaks in the resulting thermogram indicate thermal events.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

  • A TGA instrument is coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

  • The TGA experiment is performed as described in section 3.1.

  • The gases evolved from the sample are transferred to the MS or FTIR analyzer via a heated transfer line.

  • Mass spectra or infrared spectra of the evolved gases are collected continuously as a function of temperature.

  • The obtained spectra are used to identify the chemical composition of the evolved gases at each stage of decomposition. For the proposed pathway, the detection of carbon disulfide (CS₂) would be expected.

Analysis of Solid Residue

Objective: To identify the crystalline structure of the solid residue after thermal decomposition.

Methodology:

  • A sample of this compound is heated in a furnace to a temperature just beyond the final decomposition step observed in the TGA.

  • The furnace is cooled to room temperature under an inert atmosphere.

  • The solid residue is collected and analyzed using powder X-ray diffraction (XRD).

  • The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present. For the proposed pathway, the diffraction pattern of sodium sulfide (Na₂S) would be expected.

G Experimental Workflow for Thermal Analysis cluster_0 Thermal Analysis cluster_1 Product Analysis TGA TGA (Mass Loss vs. Temp) EGA EGA (TGA-MS/FTIR) (Gaseous Products) TGA->EGA XRD XRD (Solid Residue) TGA->XRD Collect Residue Data Decomposition Data (Temperature, Mass Loss, Enthalpy) TGA->Data DSC DSC/DTA (Heat Flow vs. Temp) DSC->Data Pathway Degradation Pathway (Products and Mechanism) EGA->Pathway XRD->Pathway Sample This compound Sample Sample->TGA Sample->DSC Data->Pathway

Caption: Workflow for the thermal analysis of this compound.

Conclusion

While direct and comprehensive data on the thermal stability and degradation of pure this compound is scarce, analysis of analogous compounds and fundamental chemical principles allows for the formulation of a plausible degradation pathway. It is proposed that this compound decomposes upon heating to yield solid sodium sulfide and gaseous carbon disulfide. The decomposition temperature for the dihydrate is suggested to be around 325 °C from spectroscopic data. For a definitive understanding, further experimental investigation using the detailed protocols outlined in this guide is essential. Such studies will provide the necessary quantitative data to ensure the safe and effective use of this compound in research and industrial applications.

References

Generation and Nucleophilic Character of the Trithiocarbonate Anion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Reaction Mechanisms Involving the Trithiocarbonate (B1256668) Anion

For Researchers, Scientists, and Drug Development Professionals

The trithiocarbonate anion (CS₃²⁻) and its organic derivatives (R-S-C(S)-S-R') are a versatile class of sulfur-containing compounds. Their unique reactivity has led to significant applications across polymer chemistry, organic synthesis, and medicinal chemistry. This guide provides a detailed exploration of the core reaction mechanisms involving the trithiocarbonate moiety, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding.

The trithiocarbonate anion is typically not used as an isolated salt but is generated in situ from carbon disulfide (CS₂) and a base.[1][2] This method is convenient and employs readily available reagents. The choice of base and solvent is crucial, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) being common.[1][3] The reaction of CS₂ with bases like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) efficiently produces the dianion.[1][4]

The resulting trithiocarbonate anion is a potent sulfur-based nucleophile.[4][5][6] This nucleophilicity is the basis for its most common application in organic synthesis: the preparation of organic trithiocarbonates through reaction with alkylating agents.

G cluster_generation In Situ Generation cluster_reaction Nucleophilic Substitution CS2 Carbon Disulfide (CS₂) Anion Trithiocarbonate Anion (CS₃²⁻) CS2->Anion Base Base (e.g., KOH, NaOH) in Polar Aprotic Solvent Base->Anion AlkylHalide Alkylating Agent (2 R-X) Product Organic Trithiocarbonate (R-S-C(S)-S-R) AlkylHalide->Product Anion_ref CS₃²⁻ Anion_ref->Product Sₙ2 Reaction

Caption: In situ generation and subsequent nucleophilic substitution of the trithiocarbonate anion.

Role in Organic Synthesis: A Versatile Sulfur Source

Beyond simple substitution, the trithiocarbonate anion serves as a synthetic equivalent of the sulfide (B99878) dianion (S²⁻), enabling metal-free cyclization reactions to form sulfur-containing heterocycles.[1][7][8] This approach is particularly valuable for the synthesis of thiophenes and benzo[b]thiophenes, which are important structural motifs in pharmaceuticals and materials science.[9]

The mechanism involves the nucleophilic attack of the trithiocarbonate anion on suitable substrates, such as 1,3-butadiynes or 2-haloalkynyl arenes, followed by an intramolecular cyclization and elimination sequence to yield the desired heterocyclic product.[1]

G Anion Trithiocarbonate Anion (CS₃²⁻) Intermediate Adduct Intermediate Anion->Intermediate Nucleophilic Attack Substrate 1,3-Butadiyne Derivative Substrate->Intermediate Thiophene 2,5-Disubstituted Thiophene Intermediate->Thiophene Intramolecular Cyclization & Elimination G Pn_dot Propagating Radical (Pₙ●) Intermediate Intermediate Radical [Pₙ-S(C=S)-S-Pₘ]● Pn_dot->Intermediate + RAFT_Agent Dormant Polymer Chain (Pₘ-TTC) RAFT_Agent->Intermediate Addition Intermediate->Pn_dot Fragmentation Intermediate->RAFT_Agent + Pm_dot New Propagating Radical (Pₘ●) Intermediate->Pm_dot Fragmentation New_Dormant New Dormant Chain (Pₙ-TTC) Intermediate->New_Dormant + Pm_dot->Intermediate + New_Dormant->Intermediate Addition G Step1 Step 1: Polymerize Monomer A with Symmetrical TTC MacroCTA ABA Macro-CTA (PolyA - TTC - PolyA) Step1->MacroCTA Forms Step2 Step 2: Add Monomer B MacroCTA->Step2 Triblock ABA Triblock Copolymer (PolyB-PolyA-TTC-PolyA-PolyB) Step2->Triblock Yields G Prodrug Dimeric Prodrug Nanoassembly (Drug-TTC-Drug) Circulation Systemic Circulation (Stable) Prodrug->Circulation Administered Tumor Tumor Microenvironment (High ROS/GSH) Circulation->Tumor Accumulates via EPR effect Cleavage TTC Bond Cleavage Tumor->Cleavage Triggers Release Active Drug Release Cleavage->Release

References

In-Depth Technical Guide to the Spectroscopic Analysis of Sodium Trithiocarbonate Using FTIR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of sodium trithiocarbonate (B1256668) (Na₂CS₃) using Fourier-Transform Infrared (FTIR) spectroscopy. It details the theoretical basis for its characteristic spectral features, offers practical experimental protocols for its synthesis and analysis, and presents the expected spectroscopic data in a clear, structured format. This document is intended to serve as a valuable resource for researchers and professionals working with this compound in various fields, including materials science and organic synthesis.

Introduction to Sodium Trithiocarbonate and its Spectroscopic Properties

This compound is an inorganic compound with the chemical formula Na₂CS₃. The core of its structure is the trithiocarbonate dianion (CS₃²⁻), which is analogous to the carbonate ion but with sulfur atoms replacing the oxygen atoms. This structural feature gives rise to unique vibrational modes that can be readily identified using FTIR spectroscopy. The CS₃²⁻ ion belongs to the D₃h point group, a high-symmetry structure that dictates the nature of its vibrational modes and their activity in infrared and Raman spectroscopy.

The most prominent feature in the FTIR spectrum of this compound is a strong and broad absorption band typically observed in the range of 820–930 cm⁻¹. This band is attributed to the degenerate asymmetric stretching mode of the C–S bonds within the planar CS₃²⁻ anion. The position and breadth of this peak are characteristic of the carbon-sulfur resonance bond stretching and serve as a key identifier for the trithiocarbonate moiety.

Data Presentation: Vibrational Modes of the Trithiocarbonate Ion

The vibrational modes of the trithiocarbonate (CS₃²⁻) ion can be predicted based on its D₃h symmetry. For a planar molecule with N atoms, there are 3N-6 fundamental vibrational modes. For the four-atom CS₃²⁻ ion, this results in 6 vibrational modes. These modes are classified according to the irreducible representations of the D₃h point group.

Vibrational ModeSymmetryWavenumber (cm⁻¹) (Approximate)IR ActivityRaman ActivityDescription
Symmetric C–S Stretch (ν₁)A₁'~500 - 550InactiveActiveIn-phase stretching of all three C–S bonds.
Asymmetric C–S Stretch (ν₃)E'~820 - 930ActiveActiveDegenerate out-of-phase stretching of C–S bonds.
Out-of-Plane Bend (ν₂)A₂''~500 - 550ActiveInactive"Umbrella" motion of the carbon atom out of the S₃ plane.
In-Plane Scissoring Bend (ν₄)E'~300 - 350ActiveActiveDegenerate in-plane bending of S–C–S angles.

Note: The exact wavenumbers can vary depending on the cation, crystal lattice, and sample preparation method.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent analysis by FTIR spectroscopy.

Synthesis of this compound

A common and effective method for synthesizing this compound is through the reaction of sodium sulfide (B99878) (Na₂S) with carbon disulfide (CS₂).

Materials:

Procedure:

  • In a fume hood, dissolve a known molar amount of anhydrous sodium sulfide in a minimal amount of anhydrous ethanol or DME in a round-bottom flask equipped with a magnetic stirrer.

  • While stirring vigorously, slowly add a stoichiometric excess (e.g., 1.1 to 1.5 molar equivalents) of carbon disulfide to the sodium sulfide solution. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The solution will typically turn a deep reddish-orange color.

  • The resulting this compound can be precipitated by the addition of a non-polar solvent like diethyl ether or hexane.

  • Collect the precipitated yellow-orange solid by vacuum filtration.

  • Wash the solid with small portions of the non-polar solvent to remove any unreacted carbon disulfide.

  • Dry the product under vacuum to obtain pure this compound.

FTIR Spectroscopic Analysis

The FTIR spectrum of the synthesized this compound can be acquired using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples.

Instrumentation and Parameters:

  • FTIR Spectrometer: A standard benchtop FTIR spectrometer equipped with a DTGS or MCT detector.

  • ATR Accessory: A single-reflection or multi-reflection ATR accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Sample Preparation and Analysis:

  • Ensure the ATR crystal surface is clean. This can be done by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the finely ground this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Collect the FTIR spectrum.

  • After analysis, clean the ATR crystal thoroughly to remove all traces of the sample.

Visualizations

The following diagrams illustrate key aspects of the synthesis and spectroscopic analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Na2S Sodium Sulfide (Na2S) Reaction Reaction Mixture Na2S->Reaction CS2 Carbon Disulfide (CS2) CS2->Reaction Solvent Anhydrous Solvent (e.g., Ethanol, DME) Solvent->Reaction Precipitation Precipitation with Non-polar Solvent Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Product This compound (Na2CS3) Drying->Product

Caption: Workflow for the synthesis of this compound.

Vibrational_Modes cluster_modes Vibrational Modes of the Trithiocarbonate Ion (CS3^2-) C C S1 S C->S1 ν(asym) S2 S C->S2 ν(asym) S3 S C->S3 ν(sym) label_asym Asymmetric Stretch (E') ~820-930 cm-1 (IR Active) label_sym Symmetric Stretch (A1') ~500-550 cm-1 (IR Inactive)

Caption: Key stretching vibrational modes of the trithiocarbonate ion.

Conclusion

The FTIR spectroscopic analysis of this compound is a straightforward and reliable method for its identification and characterization. The prominent and characteristic absorption band of the asymmetric C–S stretch provides a clear spectral fingerprint. The experimental protocols outlined in this guide offer a robust framework for the synthesis and analysis of this compound, ensuring high-quality and reproducible results. The provided data on the vibrational modes of the trithiocarbonate ion serves as a valuable reference for spectral interpretation. This technical guide is intended to empower researchers and professionals in their work with this compound, facilitating its effective application in their respective fields.

Characterization of Sodium Trithiocarbonate by 13C NMR Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of sodium trithiocarbonate (B1256668) (Na₂CS₃) using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful analytical technique offers direct insight into the chemical environment of the carbon atom within the trithiocarbonate anion, providing valuable information for quality control, reaction monitoring, and structural elucidation in various research and development applications, including its use as a reagent in the synthesis of sulfur-containing organic molecules.

Quantitative 13C NMR Data

The 13C NMR spectrum of sodium trithiocarbonate is characterized by a single resonance corresponding to the central carbon atom of the [CS₃]²⁻ anion. The chemical shift of this carbon is highly deshielded due to the presence of the three surrounding sulfur atoms.

ParameterValue (ppm)SolventReference
¹³C Chemical Shift (δ) ~224Not specified[1][2]
¹³C Chemical Shift (δ) ~207D₆-Acetone[3][4]

Note: The variation in the reported chemical shifts may be attributed to differences in experimental conditions such as solvent, concentration, temperature, and referencing standards.

Experimental Protocol

This section outlines a detailed methodology for the preparation and 13C NMR analysis of a this compound sample.

Materials and Equipment
  • This compound (Na₂CS₃)

  • Deuterated Acetone (D₆-Acetone, 99.9 atom % D)

  • 5 mm NMR tubes

  • Volumetric flask and pipettes

  • Balance

  • NMR Spectrometer (e.g., Bruker Avance III 500 MHz or equivalent) equipped with a broadband probe.

Synthesis of this compound

This compound can be synthesized by the reaction of carbon disulfide (CS₂) with sodium sulfide (B99878) (Na₂S).[3] A common method involves the wet ball milling of sodium sulfide and an excess of carbon disulfide in a slurry medium like 1,2-dimethoxyethane (B42094) (DME) to facilitate a homogenous reaction.[3] For NMR analysis, it is crucial to ensure the final product is free of unreacted starting materials and byproducts. Purification can be achieved by washing the product with a suitable solvent in which this compound is insoluble, followed by drying under vacuum.

Sample Preparation for 13C NMR
  • Cleaning of NMR Tube: Thoroughly clean a 5 mm NMR tube with a suitable solvent (e.g., acetone), followed by drying in an oven to remove any residual moisture or contaminants.

  • Sample Weighing: Accurately weigh approximately 50-100 mg of purified this compound.

  • Dissolution: Dissolve the weighed this compound in approximately 0.6-0.7 mL of D₆-Acetone in a clean, dry vial.[3] Ensure complete dissolution by gentle vortexing or swirling.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into the clean NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

13C NMR Data Acquisition

The following parameters are provided as a general guideline for a 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • Spectrometer: Bruker Avance III 500 MHz NMR spectrometer

  • Probe: 5 mm Broadband Observe (BBO) probe

  • Solvent: D₆-Acetone[3]

  • Temperature: 298 K (25 °C)

  • Pulse Program: zgpg30 (power-gated decoupling with a 30° pulse)

  • Acquisition Time (AQ): ~1.0 - 2.0 s

  • Relaxation Delay (D1): 2.0 - 5.0 s (A longer delay is recommended for quaternary carbons to ensure full relaxation)

  • Number of Scans (NS): 1024 - 4096 (or more, as needed to achieve an adequate signal-to-noise ratio)

  • Spectral Width (SW): 0 - 250 ppm

  • Transmitter Frequency Offset (O1p): Centered on the expected chemical shift of the trithiocarbonate carbon (~215 ppm)

  • Decoupling: Proton broadband decoupling during acquisition

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum using the residual solvent peak of D₆-Acetone (CD₃)₂CO at δ = 206.26 ppm (for the carbonyl carbon) or δ = 29.84 ppm (for the methyl carbons).

  • Peak Picking: Identify and label the chemical shift of the this compound peak.

Experimental Workflow

The following diagram illustrates the logical flow of the characterization process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_sample_prep NMR Sample Preparation cluster_nmr 13C NMR Analysis cluster_characterization Characterization synthesis Synthesis of Na2CS3 (e.g., from Na2S and CS2) purification Purification of Na2CS3 (washing and drying) synthesis->purification weigh Weigh Na2CS3 purification->weigh dissolve Dissolve in D6-Acetone weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer acquisition Data Acquisition (500 MHz Spectrometer) transfer->acquisition processing Data Processing (FT, Phasing, Referencing) acquisition->processing analysis Spectral Analysis (Chemical Shift Determination) processing->analysis

Caption: Experimental workflow for the characterization of this compound by 13C NMR.

References

A Technical Guide to the Historical Development and Discovery of Trithiocarbonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical evolution and discovery of trithiocarbonates. From their initial synthesis in the early 19th century to their pivotal role in modern polymer chemistry, this document outlines the key milestones, experimental methodologies, and expanding applications of this important class of sulfur-containing compounds.

Early Discovery and Foundational Synthesis

The journey of trithiocarbonates began in the 1820s, with pioneering work by the Danish chemist William Christopher Zeise. In 1824, Zeise first reported the formation of trithiocarbonic acid (H₂CS₃).[] This discovery was further elaborated upon by the renowned Swedish chemist Jöns Jacob Berzelius in 1826.[] Their foundational work established the basic synthesis of trithiocarbonate (B1256668) salts through the reaction of carbon disulfide (CS₂) with a hydrosulfide (B80085) salt, such as potassium hydrosulfide (KSH).[]

The initial synthesis of trithiocarbonic acid was achieved by treating the resulting trithiocarbonate salt with an acid, which liberates the unstable trithiocarbonic acid as a red oil.[] These early preparations were qualitative in nature, and the instability of the free acid posed significant challenges for characterization.

Historical Experimental Protocol: Synthesis of Potassium Trithiocarbonate (Conceptual Reconstruction)

Based on the descriptions from the early 19th century, a conceptual reconstruction of the synthesis of potassium trithiocarbonate is as follows. It is important to note that the equipment and purity of reagents in the 1820s were rudimentary compared to modern standards.

Objective: To prepare potassium trithiocarbonate (K₂CS₃) from potassium hydrosulfide and carbon disulfide.

Materials:

  • Potassium hydrosulfide (KSH), likely prepared in situ by saturating a solution of potassium hydroxide (B78521) with hydrogen sulfide.

  • Carbon disulfide (CS₂).

  • A suitable solvent, likely an aqueous or alcoholic solution.

Procedure:

  • A solution of potassium hydrosulfide is prepared.

  • To this solution, carbon disulfide is added. The reaction mixture is likely stirred or agitated.

  • The reaction proceeds, leading to the formation of potassium trithiocarbonate, which may precipitate or remain in solution depending on the solvent and concentration.

  • The resulting potassium trithiocarbonate could then be isolated, likely through precipitation and filtration.

This early work laid the groundwork for future investigations into the chemistry and applications of trithiocarbonates.

Evolution of Synthetic Methodologies

The synthesis of trithiocarbonates has evolved significantly since the 19th century, with the development of more efficient, higher-yielding, and safer methods. These can be broadly categorized into classical and modern techniques.

Classical Synthetic Routes

Classical methods for synthesizing symmetrical trithiocarbonates often involved the use of hazardous reagents and produced modest yields. These routes include:

  • The reaction of thiols with thiophosgene.

  • The reaction of thiols with chlorodithioformates.

  • The reaction of the trithiocarbonate anion (CS₃²⁻) with alkyl or aryl halides.

A common classical approach for generating the trithiocarbonate anion was the in situ, one-pot reaction of carbon disulfide under basic conditions.[2]

Modern Synthetic Protocols

Modern synthetic methods offer improved yields, milder reaction conditions, and greater functional group tolerance. A widely used contemporary method involves a one-pot reaction of thiols, carbon disulfide, and alkyl halides in the presence of a base, often in an aqueous medium.

This protocol is adapted from a general and efficient method for the synthesis of a variety of trithiocarbonates.

Objective: To synthesize symmetrical and unsymmetrical trithiocarbonates from thiols, carbon disulfide, and alkyl halides.

Materials:

Procedure:

  • To a vigorously stirred mixture of the thiol and triethylamine at 25°C, add carbon disulfide and water.

  • The colorless mixture will immediately turn a blood-red color, indicating the formation of the trithiocarbonate anion.

  • After stirring for approximately 30 minutes, add the alkyl halide to the red solution.

  • Continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be extracted using a suitable organic solvent and purified by column chromatography.

Quantitative Data on Trithiocarbonate Synthesis

The yields of trithiocarbonate synthesis have improved dramatically with the refinement of synthetic methodologies. The following tables summarize representative yields for various synthetic approaches.

Method Reactants Product Yield (%) Reference
Classical Thiophenol, CS₂, Benzyl Bromide, Et₃N in waterS-Benzyl S'-phenyl trithiocarbonate83[2]
Modern One-Pot Various thiols and alkyl halidesVarious trithiocarbonates43-97[2]
Phase Transfer Catalysis Sodium sulfide, CS₂, Alkyl halideSymmetrical dialkyl trithiocarbonatesHigh[3]
Mild Conditions Alkyl halides, CS₂, K₂CO₃ in DMFSymmetrical trithiocarbonatesGood to Excellent[3]

Table 1: Comparison of Yields for Different Trithiocarbonate Synthetic Methods.

Spectroscopic Data

The characterization of trithiocarbonates relies on various spectroscopic techniques. The following table provides typical spectroscopic data for this class of compounds.

Spectroscopic Technique Characteristic Feature Typical Values Reference
¹³C NMR Thiocarbonyl carbon (C=S)δ ≈ 224 ppm[4]
UV-Vis Spectroscopy n → π* transition of the C=S bondλmax ≈ 460 nm[5][6]
¹H NMR Protons adjacent to sulfur atomsVaries depending on the R groups[7]
FT-IR C=S stretching vibration~1050-1250 cm⁻¹[8]

Table 2: Typical Spectroscopic Data for Trithiocarbonates.

Applications of Trithiocarbonates

While trithiocarbonates are most renowned for their role in RAFT polymerization, they have found applications in other fields throughout their history.

Pre-RAFT Applications

Before the advent of RAFT polymerization, trithiocarbonates were utilized in several industrial processes:

  • Ore Flotation: Trithiocarbonates have been employed as flotation agents in the mining industry to separate valuable minerals from ores.[9][10] They can act as suppressants for undesired minerals like pyrite (B73398) and copper in molybdenum flotation.[9] Sodium trithiocarbonate has also been investigated as a green sulfidizing agent for the recovery of azurite.[11]

  • Agriculture: Certain trithiocarbonate derivatives have been explored for their potential use as pesticides and soil fumigants.[12]

  • Organic Synthesis: Trithiocarbonates have served as versatile intermediates in organic synthesis, for example, in the preparation of thiols and disulfides.[13]

Modern Application: RAFT Polymerization

The discovery of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization in 1998 revolutionized the field of polymer chemistry, and trithiocarbonates emerged as highly effective chain transfer agents (CTAs) for this process.[14] RAFT polymerization allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[15] Trithiocarbonates are particularly suitable for controlling the polymerization of "more activated monomers" such as styrenes, acrylates, and acrylamides.[15]

The mechanism of RAFT polymerization is a multi-step process involving initiation, chain transfer, and propagation.

RAFT_Mechanism cluster_main_equilibrium Main RAFT Equilibrium Initiator Initiator I_rad Initiator Radical (I•) Initiator->I_rad Decomposition P_rad Propagating Radical (Pn•) I_rad->P_rad + Monomer (M) Monomer1 Monomer (M) Adduct1 Intermediate Adduct 1 [Pn-S(Z)C•-S-R] P_rad->Adduct1 + RAFT Agent RAFT_Agent RAFT Agent (Z-C(=S)S-R) RAFT_Agent->Adduct1 R_rad Leaving Group Radical (R•) Adduct1->R_rad Fragmentation Macro_CTA Macro-CTA (Pn-S-C(=S)-Z) Adduct1->Macro_CTA Pm_rad New Propagating Radical (Pm•) R_rad->Pm_rad + Monomer (M) Adduct2 Intermediate Adduct 2 [Pn-S(Z)C•-S-Pm] Macro_CTA->Adduct2 Monomer2 Monomer (M) Pm_rad->Adduct2 + Macro-CTA Adduct2->P_rad Fragmentation Adduct2->Pm_rad Fragmentation Dormant_Chain Dormant Polymer Chain Active_Chain Active Polymer Chain Historical_Timeline node1824 1824 Zeise reports the formation of trithiocarbonic acid. node1826 1826 Berzelius provides a more detailed account of trithiocarbonic acid synthesis. node1824->node1826 node_early_20th Early 20th Century Use of trithiocarbonates in ore flotation and agriculture. node1826->node_early_20th node_mid_20th Mid-20th Century Development of improved synthetic methods for organic trithiocarbonates. node_early_20th->node_mid_20th node1998 1998 Discovery of RAFT polymerization, with trithiocarbonates as key chain transfer agents. node_mid_20th->node1998 node_21st 21st Century Expansion of trithiocarbonate applications in materials science and drug delivery. node1998->node_21st

References

The Redox Chemistry of the Trithiocarbonate Anion: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The trithiocarbonate (B1256668) anion (CS₃²⁻) and its organic derivatives are a versatile class of sulfur-containing compounds with a rich and complex redox chemistry. Their significance spans from being key intermediates in organic synthesis to indispensable control agents in reversible addition-fragmentation chain-transfer (RAFT) polymerization, a cornerstone of modern polymer chemistry. More recently, their potential biological activities have garnered interest within the drug development community. This technical guide provides a comprehensive overview of the synthesis, electrochemical properties, and redox reactions of the trithiocarbonate anion. Detailed experimental protocols for key transformations, quantitative data summarized in structured tables, and visualizations of reaction pathways are presented to serve as a practical resource for researchers in chemistry, materials science, and medicinal chemistry.

Introduction

The trithiocarbonate functional group, characterized by a central carbon atom double-bonded to one sulfur and single-bonded to two other sulfur atoms, exhibits a fascinating array of redox behaviors. The delocalized electronic structure of the trithiocarbonate anion imparts it with unique nucleophilic and redox-active properties. This guide will delve into the fundamental aspects of its redox chemistry, including its synthesis from carbon disulfide, its electrochemical characteristics, and its reactions with various oxidizing and reducing agents. A significant portion of this guide is dedicated to the role of trithiocarbonates in RAFT polymerization, where their ability to mediate radical processes is paramount.

Synthesis of Trithiocarbonate Salts and Esters

The synthesis of trithiocarbonates typically begins with the reaction of carbon disulfide (CS₂) with a suitable sulfur nucleophile. The resulting trithiocarbonate anion can then be used in situ or isolated as a salt.

Synthesis of Inorganic Trithiocarbonate Salts

The most common method for preparing the trithiocarbonate anion is the reaction of carbon disulfide with an alkali metal sulfide (B99878) or hydrosulfide (B80085).[1] For instance, sodium trithiocarbonate can be synthesized by reacting sodium hydrosulfide with carbon disulfide.[1]

G CS2 Carbon Disulfide (CS₂) Na2CS3 This compound (Na₂CS₃) CS2->Na2CS3 + 2 NaSH NaSH Sodium Hydrosulfide (NaSH) NaSH->Na2CS3 H2S Hydrogen Sulfide (H₂S) Na2CS3->H2S - H₂S

A detailed protocol for the preparation of potassium trithiocarbonate is provided in the experimental section.

Synthesis of Organic Trithiocarbonates (Thioxanthates)

Symmetrical and unsymmetrical organic trithiocarbonates are widely used as RAFT agents. These are typically synthesized by the reaction of a thiolate with carbon disulfide, followed by alkylation.[2]

Electrochemical Properties

The electrochemical behavior of trithiocarbonates is central to their application in electrochemically mediated RAFT (e-RAFT) polymerization. Cyclic voltammetry is a key technique used to probe their redox potentials.

Reduction Potentials

The reduction of a trithiocarbonate leads to the formation of a radical anion, which can then fragment to initiate polymerization. The reduction potential is influenced by the substituents on the trithiocarbonate moiety.

Trithiocarbonate DerivativeReduction Potential (V vs. SHE)Reference ElectrodeNotesReference
2-Cyano-2-propyl dodecyl trithiocarbonate-0.794SHEMidpoint potential determined by cyclic voltammetry in acetonitrile.[3]
General dithioesters and trithiocarbonatesca. -1.24SCEPeak reduction potentials observed at approximately -1.0 V vs SCE. (SCE is ~ +0.24 V vs SHE)[4]

Table 1: Reduction Potentials of Selected Trithiocarbonates.

G TTC Trithiocarbonate (R-S(C=S)S-R') TTC_radical_anion Radical Anion [R-S(C=S)S-R']⁻• TTC->TTC_radical_anion + e⁻ (Reduction) R_radical Initiating Radical (R•) TTC_radical_anion->R_radical Fragmentation anion Anion [S(C=S)S-R']⁻ TTC_radical_anion->anion

Oxidation Reactions

The trithiocarbonate anion can be oxidized by various oxidizing agents. The oxidation products depend on the nature of the oxidant and the reaction conditions.

Oxidation to Disulfides

In the context of RAFT polymerization, a radical-catalyzed reaction between trithiocarbonates and thiols can lead to the oxidation of the thiol to a disulfide and reduction of the RAFT agent.[5]

Oxidation to Trithiocarbonate-S-Oxides

Oxidation of trithiocarbonates with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), can yield trithiocarbonate-S-oxides (sulfines).[6]

Reduction Reactions

The reduction of the trithiocarbonate group is a key step in removing the RAFT end-group from a polymer chain, often to generate a thiol for further functionalization.

Reduction with Borohydrides

Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of the trithiocarbonate moiety to a thiol.

Radical-Induced Reduction

Radical initiators in the presence of a hydrogen donor can also be used to remove the trithiocarbonate group.

G TTC Trithiocarbonate Anion (CS₃²⁻) Oxidized_Products Oxidized Products (e.g., Disulfides, S-Oxides) TTC->Oxidized_Products Oxidation (e.g., m-CPBA) Reduced_Products Reduced Products (e.g., Thiols) TTC->Reduced_Products Reduction (e.g., NaBH₄) Radical_Anion Radical Anion (CS₃²⁻•) TTC->Radical_Anion Electrochemical Reduction (+e⁻) Radical_Anion->TTC Electrochemical Oxidation (-e⁻)

Experimental Protocols

Synthesis of Potassium Trithiocarbonate (K₂CS₃)

This procedure is adapted from the general principle of reacting carbon disulfide with a sulfide salt.

Materials:

  • Potassium sulfide (K₂S)

  • Carbon disulfide (CS₂)

  • Anhydrous ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium sulfide in anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of carbon disulfide to the stirred solution. A color change to deep red or orange should be observed, indicating the formation of the trithiocarbonate anion.

  • Continue stirring the reaction mixture at room temperature for 2-3 hours.

  • The product can be precipitated by the addition of diethyl ether.

  • Filter the resulting solid, wash with diethyl ether, and dry under vacuum to yield potassium trithiocarbonate.

Safety Note: Carbon disulfide is highly flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.

General Protocol for the Synthesis of a Symmetrical Trithiocarbonate RAFT Agent

This protocol is based on the reaction of an alkyl halide with in situ generated trithiocarbonate anion.[2]

Materials:

Procedure:

  • In a flask, vigorously stir a mixture of potassium carbonate (5 mmol) and carbon disulfide (4 mmol) in DMF (5 mL) at 40 °C for 20 minutes. The mixture should turn blood-red.

  • Add the alkyl halide (3 mmol) to the mixture. The color will typically change from red to yellow.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Pour the reaction mixture into distilled water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude trithiocarbonate.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

G Start Start Mix Mix K₂CO₃ and CS₂ in DMF at 40°C Start->Mix Add_Halide Add Alkyl Halide Mix->Add_Halide Monitor Monitor by TLC Add_Halide->Monitor Monitor->Monitor Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Chromatography) Workup->Purify End End Purify->End

Conclusion

The redox chemistry of the trithiocarbonate anion is a rich and expanding field of study. From its fundamental synthesis and electrochemical properties to its sophisticated role in controlling polymerization and its potential applications in medicinal chemistry, the trithiocarbonate moiety continues to be of significant interest to the scientific community. This guide has provided a foundational overview of its redox behavior, supported by quantitative data and detailed experimental protocols. It is hoped that this resource will facilitate further research and innovation in the diverse applications of trithiocarbonate chemistry.

References

Methodological & Application

Sodium Trithiocarbonate as a Chain Transfer Agent in RAFT Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1][2] The choice of the chain transfer agent (CTA), also known as the RAFT agent, is crucial for the success of the polymerization.[1] Trithiocarbonates, a class of thiocarbonylthio compounds, have emerged as highly effective CTAs for controlling the polymerization of a wide range of monomers, particularly "more activated monomers" (MAMs) such as styrenes, acrylates, and acrylamides.[3][4] Sodium trithiocarbonate (B1256668) and its derivatives offer the advantage of water solubility, making them suitable for polymerization in aqueous media, which is highly desirable for biomedical and pharmaceutical applications.[5]

This document provides detailed application notes and experimental protocols for the use of sodium trithiocarbonate and related trithiocarbonate compounds as chain transfer agents in RAFT polymerization.

Mechanism of RAFT Polymerization with Trithiocarbonate Agents

The RAFT process mediated by a trithiocarbonate CTA involves a degenerative chain transfer mechanism. The key steps, illustrated in the signaling pathway below, are:

  • Initiation: A standard radical initiator generates propagating polymer chains.

  • Chain Transfer: The propagating polymer chain adds to the C=S bond of the trithiocarbonate CTA, forming an intermediate radical.

  • Fragmentation: This intermediate fragments, releasing a new radical (the leaving group radical, R•) which then initiates the polymerization of new monomer units.

  • Re-initiation and Equilibrium: The newly formed propagating chains establish a rapid equilibrium with the dormant polymeric trithiocarbonate species. This equilibrium ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

RAFT_Mechanism cluster_initiation Initiation cluster_transfer Chain Transfer & Equilibrium cluster_termination Termination I Initiator (I-I) I_rad 2 I• I->I_rad Heat/Light Pn_rad Propagating Chain (Pn•) I_rad->Pn_rad + Monomer (M) CTA Trithiocarbonate CTA (R-S-C(=S)-S-Z) Pn_rad->CTA Addition Intermediate Intermediate Radical Dormant Dormant Species (Pn-S-C(=S)-S-Z) Intermediate->Dormant Fragmentation R_rad Leaving Group Radical (R•) Intermediate->R_rad Fragmentation Pn_rad_new New Propagating Chain (Pm•) Dormant->Pn_rad_new Addition of Pm• R_rad->Pn_rad_new + Monomer (M) Termination Dead Polymer Pn_rad_term Pn• Pn_rad_term->Termination Pm_rad_term Pm• Pm_rad_term->Termination

Figure 1: RAFT polymerization mechanism with a trithiocarbonate CTA.

Applications in Research and Drug Development

The precise control over polymer architecture afforded by trithiocarbonate-mediated RAFT polymerization is highly advantageous for a variety of applications in research and drug development, including:

  • Drug Delivery: Synthesis of well-defined block copolymers that can self-assemble into micelles or vesicles for encapsulating and delivering therapeutic agents.[6]

  • Bioconjugation: Creation of polymers with specific end-groups for conjugation to proteins, peptides, or other biomolecules.

  • Tissue Engineering: Fabrication of biocompatible and biodegradable scaffolds with controlled mechanical properties.

  • Diagnostics: Development of functionalized polymers for use in biosensors and imaging agents.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of sodium sulfide (B99878) with carbon disulfide.[7]

Materials:

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Carbon disulfide (CS₂)

  • Aliquat 336 (phase transfer catalyst)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve sodium sulfide nonahydrate (e.g., 19.93 g, 83 mmol) in deionized water (e.g., 30 mL).[7]

  • Add carbon disulfide (e.g., 6.6 g, 87 mmol) and a catalytic amount of Aliquat 336 (e.g., 823 µL, 1.8 mmol).[7]

  • Stir the mixture at room temperature overnight. The solution will turn a deep red color.[7]

  • The resulting solution contains this compound and can be used without further purification. Store the solution at 0 °C.[7]

General Protocol for RAFT Polymerization using a Trithiocarbonate CTA

This protocol provides a general framework for the RAFT polymerization of various monomers. Specific examples with detailed reagent quantities are provided in the subsequent sections.

Materials:

  • Monomer (e.g., N-vinylpyrrolidone, methyl methacrylate, N,N-dimethylacrylamide)

  • Trithiocarbonate Chain Transfer Agent (CTA)

  • Radical Initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid) (V-501), Azobisisobutyronitrile (AIBN))

  • Solvent (e.g., 1,4-dioxane, water, acetonitrile)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer

  • Nitrogen or Argon source for degassing

Procedure:

  • Reagent Preparation: Dissolve the monomer, trithiocarbonate CTA, and radical initiator in the chosen solvent in a round-bottom flask or Schlenk tube equipped with a magnetic stir bar.[3][5]

  • Degassing: Degas the solution by purging with an inert gas (nitrogen or argon) for at least 20-30 minutes or by performing three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.[3][8][9]

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for the specified reaction time.[3][5][9]

  • Termination and Isolation: To stop the polymerization, rapidly cool the reaction mixture by immersing the flask in an ice bath and exposing it to air. The polymer can then be isolated by precipitation into a non-solvent (e.g., diethyl ether), followed by filtration and drying under vacuum.[8]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Analysis A 1. Dissolve Monomer, CTA, and Initiator in Solvent B 2. Degas the Solution (N2 Purge or Freeze-Pump-Thaw) A->B C 3. Heat and Stir (e.g., 70°C for 4 hours) B->C D 4. Quench Polymerization (Cooling & Air Exposure) C->D E 5. Isolate Polymer (Precipitation & Filtration) D->E F 6. Characterize Polymer (GPC, NMR) E->F

Figure 2: General experimental workflow for RAFT polymerization.

Specific Experimental Examples and Data

The following tables summarize quantitative data from RAFT polymerization experiments using trithiocarbonate CTAs for different monomers.

Example 1: RAFT Polymerization of N-Vinylpyrrolidone (NVP)

This example describes the synthesis of homotelechelic poly(N-vinylpyrrolidone) oligomers.[3][10]

Protocol:

  • CTA: Bis(carboxymethyl)trithiocarbonate

  • Initiator: 4,4'-Azobis(4-cyanovaleric acid) (VA-501)

  • Solvent: 1,4-dioxane

  • Temperature: 80 °C

  • Time: 3 hours

  • Molar Ratio [NVP]/[CTA]/[Initiator]: 20 / 1 / 0.33[3]

  • Note: A small amount of pyridine (B92270) was added to ensure a basic pH.[3]

Table 1: Quantitative Data for NVP Polymerization

Target DPMonomer Conversion (%)Mₙ (SEC, g/mol )Mₙ (¹H NMR, g/mol )Mₙ (Theoretical, g/mol )Mₙ/Mₙ
69910009009001.16
10991500140013001.17
20992800250025001.18
30994000360036001.20

Data sourced from literature.[3][10]

Example 2: RAFT Polymerization of N,N-Dimethylacrylamide (DMA)

This study investigated the controlled polymerization of DMA in an aqueous medium.[5]

Protocol:

  • CTA: 4-cyano-4-(2-carboxyethylthiothioxomethylthio)pentanoic acid (Rtt-17) or 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (Rtt-05)

  • Initiator: V-501

  • Solvent: D₂O at pH 10

  • Temperature: 70 °C

  • Molar Ratio [DMA]/[CTA]/[Initiator]: 50 / 1 / 0.4[5]

Table 2: Quantitative Data for DMA Polymerization

CTATime (min)Monomer Conversion (%)Mₙ (GPC, g/mol )Mₙ/Mₙ
Rtt-17303118001.19
Rtt-17605631001.17
Rtt-171208347001.15
Rtt-172409956001.15
Rtt-05303521001.18
Rtt-05605933001.16
Rtt-051208549001.15
Rtt-052409957001.14

Data sourced from literature.[5]

Example 3: RAFT Polymerization of 2-(Methacryloyloxy)ethyl Phosphorylcholine (MPC)

This example demonstrates the RAFT polymerization of a hydrophilic monomer for biomedical applications.[5]

Protocol:

  • CTA: 4-cyano-4-(2-carboxyethylthiothioxomethylthio)pentanoic acid (Rtt-17)

  • Initiator: V-501

  • Solvent: D₂O at pH 10

  • Temperature: 70 °C

  • Molar Ratio [MPC]/[CTA]/[Initiator]: 50 / 1 / 0.4[5]

Table 3: Quantitative Data for MPC Polymerization

Time (min)Monomer Conversion (%)Mₙ (GPC, g/mol )Mₙ/Mₙ
301450001.25
603091001.22
12054160001.20
24081240001.19

Data sourced from literature.[5]

Conclusion

This compound and other trithiocarbonate-based CTAs are highly effective for mediating RAFT polymerization, enabling the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. Their versatility with a range of monomers and solvents, including aqueous media, makes them particularly valuable for applications in drug development and biomedical research. The provided protocols and data serve as a comprehensive guide for researchers and scientists to implement this powerful polymerization technique in their work.

References

"protocol for synthesizing block copolymers with trithiocarbonate RAFT agents"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of block copolymers using trithiocarbonate (B1256668) Reversible Addition-Fragmentation chain Transfer (RAFT) agents. RAFT polymerization is a versatile method for creating polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions, which are critical attributes for applications in drug delivery and materials science.[1][2][3]

Introduction to RAFT Polymerization

Reversible-deactivation radical polymerization (RDRP) techniques have revolutionized the synthesis of complex polymeric materials.[2] Among these, RAFT polymerization stands out due to its compatibility with a wide range of monomers and reaction conditions.[1][2] The process operates via a degenerative chain transfer mechanism, where a RAFT agent, such as a trithiocarbonate, reversibly transfers a thiocarbonylthio group between active and dormant polymer chains.[1] This dynamic equilibrium allows for controlled polymer growth, leading to polymers with predictable molecular weights and low polydispersity indices (Đ).[4]

Trithiocarbonates are particularly effective RAFT agents for controlling the polymerization of a variety of monomers, including styrenes, acrylates, and methacrylates.[1][4] The choice of the R and Z groups on the trithiocarbonate RAFT agent is crucial for achieving optimal control over the polymerization of a specific monomer.[1]

Experimental Workflow

The synthesis of a block copolymer via RAFT polymerization is typically a two-step process. First, a homopolymer (macro-RAFT agent) is synthesized by polymerizing the first monomer in the presence of the trithiocarbonate RAFT agent. Following purification, this macro-RAFT agent is then used to initiate the polymerization of the second monomer, leading to the formation of a diblock copolymer.

G cluster_0 Step 1: Macro-RAFT Agent Synthesis cluster_1 Step 2: Block Copolymer Synthesis cluster_2 Characterization A Monomer A + RAFT Agent + Initiator B Polymerization of Monomer A A->B C Purification of Macro-RAFT Agent B->C D Macro-RAFT Agent + Monomer B + Initiator C->D Chain Extension E Chain Extension Polymerization D->E F Purification of Block Copolymer E->F G SEC/GPC F->G H NMR Spectroscopy F->H I DSC/TGA F->I

Figure 1: General workflow for the synthesis of a diblock copolymer via RAFT polymerization.

Experimental Protocols

The following are generalized protocols for the synthesis of a poly(methyl methacrylate)-block-polystyrene (PMMA-b-PS) copolymer as an illustrative example. Researchers should optimize the reaction conditions based on their specific monomers and desired polymer characteristics.

Materials
  • Monomers: Methyl methacrylate (B99206) (MMA), Styrene (St) (inhibitor removed prior to use)

  • RAFT Agent: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Anhydrous 1,4-dioxane (B91453) or toluene

  • Precipitation/Purification: Methanol (B129727), Hexane

Protocol for Synthesis of PMMA Macro-RAFT Agent
  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of MMA, CPDT RAFT agent, and AIBN initiator in the chosen solvent. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] can range from 50:1:0.1 to 300:1:0.2.[5][6]

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for a predetermined time (e.g., 4-24 hours) to achieve the target monomer conversion.[5]

  • Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold methanol or hexane). Filter and wash the collected polymer multiple times to remove unreacted monomer and initiator. Dry the purified PMMA macro-RAFT agent under vacuum until a constant weight is achieved.

  • Characterization: Analyze the molecular weight (Mn) and polydispersity (Đ) of the macro-RAFT agent using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).[7][8] Confirm the structure and end-group fidelity using ¹H NMR spectroscopy.[8]

Protocol for Synthesis of PMMA-b-PS Block Copolymer
  • Reaction Setup: In a Schlenk flask, dissolve the purified PMMA macro-RAFT agent and the second monomer (styrene) in the solvent. Add the initiator (AIBN). The molar ratio of [Monomer B]:[Macro-RAFT]:[Initiator] is typically in the range of 100:1:0.1 to 600:1:1.3.[5][6]

  • Degassing: Repeat the freeze-pump-thaw cycles to deoxygenate the reaction mixture.

  • Polymerization: Immerse the flask in a preheated oil bath (e.g., 60-70 °C) and allow the chain extension to proceed for the desired time to achieve the target block length.[6]

  • Termination and Purification: Follow the same procedure as for the macro-RAFT agent to terminate the reaction and purify the final block copolymer. The choice of non-solvent for precipitation may need to be adjusted based on the properties of the block copolymer.

  • Characterization: Characterize the final block copolymer using SEC/GPC to observe the shift in molecular weight from the macro-RAFT agent and to determine the final Đ.[7] Use ¹H NMR to confirm the incorporation of both monomer units.[8] Thermal properties, such as glass transition temperatures (Tg), can be analyzed using Differential Scanning Calorimetry (DSC).[7][8]

Data Presentation

The following tables summarize typical reaction conditions and results for the synthesis of block copolymers using trithiocarbonate RAFT agents, based on literature data.

Table 1: Synthesis of PMMA Macro-RAFT Agent

Entry[MMA]:[RAFT]:[AIBN]SolventTemp (°C)Time (h)Mn ( g/mol )Đ (Mw/Mn)
1300:2:1Bulk601514,5001.25
2100:1:0.1Toluene7089,8001.18

Data is illustrative and based on typical values found in the literature.[5]

Table 2: Chain Extension to Form PMMA-b-PS Block Copolymer

EntryMacro-RAFT[St]:[Macro-RAFT]:[AIBN]SolventTemp (°C)Time (h)Mn ( g/mol )Đ (Mw/Mn)
1PMMA (Mn=14.5k)608:1:1.3Toluene601545,2001.35
2PMMA (Mn=9.8k)200:1:0.11,4-Dioxane701229,5001.22

Data is illustrative and based on typical values found in the literature.[5]

Key Considerations for Successful Synthesis

  • RAFT Agent Selection: The choice of the trithiocarbonate RAFT agent is critical and depends on the reactivity of the monomers being polymerized.[1]

  • Monomer Order: For some monomer pairs, the order of polymerization is crucial for successful block copolymer synthesis. Generally, it is preferable to polymerize the less reactive monomer first.[9]

  • Initiator Concentration: The ratio of RAFT agent to initiator influences the number of "dead" polymer chains and can affect the livingness of the polymerization.[1]

  • Purification: Thorough purification of the macro-RAFT agent is essential to prevent the formation of homopolymer of the second block in the subsequent chain extension step.

Signaling Pathway and Logical Relationships

The core of RAFT polymerization lies in the reversible chain transfer process, which maintains a low concentration of active radical species, thereby minimizing termination reactions.

G cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_termination Termination I Initiator R_dot Primary Radical (R•) I->R_dot Decomposition P_dot Propagating Radical (Pn•) R_dot->P_dot + M M1 Monomer (M) RAFT_agent RAFT Agent (Z-C(=S)S-R) P_dot->RAFT_agent Addition Intermediate Intermediate Radical Macro_RAFT Dormant Species (Pn-S-C(=S)-Z) Intermediate->Macro_RAFT Fragmentation R_dot2 Leaving Group Radical (R•) Intermediate->R_dot2 Fragmentation Macro_RAFT->Intermediate + Pm• R_dot2->P_dot + M P_dot2 Propagating Radical (Pn•) Dead_Polymer Dead Polymer P_dot2->Dead_Polymer P_dot3 Propagating Radical (Pm•) P_dot3->Dead_Polymer

Figure 2: Key steps in the RAFT polymerization mechanism.

By carefully controlling the experimental parameters outlined in these protocols, researchers can synthesize a wide variety of well-defined block copolymers for advanced applications in drug development and materials science.

References

Application Notes: The Use of Sodium Trithiocarbonate and Analogues in Hydrophilic Monomer Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions (low dispersity, Đ).[1] At the core of this process is the Chain Transfer Agent (CTA), or RAFT agent. Trithiocarbonates are a versatile class of RAFT agents suitable for a wide range of "more activated monomers" such as styrenes, acrylates, and acrylamides.[1] For applications in biomaterials, drug delivery, and other aqueous systems, the synthesis of well-defined water-soluble polymers is crucial. Hydrophilic trithiocarbonates, including sodium salts, are particularly valuable as they allow for polymerization in aqueous or polar media, minimizing the use of organic solvents.[2][3]

These application notes provide an overview of the use of sodium trithiocarbonate (B1256668) and related hydrophilic analogues in the RAFT polymerization of various hydrophilic monomers, complete with summarized data and detailed experimental protocols.

Mechanism of Trithiocarbonate-Mediated RAFT Polymerization

RAFT polymerization operates via a degenerative chain transfer mechanism. The trithiocarbonate CTA reversibly reacts with propagating polymer chains, creating a dynamic equilibrium between active (propagating) and dormant (polymer-CTA) species. This process allows for simultaneous growth of all polymer chains, leading to a controlled polymerization.

Caption: General mechanism of RAFT polymerization.

Applications & Data Summary

Trithiocarbonate CTAs have been successfully employed to control the polymerization of a variety of hydrophilic monomers. The choice of RAFT agent is critical and often tailored to the specific monomer and reaction conditions.

Polymerization of Acrylamide (B121943) (AM)

Polyacrylamide (PAM) is a widely used water-soluble polymer. RAFT polymerization allows for the synthesis of PAM with controlled molecular weights and narrow dispersities, which is challenging with conventional free-radical methods.[4] Dodecyl trithiodimethyl propionic acid (DMPA) has been shown to be a suitable CTA for the rapid polymerization of acrylamide in DMSO, achieving high conversions in a shortened reaction time.[4][5][6][7]

Table 1: RAFT Polymerization of Acrylamide (AM)

CTA Initiator Molar Ratio ([M]₀:[CTA]₀:[I]₀) Solvent Temp (°C) Time (h) Conversion (%) Mn,exp ( g/mol ) Đ (Mw/Mn) Ref.
DMPA AIBN 12% [M]₀, [CTA]₀:[I]₀ = 10:1 DMSO 70 0.5 40.7 5,300 1.16 [4]
DMPA AIBN 12% [M]₀, [CTA]₀:[I]₀ = 10:1 DMSO 70 1.0 60.1 7,600 1.18 [4]
DMPA AIBN 12% [M]₀, [CTA]₀:[I]₀ = 10:1 DMSO 70 2.0 81.3 10,200 1.22 [4]

| DMPA | AIBN | 12% [M]₀, [CTA]₀:[I]₀ = 10:1 | DMSO | 70 | 4.0 | 95.2 | 11,900 | 1.25 |[4] |

Polymerization of N,N-dimethylacrylamide (DMA) and MPC

Hydrophilic trithiocarbonate agents are effective for polymerizing other non-ionic monomers like N,N-dimethylacrylamide (DMA) and the highly biocompatible 2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC). Studies show that hydrophilic CTAs like 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid (Rtt-17) can effectively control the polymerization of both DMA and MPC, yielding polymers with dispersity values around 1.2.[2] In contrast, more hydrophobic CTAs can struggle with highly hydrophilic monomers like MPC due to micelle formation that sequesters the CTA from the propagating radicals.[2]

Table 2: RAFT Polymerization of DMA and MPC

Monomer CTA Solvent Temp (°C) Result Đ (Mw/Mn) Ref.
DMA Rtt-17 (hydrophilic) Water (pH ≥ 10) 60 Controlled polymerization < 1.2 [2]
DMA Rtt-05 (hydrophobic) Water (pH ≥ 10) 60 Controlled polymerization < 1.2 [2]
MPC Rtt-17 (hydrophilic) Water (pH ≥ 10) 60 Controlled polymerization ~ 1.2 [2]

| MPC | Rtt-05 (hydrophobic) | Water (pH ≥ 10) | 60 | Poor control, broad distribution | ≥ 1.9 |[2] |

Polymerization of N-Vinylpyrrolidone (NVP)

Poly(N-vinylpyrrolidone) (PVP) is a biocompatible polymer used extensively in pharmaceuticals and cosmetics.[8] While xanthates are commonly used for NVP polymerization, they can lead to undesired side reactions.[9] Symmetrical trithiocarbonates, such as bis(carboxymethyl)-trithiocarbonate, have been shown to mediate the RAFT polymerization of NVP, producing well-defined oligomers with minimal dimer formation and enabling the synthesis of homotelechelic polymers.[8][9]

Table 3: RAFT Polymerization of N-Vinylpyrrolidone (NVP) Oligomers

Target DP CTA Initiator Solvent Temp (°C) Time (h) Conversion (%) Mn,exp ( g/mol ) Đ (Mw/Mn) Ref.
5 Bis(carboxymethyl)TTC VA-501 1,4-Dioxane 80 1.5 45 550 1.01 [8][9]
10 Bis(carboxymethyl)TTC VA-501 1,4-Dioxane 80 1.5 48 1,100 1.15 [8][9]
24 Bis(carboxymethyl)TTC VA-501 1,4-Dioxane 80 3.0 51 2,700 1.47 [8][9]

| 50 | Bis(carboxymethyl)TTC | VA-501 | 1,4-Dioxane | 80 | 4.0 | 50 | 5,800 | 1.48 |[8][9] |

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should adapt these protocols based on their specific CTA, monomer, and target polymer characteristics.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Work-up & Purification cluster_analysis 4. Characterization A Weigh Monomer, CTA, and Initiator B Add Solvent A->B C Transfer to Reaction Vessel (e.g., Schlenk flask) with stir bar B->C D Seal Vessel C->D E De-gas via Freeze-Pump-Thaw Cycles (x3) or by inert gas sparging D->E F Place in Pre-heated Oil Bath and Start Stirring E->F G Stop Reaction (e.g., rapid cooling, exposure to air) F->G H Precipitate Polymer in Non-solvent (e.g., cold ether) G->H I Isolate Polymer (filtration/centrifugation) H->I J Dry Polymer under Vacuum I->J K Determine Conversion (¹H NMR, Gravimetry) J->K L Determine Mn and Đ (Size Exclusion Chromatography) K->L

Caption: Generalized experimental workflow for RAFT polymerization.

Protocol 1: RAFT Polymerization of Acrylamide in DMSO

This protocol is adapted from the rapid synthesis of polyacrylamide using a trithiocarbonate CTA.[4][7]

Materials:

  • Acrylamide (AM) monomer

  • Dodecyl trithiodimethyl propionic acid (DMPA) or similar trithiocarbonate CTA

  • Azobisisobutyronitrile (AIBN), initiator

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Schlenk flask or sealable reaction tube

  • Magnetic stirrer and stir bar

  • Oil bath

  • Vacuum line for degassing

  • Precipitation solvent (e.g., diethyl ether)

Procedure:

  • Reagent Preparation: In a typical experiment, add acrylamide, the DMPA chain transfer agent, and AIBN to a Schlenk flask. A representative molar ratio of [CTA]₀/[AIBN]₀ is 10:1.[4]

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve the desired monomer concentration (e.g., 12% w/w).[4]

  • Degassing: Seal the flask and de-gas the solution by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[10]

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and begin stirring.[4][6] The reaction time can vary from 30 minutes to several hours depending on the target conversion and molecular weight.[4]

  • Termination and Isolation: To quench the reaction, cool the flask rapidly in an ice bath and expose the contents to air.

  • Purification: Precipitate the resulting polymer by slowly adding the reaction mixture to a large excess of a non-solvent like cold diethyl ether.

  • Drying: Collect the precipitated polymer by filtration or centrifugation, wash with additional non-solvent, and dry under vacuum until a constant weight is achieved.

  • Characterization: Analyze the dried polymer to determine monomer conversion (¹H NMR), molecular weight (Mn), and dispersity (Đ) (Size Exclusion Chromatography).

Protocol 2: Synthesis of Hydrophilic Block Copolymers

RAFT polymerization is ideal for creating block copolymers. A hydrophilic macro-CTA can be chain-extended with a second monomer to form an amphiphilic or all-hydrophilic block copolymer.[11]

Materials:

  • Purified hydrophilic macro-CTA (e.g., poly(acrylic acid) trithiocarbonate)

  • Second hydrophilic or hydrophobic monomer (e.g., N-isopropylacrylamide, styrene)

  • Radical Initiator (e.g., AIBN, KPS for aqueous systems)

  • Appropriate solvent (e.g., water, dioxane, DMF)

Procedure:

  • Reagent Preparation: Dissolve the purified macro-CTA, the second monomer, and the initiator in the chosen solvent within a Schlenk flask.

  • Degassing: Thoroughly de-gas the solution as described in Protocol 1.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80°C) and begin stirring. Monitor the reaction progress by taking aliquots at timed intervals for analysis.

  • Work-up: Once the desired conversion is reached, terminate the reaction and purify the resulting block copolymer using precipitation or dialysis, depending on the polymer's solubility.

  • Characterization: Confirm the block copolymer structure and purity using ¹H NMR and SEC. The SEC trace should show a clear shift to a higher molecular weight compared to the original macro-CTA, while maintaining a low dispersity.

References

Application Notes and Protocols for the Controlled Polymerization of N-Vinylpyrrolidone using Sodium Trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Poly(N-vinylpyrrolidone) (PVP) is a biocompatible and water-soluble polymer extensively utilized in the pharmaceutical, cosmetic, and biomedical fields.[1] The ability to control its molecular weight and architecture is crucial for tailoring its properties for specific applications. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for achieving this control. While xanthates are commonly employed as chain transfer agents (CTAs) for the polymerization of less-activated monomers (LAMs) like N-vinylpyrrolidone (NVP), recent studies have demonstrated the successful use of trithiocarbonates.[1][2] Trithiocarbonates, typically used for more-activated monomers (MAMs), offer advantages such as higher stability and reduced side reactions, like the formation of unsaturated dimers that can occur with xanthates.[1][2]

This document provides detailed application notes and protocols for the controlled polymerization of N-vinylpyrrolidone using a trithiocarbonate-mediated RAFT process.

Data Presentation

The following table summarizes quantitative data from representative experiments on the trithiocarbonate-mediated RAFT polymerization of N-vinylpyrrolidone.

EntryCTAInitiatorSolventTemp (°C)[NVP]:[CTA]:[Initiator]Mn ( g/mol )PDI (Đ)Reference
1Bis(carboxymethyl)trithiocarbonateVA-5011,4-Dioxane80-15,000 - 21,0002.13 - 2.16[1][2]
2Macro-trithiocarbonate----8,000-[1]
3S-Cyanomethyl-N-methyl-N-(pyridin-4-yl)dithiocarbamateAIBNBulk-40:1:0.2--[3]
4Benzyl ethyl trithiocarbonate (B1256668)-1,4-Dioxane85-16,029 (block copolymer)-[4]

Note: The data presented is a compilation from various studies and experimental conditions may vary.

Experimental Protocols

Protocol 1: Synthesis of Homotelechelic Poly(N-vinylpyrrolidone) Oligomers

This protocol is adapted from the synthesis of homotelechelic PVP oligomers via trithiocarbonate-mediated RAFT polymerization.[1][2]

Materials:

  • N-vinylpyrrolidone (NVP), purified by distillation

  • Bis(carboxymethyl)trithiocarbonate (CTA)

  • 4,4'-azobis(4-cyanovaleric acid) (VA-501) (Initiator)

  • 1,4-Dioxane, anhydrous

  • Schlenk flask

  • Magnetic stirrer

  • Nitrogen or Argon source

  • Liquid nitrogen

Procedure:

  • Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of N-vinylpyrrolidone, bis(carboxymethyl)trithiocarbonate (CTA), and 4,4'-azobis(4-cyanovaleric acid) (VA-501) initiator in 1,4-dioxane.

  • Degassing: The reaction mixture is subjected to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The flask is backfilled with an inert gas (Nitrogen or Argon) and placed in a preheated oil bath at 80°C to initiate polymerization.

  • Monitoring the Reaction: The kinetics of the polymerization can be monitored by periodically taking aliquots from the reaction mixture and analyzing them via ¹H NMR spectroscopy.[2]

  • Termination: To terminate the polymerization, the flask is immersed in liquid nitrogen until the contents are frozen and then opened to the air.[2]

  • Purification: The resulting polymer can be purified by precipitation in a suitable non-solvent, such as diethyl ether, followed by filtration and drying under vacuum.

Protocol 2: General RAFT Polymerization of NVP

This protocol provides a general workflow for the RAFT polymerization of NVP.[3]

Materials:

  • N-vinylpyrrolidone (NVP)

  • Trithiocarbonate RAFT agent (e.g., S-Cyanomethyl-N-methyl-N-(pyridin-4-yl)dithiocarbamate)

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Solvent (if not bulk polymerization)

  • Nitrogen flask

  • Magnetic stirrer

  • Freeze-pump-thaw setup

Procedure:

  • Setup: To a nitrogen flask containing a magnetic stirrer, add the NVP monomer and the trithiocarbonate RAFT agent.

  • Degassing: Perform three freeze-pump-thaw cycles to ensure an oxygen-free environment.

  • Initiator Addition: After the final thaw cycle, add the AIBN initiator under a positive pressure of inert gas.

  • Polymerization: The reaction is typically carried out at a temperature suitable for the decomposition of AIBN (e.g., 60-80°C). For bulk polymerization, no solvent is added.

  • Conversion Monitoring: The monomer conversion can be monitored using techniques like ¹H NMR by comparing the integral of the monomer vinyl peaks to a stable internal standard.

  • Termination and Purification: The polymerization is terminated by cooling the reaction mixture and exposing it to air. The polymer is then typically purified by precipitation.

Mandatory Visualizations

RAFT Polymerization Mechanism

RAFT_Mechanism Initiator Initiator (e.g., AIBN, VA-501) I_rad Initiator Radical (I●) Initiator->I_rad Decomposition P_rad Propagating Radical (Pn●) I_rad->P_rad + Monomer Termination Termination I_rad->Termination Monomer N-Vinylpyrrolidone (Monomer) P_rad->P_rad CTA Trithiocarbonate CTA (Z-C(=S)S-R) P_rad->CTA Addition P_rad->Termination Termination Intermediate RAFT Adduct Radical CTA->Intermediate MacroCTA Dormant Polymer Chain (Pn-S-C(=S)-Z) Intermediate->MacroCTA Fragmentation R_rad Reinitiating Radical (R●) Intermediate->R_rad Fragmentation MacroCTA->Intermediate + Pn● (Reversible) R_rad->P_rad + Monomer Experimental_Workflow Start Start Reagents 1. Add NVP, CTA, Initiator and Solvent to Schlenk Flask Start->Reagents Degas 2. Degas via Freeze-Pump-Thaw (3 cycles) Reagents->Degas Polymerize 3. Polymerize at specified Temperature (e.g., 80°C) Degas->Polymerize Monitor 4. Monitor Conversion (optional) (e.g., ¹H NMR) Polymerize->Monitor Terminate 5. Terminate Reaction (Freeze and expose to air) Polymerize->Terminate Monitor->Polymerize Continue Monitor->Terminate Desired Conversion Purify 6. Purify Polymer (Precipitation) Terminate->Purify Characterize 7. Characterize Polymer (e.g., GPC, NMR) Purify->Characterize End End Characterize->End

References

Application Notes and Protocols: Sodium Trithiocarbonate as a Cathode Material for Sodium-Sulfur Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Room-temperature sodium-sulfur (RT Na-S) batteries are a promising energy storage technology due to the high theoretical specific capacity of sulfur and the natural abundance of sodium.[1][2][3][4] However, their commercialization has been hindered by challenges such as the insulating nature of sulfur, the dissolution of sodium polysulfide intermediates (the "shuttle effect"), and the formation of sodium dendrites.[1][2][3][4]

Sodium trithiocarbonate (B1256668) (Na₂CS₃) has emerged as a promising cathode material to mitigate these issues.[1][2] Its unique molecular structure, featuring a carbon-sulfur resonance bond, facilitates fast ion and electron transfer, leading to enhanced electrochemical reactivity.[1][2][4] Furthermore, Na₂CS₃ helps to suppress the polysulfide shuttle effect and promotes the formation of a stable solid electrolyte interphase (SEI) on the sodium anode.[1][2][3] These attributes contribute to improved cycling stability and overall battery performance.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and electrochemical evaluation of sodium trithiocarbonate as a cathode material in sodium-sulfur batteries.

Data Presentation

Electrochemical Performance of Na₂CS₃ Cathode
Performance MetricNa₂CS₃ CathodeConventional Na₂S CathodeReference
Initial Discharge Capacity Significantly improvedLower[1][2]
Cycling Stability (after 100 cycles) 55% capacity retention14% capacity retention[1]
Early Cycle Stability (High Loading) Unstable discharge capacity and coulombic efficiencyNot specified[1]

Experimental Protocols

Synthesis of this compound (Na₂CS₃)

This protocol describes a one-step wet ball-milling method for the synthesis of Na₂CS₃.[1]

Materials:

Equipment:

  • Ball mill

  • Milling jars and balls

  • Glovebox or inert atmosphere environment

  • Vacuum oven

Procedure:

  • Inside an inert atmosphere glovebox, place sodium sulfide (Na₂S) powder and an excess amount of carbon disulfide (CS₂) in a molar ratio of 1:3 into a ball-milling jar.

  • Add 1,2-dimethoxyethane (DME) to the jar as a slurry medium to facilitate a homogenous reaction.

  • Seal the milling jar and transfer it to the ball mill.

  • Mill the mixture for a duration sufficient to ensure complete reaction. Note: The optimal milling time and speed should be determined empirically.

  • After milling, return the jar to the glovebox and open it.

  • Collect the resulting orange-red colored slurry.

  • Dry the product in a vacuum oven to remove the DME solvent and surplus CS₂.

  • The final product is a fine, orange-red powder of this compound (Na₂CS₃).

Preparation of the Na₂CS₃ Cathode

This protocol details the fabrication of a binder-free Na₂CS₃ cathode.[1]

Materials:

  • Synthesized Na₂CS₃ powder

  • Multi-walled carbon nanotubes (MWCNTs)

  • 1,2-dimethoxyethane (DME)

  • Carbon paper (2 pieces per cathode)

Equipment:

  • Glovebox or inert atmosphere environment

  • Ultrasonic bath

  • Micropipette

  • Vacuum oven

Procedure:

  • Inside an inert atmosphere glovebox, prepare a slurry by dissolving the synthesized Na₂CS₃ powder and MWCNTs in DME in a weight ratio of 7:3.

  • Sonicate the mixture until a homogenous dispersion is achieved.

  • Using a micropipette, drop-cast the slurry onto one piece of carbon paper.

  • Place the second piece of carbon paper on top of the coated layer.

  • Gently press the two pieces of carbon paper together to ensure good contact and a uniform distribution of the active material.

  • Dry the assembled cathode in a vacuum oven to completely remove the DME solvent.

Assembly of Na-S Half-Cells

This protocol describes the assembly of a coin cell for electrochemical testing.

Materials:

  • Prepared Na₂CS₃ cathode

  • Sodium metal foil (anode)

  • Glass fiber separator

  • Electrolyte: Tetraethylene glycol dimethylether (TEGDME) with a suitable sodium salt (e.g., NaTFSI)

  • Coin cell components (casings, spacers, springs)

Equipment:

  • Glovebox or inert atmosphere environment

  • Coin cell crimper

  • Micropipette

Procedure:

  • Inside an inert atmosphere glovebox, punch out a circular disk from the prepared Na₂CS₃ cathode.

  • Punch out a slightly larger circular disk from the sodium metal foil to serve as the anode.

  • Punch out a circular disk from the glass fiber separator.

  • Place the cathode disk in the bottom of the coin cell casing.

  • Add a few drops of the TEGDME-based electrolyte to wet the cathode.

  • Place the separator on top of the wetted cathode.

  • Add a few more drops of electrolyte to wet the separator.

  • Place the sodium metal anode on top of the wetted separator.

  • Place a spacer and a spring on top of the anode.

  • Carefully place the top casing and crimp the coin cell to seal it.

Electrochemical Characterization

Procedure:

  • Allow the assembled cells to rest for a few hours to ensure complete wetting of the components with the electrolyte.

  • Perform galvanostatic cycling using a battery testing system. A typical C-rate for initial testing is C/10.[1]

  • Conduct cyclic voltammetry (CV) to investigate the electrochemical reaction mechanism.

  • Use electrochemical impedance spectroscopy (EIS) to study the cell's internal resistance and charge transfer kinetics.

Visualizations

Electrochemical Mechanism of Na₂CS₃ Cathode

G cluster_cathode Na₂CS₃ Cathode cluster_anode Sodium Anode cluster_electrolyte Electrolyte Na2CS3 Na₂CS₃ Oligomers Oligomer-structured Intermediates Na2CS3->Oligomers Charge Ions Na⁺ Ions Oligomers->Na2CS3 Further Discharge Na2S_S Na₂S / S Oligomers->Na2S_S Further Charge Intermediates Migrating Intermediates Oligomers->Intermediates Migration Na2S_S->Oligomers Discharge Na_metal Na Metal SEI Stable SEI Layer Na_metal->SEI Formation Na_metal->Ions Ions->Na_metal Intermediates->SEI SEI Formation Contribution

Caption: Electrochemical processes at the Na₂CS₃ cathode and Na anode.

Experimental Workflow for Na-S Battery Fabrication

G cluster_synthesis Na₂CS₃ Synthesis cluster_cathode_prep Cathode Preparation cluster_cell_assembly Cell Assembly (in Glovebox) start Start: Na₂S + CS₂ in DME ball_mill Wet Ball Milling start->ball_mill dry_powder Vacuum Drying ball_mill->dry_powder end_synthesis Na₂CS₃ Powder dry_powder->end_synthesis mix_slurry Mix Na₂CS₃ + MWCNT in DME end_synthesis->mix_slurry sonicate Ultrasonication mix_slurry->sonicate drop_cast Drop-cast on Carbon Paper sonicate->drop_cast dry_cathode Vacuum Drying drop_cast->dry_cathode end_cathode Na₂CS₃ Cathode dry_cathode->end_cathode stack Stack Components: Cathode, Separator, Anode end_cathode->stack add_electrolyte Add TEGDME Electrolyte stack->add_electrolyte crimp Crimp Coin Cell add_electrolyte->crimp end_cell Assembled Na-S Cell crimp->end_cell

Caption: Workflow for Na₂CS₃ synthesis and Na-S battery fabrication.

Logical Relationships for Performance Enhancement

G cluster_properties Key Properties cluster_effects Resulting Effects cluster_performance Performance Outcome Na2CS3 This compound (Na₂CS₃) resonance C-S Resonance Bond Na2CS3->resonance oligomer Oligomer Formation Na2CS3->oligomer sei_former SEI Precursor Migration Na2CS3->sei_former fast_kinetics Fast Ion/Electron Transfer resonance->fast_kinetics suppress_shuttle Suppressed Polysulfide Shuttle oligomer->suppress_shuttle stable_sei Stable SEI on Anode sei_former->stable_sei high_performance High-Rate Performance & Extended Cycle Life fast_kinetics->high_performance suppress_shuttle->high_performance stable_sei->high_performance

Caption: How Na₂CS₃ properties lead to enhanced battery performance.

References

Application Notes and Protocols for Heavy Metal Precipitation from Wastewater Using Sodium Trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium trithiocarbonate (B1256668) (Na₂CS₃) is a highly effective precipitating agent for the removal of heavy metals from industrial wastewater.[1][2][3] It reacts with dissolved heavy metal ions to form dense, insoluble metal sulfides or trithiocarbonates that can be easily separated from the wastewater stream.[4] This method is particularly advantageous for treating wastewater containing complexed or chelated metals, where conventional hydroxide (B78521) precipitation may be less effective.[2][5] The resulting precipitates are typically more stable and less prone to leaching compared to metal hydroxides. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and other industries that require robust wastewater treatment solutions.

Mechanism of Action

Sodium trithiocarbonate provides a source of sulfide (B99878) ions (S²⁻) and trithiocarbonate ions (CS₃²⁻) in solution. These ions react with divalent heavy metal cations (M²⁺) to form highly insoluble metal sulfides (MS) or metal trithiocarbonates (MCS₃). The general reaction can be represented as:

Na₂CS₃ + M²⁺ → MCS₃(s) + 2Na⁺ or Na₂CS₃ + M²⁺ → MS(s) + CS₂(aq) + 2Na⁺

The formation of these insoluble precipitates allows for the effective removal of heavy metals from the aqueous phase.

cluster_reactants Reactants in Wastewater cluster_products Precipitation Products Na2CS3 This compound (Na₂CS₃) MS Insoluble Metal Sulfide (MS) Na2CS3->MS Reacts with MCS3 Insoluble Metal Trithiocarbonate (MCS₃) Na2CS3->MCS3 Alternatively reacts with M2+ Divalent Heavy Metal Ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺) M2+->MS Reacts with M2+->MCS3 Alternatively reacts with

Caption: Chemical precipitation of heavy metals using this compound.

Quantitative Data Summary

The effectiveness of this compound in precipitating various heavy metals is summarized in the tables below.

Table 1: Optimal Conditions and Removal Efficiencies for Various Heavy Metals

Heavy MetalOptimal pHDosageReaction Time (minutes)Removal Efficiency (%)Initial Concentration (mg/L)Final Concentration (mg/L)Reference
Copper (Cu)9.0 - 9.5StoichiometricNot Specified>99Not Specified0.09[1]
Nickel (Ni)9.0 - 9.5StoichiometricNot Specified>99Not Specified0.009[1]
Tin (Sn)9.0 - 9.5StoichiometricNot Specified>99Not Specified<0.005[1]
Zinc (Zn)9.7533 mg/L2399.78Not SpecifiedNot Specified[2][3][6]
Cadmium (Cd)9.7533 mg/L2397.78Not SpecifiedNot Specified[2][3][6]
Sum of Cu, Cd, Zn9.7533 mg/L2399.69Not SpecifiedNot Specified[2][3][6]

Table 2: Industrial Scale Application Results for PCB Wastewater

Heavy MetalpH RangeDosageFinal Concentration (mg/L)Reference
Copper (Cu)9.0 - 9.5Optimized<0.005 - 0.014[1][5]
Nickel (Ni)9.0 - 9.5Optimized<0.005 - 0.008[1][5]
Tin (Sn)9.0 - 9.5Optimized<0.005[1][5]

Experimental Protocols

The following protocols are generalized from laboratory and industrial scale applications.[1][4][7] It is recommended to perform bench-scale tests to optimize parameters for specific wastewater characteristics.

1. Wastewater Characterization

  • Objective: To determine the initial concentration of target heavy metals and other relevant parameters.

  • Procedure:

    • Collect a representative sample of the wastewater.

    • Analyze the sample for the concentration of heavy metals (e.g., Cu, Ni, Sn, Zn, Cd) using appropriate analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis.

    • Measure the initial pH of the wastewater.

    • Identify the presence of any complexing or chelating agents, which may influence the required dosage of this compound.

2. Bench-Scale Precipitation Test

  • Objective: To determine the optimal pH and this compound dosage for effective heavy metal removal.

  • Materials:

    • Wastewater sample

    • This compound solution (e.g., 5% w/w or a commercially available solution of known concentration)[4]

    • Acid and base for pH adjustment (e.g., dilute sulfuric acid and sodium hydroxide)

    • Beakers or reaction vessels

    • Magnetic stirrer and stir bars

    • pH meter

    • Flocculant solution (e.g., 0.05% anionic flocculant)[7]

  • Procedure:

    • Place a known volume of wastewater (e.g., 500 mL) into a series of beakers.[4]

    • While stirring, adjust the pH of the wastewater in each beaker to a different value within the target range (e.g., 7.0, 8.0, 9.0, 9.5, 10.0).[4] A pH range of 9.0-9.5 has been shown to be effective for several metals.[1]

    • Add a calculated amount of this compound solution to each beaker. It is recommended to test a range of dosages, including the stoichiometric amount based on the initial metal concentrations. A slight excess may be necessary to ensure complete precipitation.[4]

    • Continue stirring for a specified reaction time, typically between 5 and 30 minutes.[2][4]

    • After the initial reaction, reduce the stirring speed and add a small amount of flocculant to aid in the settling of the precipitate.

    • Allow the precipitate to settle for at least 30 minutes.[7]

    • Carefully decant or filter the supernatant for analysis.

    • Measure the final heavy metal concentrations in the treated supernatant to determine the removal efficiency for each condition.

    • The optimal pH and dosage are those that yield the lowest residual metal concentrations.

3. Full-Scale Treatment Protocol (Generalized)

  • Objective: To apply the optimized conditions for heavy metal precipitation in a larger-scale treatment system.

  • Procedure:

    • Pump the wastewater into a reaction tank equipped with a mixer and pH probe.

    • Adjust the pH of the wastewater to the predetermined optimum using an automated acid/base dosing system.

    • Dose the required amount of this compound solution into the reaction tank while mixing.

    • Allow the reaction to proceed for the optimized reaction time.

    • Transfer the treated wastewater to a flocculation tank. Add flocculant under slow mixing to promote the formation of larger, settleable flocs.

    • The wastewater then flows to a clarifier or sedimentation tank to allow the solid metal precipitates to settle out.

    • The clarified effluent is discharged or sent for further treatment, while the settled sludge is collected for dewatering and disposal in accordance with environmental regulations.

start Start wastewater Wastewater Characterization (Initial Metal Conc., pH) start->wastewater ph_adjust pH Adjustment (e.g., to 9.0-9.5) wastewater->ph_adjust na2cs3_add Addition of Sodium Trithiocarbonate ph_adjust->na2cs3_add reaction Reaction & Mixing (5-30 minutes) na2cs3_add->reaction flocculation Flocculant Addition & Slow Mixing reaction->flocculation sedimentation Sedimentation/Clarification (≥30 minutes) flocculation->sedimentation separation Separation sedimentation->separation effluent Treated Effluent (Analysis of Final Metal Conc.) separation->effluent Liquid sludge Sludge Dewatering & Disposal separation->sludge Solid end End effluent->end

Caption: Experimental workflow for heavy metal precipitation from wastewater.

Safety Precautions

  • This compound and its solutions should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The treatment process may produce carbon disulfide (CS₂) as a byproduct, which is flammable and toxic. Ensure adequate ventilation in the treatment area.

  • Handle acids and bases used for pH adjustment with care.

  • Dispose of the generated metal sulfide sludge in accordance with local, state, and federal regulations.

The use of this compound is a robust and effective method for removing heavy metals from industrial wastewater, often achieving very low effluent concentrations.[1][5] By following the protocols outlined in these application notes and optimizing the process for specific wastewater streams, researchers and industry professionals can implement an efficient and reliable heavy metal precipitation system.

References

Application Notes and Protocols: Sodium Trithiocarbonate as a Sulfidizing Agent for Mineral Flotation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium trithiocarbonate (B1256668) (Na₂CS₃), a stable and less hazardous alternative to sodium sulfide (B99878) (Na₂S), has emerged as a highly effective sulfidizing agent in the froth flotation of oxidized minerals. Its primary application lies in the beneficiation of oxidized copper, lead, and zinc ores, where it transforms the hydrophilic oxide mineral surfaces into a hydrophobic sulfide layer, facilitating the attachment of collector molecules and subsequent flotation. This document provides detailed application notes and experimental protocols for the use of sodium trithiocarbonate in mineral flotation, with a focus on azurite (B1638891) (copper carbonate), cerussite (lead carbonate), and smithsonite (B87515) (zinc carbonate).

Mechanism of Action

This compound actively modifies the surface of oxidized minerals. For instance, in the case of azurite, it forms a uniform, sulfur-rich layer of cuprous trithiocarbonate on the mineral surface. This transformation is a key step, as it involves the reduction of Cu(II) to Cu(I), which then interacts with the carbon-sulfur bonds of the this compound. This newly formed hydrophobic layer enhances the efficacy of collectors, leading to improved flotation recovery.[1]

Application Data

Quantitative Data Summary

The following tables summarize the key quantitative data for the application of this compound as a sulfidizing agent in mineral flotation.

Table 1: Flotation of Azurite (Copper Carbonate)

ParameterThis compound (Na₂CS₃)Sodium Sulfide (Na₂S)Reference
Optimal Dosage 1/5th the dose of Na₂S-[1]
Maximum Flotation Recovery ~20 percentage points higher than Na₂S-[1]
pH Range 9.0 - 9.59.0 - 9.5[2]
Conditioning Time 2 - 5 minutes2 - 5 minutes[3]
Collector XanthatesXanthates[1]

Table 2: Flotation of Cerussite (Lead Carbonate) and Smithsonite (Zinc Carbonate) - Projected

Note: Direct quantitative studies on the use of this compound for cerussite and smithsonite are limited. The following data are projected based on typical flotation conditions for these minerals with traditional sulfidizing agents and the known behavior of this compound.

ParameterProjected Conditions for Na₂CS₃Reference (for traditional sulfidizing agents)
Mineral Cerussite & Smithsonite-
Projected Optimal Dosage Potentially lower than Na₂S[4][5]
pH Range 9.0 - 10.5[4]
Conditioning Time 3 - 10 minutes[4]
Collector Xanthates, Mercaptans, Primary Amines[4]

Experimental Protocols

Preparation of this compound Solution

A stock solution of this compound should be prepared fresh for each set of experiments due to its potential instability in solution.

  • Materials: this compound (solid), deionized water.

  • Procedure:

    • Weigh the required amount of solid this compound.

    • Dissolve it in a known volume of deionized water to achieve the desired concentration (e.g., 1% w/v).

    • Stir the solution until the solid is completely dissolved.

Microflotation Procedure for Oxidized Minerals

This protocol is suitable for initial screening of flotation conditions for minerals like azurite, cerussite, and smithsonite.

  • Apparatus: Microflotation cell (e.g., Hallimond tube), magnetic stirrer, pH meter, micropipettes.

  • Reagents:

    • Pure mineral sample (e.g., -100 +200 mesh).

    • This compound solution.

    • Collector solution (e.g., potassium amyl xanthate, PAX).

    • Frother solution (e.g., pine oil or MIBC).

    • pH modifiers (e.g., NaOH, HCl).

    • Deionized water.

  • Procedure:

    • Add a known amount of the pure mineral sample (e.g., 2.0 g) to the microflotation cell.

    • Add a specific volume of deionized water (e.g., 35 mL).

    • Place the cell on a magnetic stirrer and stir for a predetermined time to ensure proper suspension.

    • Adjust the pulp pH to the desired value using the pH modifiers.

    • Add the this compound solution to achieve the target concentration and condition for a set time (e.g., 3 minutes).

    • Add the collector solution and condition for another set time (e.g., 3 minutes).

    • Add the frother solution and condition for a final set time (e.g., 1 minute).

    • Introduce air or nitrogen at a constant flow rate to initiate flotation.

    • Collect the floated concentrate for a specific duration (e.g., 5 minutes).

    • Filter, dry, and weigh both the concentrate and the tailings to calculate the recovery.

Bench-Scale Flotation Test Protocol

This protocol is designed for more detailed investigations and process optimization.

  • Apparatus: Laboratory flotation machine (e.g., Denver-type) with a cell (e.g., 1.5 L), impeller, and froth scrapers.

  • Procedure:

    • Prepare a representative ore sample by crushing and grinding to the desired particle size.

    • Prepare a pulp of a specific solids concentration (e.g., 25-35% w/w) in the flotation cell.

    • Turn on the impeller to a set speed (e.g., 1200 rpm).

    • Adjust the pH of the pulp.

    • Add the this compound solution and condition for the desired time.

    • Add the collector and frother with their respective conditioning times.

    • Introduce air at a controlled flow rate to generate froth.

    • Collect the froth concentrate at timed intervals.

    • The collected concentrate and the remaining tailings are filtered, dried, weighed, and assayed to determine the grade and recovery of the valuable mineral.

Visualizations

Sulfidization_Pathway Oxidized_Mineral Oxidized Mineral Surface (e.g., Azurite, Cerussite, Smithsonite) STTC This compound (Na₂CS₃) Oxidized_Mineral->STTC Surface Reaction Sulfidized_Layer Hydrophobic Sulfide Layer (e.g., Cuprous Trithiocarbonate) STTC->Sulfidized_Layer Forms Collector Collector Adsorption (e.g., Xanthate) Sulfidized_Layer->Collector Enables Hydrophobic_Surface Hydrophobic Mineral Surface Collector->Hydrophobic_Surface Creates Air_Bubble Air Bubble Attachment Hydrophobic_Surface->Air_Bubble Promotes Flotation Flotation Air_Bubble->Flotation Leads to

Caption: Sulfidization pathway of an oxidized mineral using this compound.

Experimental_Workflow Ore_Sample Ore Sample Preparation (Crushing & Grinding) Pulp_Preparation Pulp Preparation ( নির্দিষ্ট কঠিন পদার্থ ঘনত্ব) Ore_Sample->Pulp_Preparation pH_Adjustment pH Adjustment Pulp_Preparation->pH_Adjustment Sulfidization Sulfidization (Add Na₂CS₃ & Condition) pH_Adjustment->Sulfidization Collector_Addition Collector Addition & Conditioning Sulfidization->Collector_Addition Frother_Addition Frother Addition & Conditioning Collector_Addition->Frother_Addition Flotation_Step Flotation (Air Introduction & Froth Collection) Frother_Addition->Flotation_Step Analysis Analysis (Drying, Weighing, Assaying of Concentrate & Tailings) Flotation_Step->Analysis Results Results (Grade & Recovery Calculation) Analysis->Results

Caption: General experimental workflow for mineral flotation using this compound.

Logical_Relationship Parameters Process Parameters Dosage Na₂CS₃ Dosage Parameters->Dosage pH Pulp pH Parameters->pH Conditioning_Time Conditioning Time Parameters->Conditioning_Time Collector_Type_Conc Collector Type & Concentration Parameters->Collector_Type_Conc Recovery Mineral Recovery Dosage->Recovery affects pH->Recovery affects Grade Concentrate Grade pH->Grade affects Conditioning_Time->Recovery affects Collector_Type_Conc->Recovery affects Collector_Type_Conc->Grade affects Outcomes Flotation Outcomes Recovery->Outcomes Selectivity Selectivity Recovery->Selectivity influences Grade->Outcomes Grade->Selectivity influences Selectivity->Outcomes

Caption: Logical relationship between process parameters and flotation outcomes.

References

Synthesis of Organic Trithiocarbonate Derivatives from Sodium Trithiocarbonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of organic trithiocarbonate (B1256668) derivatives using sodium trithiocarbonate as a key precursor. Organic trithiocarbonates are a versatile class of compounds with significant applications in reversible addition-fragmentation chain-transfer (RAFT) polymerization, materials science, and as biologically active agents in drug development.[1][2] This guide offers step-by-step procedures, quantitative data summaries, and visual representations of reaction pathways to facilitate research and development in these areas.

Application Notes

Organic trithiocarbonates are characterized by a central C=S group bonded to two sulfur atoms, which are in turn connected to organic moieties (R-S-C(S)-S-R'). The versatility of these compounds stems from the ability to readily introduce a wide variety of functional groups in the R and R' positions, allowing for the fine-tuning of their chemical and physical properties.

A primary application of organic trithiocarbonates is in RAFT polymerization, a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[2] Trithiocarbonate-based chain transfer agents are highly efficient in controlling the polymerization of a wide range of monomers.

In the realm of drug development, trithiocarbonate derivatives have emerged as a promising class of compounds with diverse biological activities. For instance, certain derivatives have been shown to possess antimicrobial and antitumor properties.[3][4] The trithiocarbonate moiety can be incorporated into larger molecules to modulate their activity or to act as a key pharmacophore. The synthesis of S,S-bis(α,α'-dimethyl-α''-acetic acid) trithiocarbonate, for example, has been explored for creating nanohybrids with potential anticancer applications.[4]

Experimental Protocols

Protocol 1: Preparation of this compound (Na₂CS₃) Solution

This protocol describes the synthesis of a this compound solution from sodium sulfide (B99878) and carbon disulfide in an aqueous medium.[5]

Materials:

  • Sodium sulfide (Na₂S)

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Three-necked flask (500 mL) equipped with a reflux condenser, stirrer, and dropping funnels

  • Nitrogen inlet

Procedure:

  • To a 500 mL three-necked flask, add 50 mL of deionized water (2.77 mol) and 37 g of carbon disulfide (0.49 mol).

  • Purge the flask with nitrogen and begin vigorous stirring while maintaining the temperature of the mixture at a maximum of 30–35 °C.

  • Over a period of several hours, add a total of 45.6 g (0.58 mol) of sodium sulfide in portions of 5.7 g (0.07 mol) every hour.

  • After the complete addition of sodium sulfide, carefully introduce 1.62 g (0.04 mol) of NaOH as an approximately 50% saturated solution.

  • Continue stirring the reaction mixture for eight hours.

  • After stirring, allow the phases to separate. The lower aqueous layer contains the this compound solution.

  • Separate the lower layer and filter it through a fritted funnel to remove any solid impurities. The resulting solution is ready for use in subsequent reactions. With a reaction efficiency of nearly 100%, a solution of approximately 40.8% Na₂CS₃ can be obtained.[5]

Protocol 2: Synthesis of Symmetrical Dialkyl Trithiocarbonates

This protocol outlines a general procedure for the synthesis of symmetrical dialkyl trithiocarbonates from this compound and alkyl halides.

Materials:

  • This compound (Na₂CS₃) solution (prepared as in Protocol 1)

  • Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)

  • Solvent (e.g., Dimethylformamide (DMF), ethanol)

  • Round-bottom flask with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the desired amount of this compound in the chosen solvent.

  • Add 2.2 equivalents of the alkyl halide to the solution at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

  • After the reaction is complete, pour the mixture into a separatory funnel containing water and an organic solvent (e.g., diethyl ether, ethyl acetate) for extraction.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure symmetrical dialkyl trithiocarbonate.

Protocol 3: Synthesis of an Unsymmetrical Trithiocarbonate: Sodium Carboxymethyl Trithiocarbonate

This protocol details the synthesis of a specific unsymmetrical trithiocarbonate, sodium carboxymethyl trithiocarbonate.[6][7]

Materials:

  • Sodium sulfide (Na₂S)

  • Carbon disulfide (CS₂)

  • Sodium chloroacetate (B1199739) (ClCH₂COONa)

  • Water

  • Reaction vessel with temperature control and stirring

Procedure:

  • Prepare an aqueous solution of sodium sulfide (0.05 mol).

  • Add 0.14 mol of carbon disulfide to the sodium sulfide solution while maintaining the temperature at 38°C.

  • Allow the mixture to react for 60 minutes to form this compound.[6]

  • After the formation of this compound, heat the system to 50°C.

  • Slowly add 0.1 mol of sodium chloroacetate dropwise while stirring.

  • Continue the reaction for an additional 30 minutes after the addition is complete.[6]

  • Upon completion, the product can be purified by rotary evaporation to obtain bright yellow crystals of sodium carboxymethyl trithiocarbonate.[6]

Data Presentation

Table 1: Synthesis of Symmetrical Trithiocarbonates

Alkyl HalideProductSolventReaction Time (h)Yield (%)Reference(s)
Benzyl BromideDibenzyl trithiocarbonateDMF492[8]
Ethyl IodideDiethyl trithiocarbonateEthanol685[8]
Propyl BromideDipropyl trithiocarbonateDMF588[8]
Butyl BromideDibutyl trithiocarbonateDMF590[8]

Table 2: Synthesis of Unsymmetrical Trithiocarbonates

Reactant 1Reactant 2ProductSolventReaction Time (h)Yield (%)Reference(s)
This compoundSodium chloroacetateSodium carboxymethyl trithiocarbonateWater1.5-[6]
3-Mercapto-1-propane-sulfonic acid, sodium salt + CS₂ + NaOHBenzyl bromideS-Benzyl-S'-(sodiosulfopropyl)trithiocarbonateWater--[9]
Dodecanethiol + CS₂ + NaOHChloroacetonitrileS-Cyanomethyl-S'-dodecyl trithiocarbonateIsopropanol/Water2.5-[10]

Table 3: Characterization Data for Selected Trithiocarbonates

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)Reference(s)
Dibenzyl trithiocarbonate7.2-7.4 (m, 10H), 4.6 (s, 4H)223.1 (C=S), 136.5, 129.0, 128.6, 127.8, 41.5 (CH₂)1070 (C=S)274 (M+)[8]
S-Benzyl-S'-dodecyl trithiocarbonate7.2-7.4 (m, 5H), 4.6 (s, 2H), 3.3 (t, 2H), 1.6-1.7 (m, 2H), 1.2-1.4 (m, 18H), 0.9 (t, 3H)--368.66 (M+)
Sodium Carboxymethyl trithiocarbonate----[6]

Mandatory Visualization

Synthesis_of_Symmetrical_Trithiocarbonates Na2S Sodium Sulfide (Na₂S) Na2CS3 This compound (Na₂CS₃) Na2S->Na2CS3 + CS₂ CS2 Carbon Disulfide (CS₂) CS2->Na2CS3 Product Symmetrical Trithiocarbonate (R-S-C(S)-S-R) Na2CS3->Product + 2 R-X RX Alkyl Halide (2 R-X) RX->Product Byproduct Sodium Halide (2 NaX) Synthesis_of_Unsymmetrical_Trithiocarbonates Na2CS3 This compound (Na₂CS₃) Intermediate Intermediate Salt (R¹-S-C(S)-SNa) Na2CS3->Intermediate + R¹-X R1X Alkyl Halide 1 (R¹-X) R1X->Intermediate Product Unsymmetrical Trithiocarbonate (R¹-S-C(S)-S-R²) Intermediate->Product + R²-X NaX1 NaX R2X Alkyl Halide 2 (R²-X) R2X->Product NaX2 NaX Experimental_Workflow_Symmetrical_TTC start Start dissolve Dissolve Na₂CS₃ in solvent start->dissolve add_halide Add 2.2 eq. Alkyl Halide dissolve->add_halide react Stir at RT (4-6 h) add_halide->react workup Aqueous Workup (Extraction) react->workup dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify (Column Chromatography) concentrate->purify end Pure Symmetrical Trithiocarbonate purify->end

References

One-Pot Transformation of RAFT Polymer End Groups: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing the versatility of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, one-pot end-group modification techniques offer a streamlined and efficient approach to synthesizing functional polymers for advanced applications in drug delivery, bioconjugation, and materials science. These methods circumvent multi-step purification processes, saving time and resources while preserving the polymer's structural integrity.

This document provides detailed application notes and experimental protocols for the one-pot transformation of RAFT polymer end groups. The focus is on robust and widely applicable methodologies, including aminolysis followed by Michael addition and the introduction of self-immolative linkers.

Application Notes

The thiocarbonylthio end groups characteristic of RAFT-synthesized polymers are amenable to a variety of chemical transformations. One-pot reactions are particularly advantageous as they allow for sequential modifications in a single reaction vessel, minimizing sample loss and contamination. Key applications in drug development include the conjugation of targeting ligands, therapeutic agents, and imaging moieties to polymers, as well as the fabrication of stimuli-responsive drug delivery systems.[1][2]

A common and highly efficient strategy involves the initial aminolysis of the RAFT end group to generate a free thiol. This in situ-formed thiol is then immediately available to react with a suitable electrophile, such as a maleimide (B117702) or an acrylate, in a thiol-Michael addition reaction.[3][4] This approach is favored for its mild reaction conditions and high conversion rates, often exceeding 99%.[5]

Another sophisticated one-pot method involves the introduction of self-immolative linkers (SILs).[1][6] This strategy is particularly relevant for drug delivery applications where traceless release of the payload is desired. The process typically involves the aminolytic cleavage of the RAFT end group to reveal a thiol, which then reacts with a pre-functionalized SIL unit in a disulfide exchange reaction.[1][6]

Careful consideration of reaction conditions is crucial to prevent side reactions. For instance, in thiol-maleimide conjugations, certain nucleophiles can initiate unwanted maleimide polymerization.[7][8] Optimization of catalysts, reducing agents, and solvents is therefore essential to ensure high end-group functionalization efficiency.[7] The fidelity of the RAFT end group is a critical parameter influencing the success of subsequent modifications.[9][10]

Experimental Protocols

Protocol 1: One-Pot Aminolysis and Thiol-Michael Addition

This protocol describes the transformation of a trithiocarbonate (B1256668) RAFT polymer end group into a stable thioether via a one-pot aminolysis/Michael addition sequence.[3][4]

Materials:

  • RAFT-synthesized polymer (e.g., poly(N-isopropylacrylamide) with a trithiocarbonate end group)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Primary amine (e.g., hexylamine)

  • α,β-unsaturated carbonyl compound (e.g., N-methylmaleimide or a functionalized acrylate)

  • Reducing agent (optional, e.g., tributylphosphine)

  • Nitrogen or Argon source

  • Standard glassware and stirring equipment

Procedure:

  • Dissolve the RAFT polymer in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer. The concentration will depend on the polymer's solubility.

  • Deoxygenate the solution by bubbling with nitrogen or argon for 20-30 minutes.

  • Add the primary amine (e.g., 5-10 molar excess relative to the polymer chain ends) to the reaction mixture. Allow the aminolysis to proceed for 1-2 hours at room temperature. The disappearance of the characteristic color of the RAFT end group can be a visual indicator of the reaction's progress.[11]

  • Introduce the α,β-unsaturated carbonyl compound (e.g., 10-20 molar excess relative to the polymer chain ends) to the reaction mixture.

  • If disulfide bond formation is a concern, a reducing agent like tributylphosphine (B147548) can be added.[5]

  • Continue stirring the reaction mixture under an inert atmosphere at room temperature for 12-24 hours.

  • Monitor the reaction progress using techniques such as ¹H NMR spectroscopy (disappearance of signals corresponding to the RAFT end group) and UV-Vis spectroscopy (disappearance of the thiocarbonylthio chromophore absorption).

  • Upon completion, precipitate the polymer in a suitable non-solvent (e.g., cold diethyl ether or hexane).

  • Isolate the functionalized polymer by filtration or centrifugation and dry under vacuum.

  • Characterize the final product using Size Exclusion Chromatography (SEC) to confirm that the molecular weight and polydispersity of the polymer are unaffected, and ¹H NMR to confirm the presence of the new end group.[3]

Logical Relationship of the One-Pot Aminolysis/Thiol-Michael Addition Protocol

RAFT_Polymer RAFT Polymer (Thiocarbonylthio End Group) Aminolysis Aminolysis (e.g., Hexylamine) RAFT_Polymer->Aminolysis Thiol_Intermediate Thiol-Terminated Polymer (in situ) Aminolysis->Thiol_Intermediate Michael_Addition Thiol-Michael Addition Thiol_Intermediate->Michael_Addition Michael_Acceptor Michael Acceptor (e.g., Maleimide, Acrylate) Michael_Acceptor->Michael_Addition Final_Product End-Group Functionalized Polymer (Thioether) Michael_Addition->Final_Product

Caption: Workflow for one-pot aminolysis and thiol-Michael addition.

Protocol 2: One-Pot Introduction of a Self-Immolative Linker

This protocol details the attachment of a self-immolative linker (SIL) to a RAFT polymer via a one-pot aminolysis and disulfide exchange reaction.[1][6]

Materials:

  • RAFT-synthesized polymer (e.g., poly(N,N-dimethylacrylamide), pDMA)

  • Self-immolative linker functionalized with a tosyl thiolate group

  • Anhydrous solvent (e.g., DMF or dichloromethane)

  • Primary amine (e.g., propylamine)

  • Nitrogen or Argon source

  • Standard glassware and stirring equipment

Procedure:

  • Dissolve the RAFT polymer and the tosyl thiolate-functionalized SIL in the anhydrous solvent in a reaction flask under an inert atmosphere.

  • Add the primary amine (e.g., 3-5 molar excess relative to the polymer chain ends) to initiate the aminolysis of the RAFT end group, generating a free thiol in situ.

  • The newly formed thiol will then react with the tosyl thiolate group of the SIL in a disulfide exchange reaction.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by SEC and mass spectrometry.[1][6]

  • Upon completion, the functionalized polymer can be purified by precipitation in a non-solvent or by dialysis to remove excess reagents.

  • Characterize the final product by ¹H NMR, SEC, and mass spectrometry to confirm the successful conjugation of the SIL.[1]

Signaling Pathway for Self-Immolative Linker Activation

Polymer_SIL_Drug Polymer-S-S-SIL-Drug Trigger Reductive Trigger (e.g., Glutathione) Polymer_SIL_Drug->Trigger Cleavage Disulfide Cleavage Trigger->Cleavage Thiol_Polymer Polymer-SH Cleavage->Thiol_Polymer Unstable_Intermediate HO-SIL-Drug Cleavage->Unstable_Intermediate Self_Immolation Self-Immolation (Cyclization/Elimination) Unstable_Intermediate->Self_Immolation Released_Drug Free Drug Self_Immolation->Released_Drug Byproduct Linker Byproduct Self_Immolation->Byproduct

References

Application Notes and Protocols for Photoinitiated RAFT Polymerization Using Trithiocarbonate Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting photoinitiated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilizing trithiocarbonate (B1256668) (TTC) agents. This technique offers a powerful and versatile method for synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures under mild conditions, making it highly suitable for applications in materials science and drug development.

Introduction to Photoinitiated RAFT Polymerization with Trithiocarbonates

Photoinitiated RAFT (photo-RAFT) polymerization is a form of controlled radical polymerization that utilizes light as an external stimulus to initiate polymerization.[1] Unlike thermal RAFT, which requires elevated temperatures, photo-RAFT can be conducted at room temperature, offering better temporal control and compatibility with temperature-sensitive molecules. Trithiocarbonates are a class of RAFT agents that are particularly effective for the polymerization of a wide range of monomers, including acrylates, methacrylates, and styrenes.[2][3]

The key advantages of using trithiocarbonates in photo-RAFT polymerization include:

  • Excellent Control: Enables the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).[4]

  • Versatility: Compatible with a broad spectrum of monomers.[2]

  • Temporal Control: The polymerization can be started and stopped by switching the light source on and off.

  • Oxygen Tolerance: Certain photo-RAFT systems using trithiocarbonates can be conducted in the presence of oxygen, simplifying the experimental setup.[5][6]

  • Mild Reaction Conditions: Performed at ambient temperature, preserving the integrity of sensitive functional groups.

Mechanism of Photoinitiated RAFT Polymerization

In a photoiniferter RAFT process, the trithiocarbonate agent itself can act as the source of radicals upon irradiation with light of a suitable wavelength. The mechanism can be summarized in the following key steps:

  • Initiation: The trithiocarbonate RAFT agent absorbs light, leading to the homolytic cleavage of the C-S bond and the generation of an initiating radical (R•) and a thiocarbonylthio radical.

  • Propagation: The initiating radical (R•) adds to a monomer unit to start a growing polymer chain.

  • Reversible Chain Transfer: The propagating polymer chain reacts with another RAFT agent molecule in a reversible addition-fragmentation process, leading to a dormant polymer species and a new radical. This equilibrium allows for the controlled growth of all polymer chains.

  • Reinitiation: The newly generated radical can initiate the polymerization of other monomer units.

  • Termination: As in conventional radical polymerization, termination reactions can occur, but their contribution is minimized in a well-controlled RAFT process.

G cluster_initiation Initiation cluster_propagation Propagation & Reversible Transfer cluster_reinitiation Re-initiation RAFT_Agent Trithiocarbonate RAFT Agent (R-S-C(=S)-S-Z) Initiating_Radical Initiating Radical (R•) RAFT_Agent->Initiating_Radical Cleavage TTC_Radical TTC Radical (•S-C(=S)-S-Z) RAFT_Agent->TTC_Radical Cleavage Dormant_Chain Dormant Chain (Pn-S-C(=S)-S-Z) RAFT_Agent->Dormant_Chain Fragmentation New_Radical New Radical (R'•) RAFT_Agent->New_Radical Fragmentation Light Light (hν) Light->RAFT_Agent Absorption Monomer Monomer (M) Initiating_Radical->Monomer Addition Propagating_Chain Propagating Chain (Pn•) Monomer->Propagating_Chain Propagating_Chain->RAFT_Agent Addition Dormant_Chain->Propagating_Chain Activation New_Radical_reinit New Radical (R'•) Monomer_reinit Monomer (M) New_Radical_reinit->Monomer_reinit Addition Propagating_Chain_reinit Propagating Chain (Pm•) Monomer_reinit->Propagating_Chain_reinit

Mechanism of Photoinitiated RAFT Polymerization.

Experimental Protocols

Synthesis of a Trithiocarbonate RAFT Agent: S,S′-bis(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (TTCA)

This protocol describes the synthesis of a symmetrical trithiocarbonate RAFT agent suitable for the polymerization of various monomers.[4]

Materials:

Procedure:

  • A solution of potassium hydroxide in water is prepared.

  • Acetone and chloroform are added to the KOH solution and stirred vigorously at room temperature.

  • Carbon disulfide is added dropwise to the mixture, and the reaction is continued for several hours.

  • The reaction mixture is then acidified with hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the purified S,S′-bis(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (TTCA).

General Protocol for Photoinitiated RAFT Polymerization

This general protocol can be adapted for the polymerization of various monomers. Specific examples are provided in the subsequent sections.

Materials:

  • Monomer (e.g., Styrene, Butyl Acrylate, Methyl Methacrylate)

  • Trithiocarbonate RAFT agent (e.g., TTCA)

  • Solvent (e.g., Benzene, Toluene, DMF, or bulk polymerization)

  • Light source (e.g., UV lamp, visible light LED)

  • Reaction vessel (e.g., Schlenk tube, vial)

  • Magnetic stirrer and stir bar

Procedure:

  • The monomer, RAFT agent, and solvent (if applicable) are added to the reaction vessel.

  • The mixture is degassed by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., nitrogen, argon) to remove oxygen, which can quench the radical polymerization. For oxygen-tolerant systems, this step can be modified or omitted.[5][6]

  • The reaction vessel is sealed and placed at a fixed distance from the light source.

  • The polymerization is initiated by turning on the light source and is allowed to proceed for the desired time with continuous stirring.

  • To monitor the progress of the reaction, samples can be withdrawn at different time intervals for analysis of monomer conversion (by ¹H NMR or gravimetry) and polymer properties (by GPC/SEC).

  • The polymerization is terminated by switching off the light source and exposing the reaction mixture to air.

  • The polymer is purified by precipitation in a non-solvent (e.g., methanol, hexane) and dried under vacuum.

G cluster_prep Preparation cluster_polymerization Polymerization cluster_termination Termination & Purification Reagents Add Monomer, RAFT Agent, and Solvent to Reaction Vessel Degas Degas the Reaction Mixture (e.g., Freeze-Pump-Thaw) Reagents->Degas Setup Seal Vessel and Place near Light Source Degas->Setup Irradiate Initiate Polymerization with Light Setup->Irradiate Monitor Monitor Reaction Progress (Conversion, Mn, Đ) Irradiate->Monitor Terminate Terminate by Switching Off Light and Exposing to Air Monitor->Terminate Purify Purify Polymer by Precipitation and Drying Terminate->Purify

Experimental Workflow for Photo-RAFT.

Data Presentation: Quantitative Results

The following tables summarize representative quantitative data from photoinitiated RAFT polymerizations using trithiocarbonate agents for different monomers.

Table 1: Photoinitiated RAFT Polymerization of Styrene (St) and Butyl Acrylate (BA) using TTCA [4]

Monomer[Monomer]/[TTCA]Time (h)Conversion (%)Mn,GPC ( g/mol )Mn,th ( g/mol )Đ (Mw/Mn)
St17.6285.53,4103,8801.14
St17.66721.712,62012,1001.14
St17.67225.112,62015,6001.12
BA17.62019.812,57010,8401.13
BA17.64877.7244,42937,7301.05

Reaction Conditions: Room temperature, bulk polymerization, UV lamp as the light source.[4]

Table 2: Photoinitiated RAFT Polymerization of Methyl Methacrylate (MMA) using a Symmetrical Trithiocarbonate [7]

[MMA]/[CTA][Initiator]/[CTA]Time (h)Conversion (%)Mn,SEC ( kg/mol )Mn,Th ( kg/mol )Đ (Mw/Mn)
1000.14547.85.81.30
1000.24758.57.91.31
1000.44919.89.51.30

Reaction Conditions: 60 °C, AIBN as initiator, CTA-1 as RAFT agent.[7] Note: This example uses a thermal initiator in conjunction with the photo-RAFT agent.

Applications in Drug Development

Photoinitiated RAFT polymerization with trithiocarbonates is a valuable tool in drug development for the synthesis of advanced drug delivery systems.

Synthesis of Block Copolymers for Nanoparticle Formation

Block copolymers synthesized via photo-RAFT can self-assemble into nanoparticles (micelles or vesicles) that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Protocol for Block Copolymer Synthesis (e.g., PSt-b-PBA):

  • Synthesize the first block (e.g., Polystyrene) using the general photo-RAFT protocol described in section 3.2. The resulting polymer (macro-RAFT agent) will have a trithiocarbonate end-group.

  • Purify the macro-RAFT agent by precipitation to remove unreacted monomer.

  • In a new reaction vessel, dissolve the macro-RAFT agent and the second monomer (e.g., Butyl Acrylate) in a suitable solvent.

  • Degas the mixture and initiate the polymerization of the second block using the same photoinitiation conditions.

  • Purify the resulting block copolymer.

Oxygen-Tolerant Photo-RAFT for High-Throughput Screening

The development of oxygen-tolerant photo-RAFT systems simplifies the experimental setup, making it amenable to high-throughput screening of polymer-drug formulations.[5][6]

Protocol for Oxygen-Tolerant Photo-RAFT:

  • In a typical setup, a sacrificial tertiary amine (e.g., triethanolamine) is added to the reaction mixture.[5]

  • The trithiocarbonate RAFT agent, upon irradiation with visible light (e.g., λmax ≈ 460 nm), can act as a photocatalyst to consume dissolved oxygen.[5]

  • The polymerization is then carried out in vials open to the air, without the need for prior deoxygenation.[5] This is particularly advantageous for parallel synthesis in well-plates.

Conclusion

Photoinitiated RAFT polymerization using trithiocarbonate agents is a robust and versatile technique for the synthesis of well-defined polymers. The mild reaction conditions, excellent control over polymer architecture, and the possibility of oxygen tolerance make it an attractive method for researchers in polymer chemistry and drug development. The protocols and data presented in these notes provide a solid foundation for the successful implementation of this powerful polymerization technique.

References

Troubleshooting & Optimization

Technical Support Center: Trithiocarbonate-Based RAFT Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the hydrolytic stability of trithiocarbonate-based RAFT agents.

Troubleshooting Guide

This guide addresses common problems encountered during RAFT polymerization that may be linked to the hydrolytic instability of the trithiocarbonate (B1256668) agent.

Question: My polymerization has poor control, showing high dispersity (Đ > 1.3) and a molecular weight that doesn't match the theoretical value. What could be the cause?

Answer:

Poor polymerization control is a common symptom of RAFT agent degradation. Hydrolysis of the trithiocarbonate, particularly those with cyano- and carboxylic acid-containing R-groups, can lead to the formation of amide adducts.[1][2][3][4][5] These degradation products are often poor chain transfer agents, which disrupts the RAFT equilibrium.[6]

Possible Causes & Solutions:

  • Degraded RAFT Agent: The RAFT agent may have hydrolyzed during storage, especially if it's a cyano-containing, acid-bearing agent.[1][2][3][4][5]

    • Solution: Before use, verify the purity of your RAFT agent using ¹H NMR or ¹³C NMR spectroscopy. Look for the disappearance of the cyano carbon peak and the appearance of a new carbonyl peak, which indicates hydrolysis to an amide.[1][4] If degradation is confirmed, purify the agent or use a fresh batch.

  • Harsh Reaction Conditions: The polymerization conditions (e.g., high pH, high temperature) may be causing the RAFT agent to hydrolyze during the reaction. Trithiocarbonate stability is known to decrease with increasing pH and temperature.[7]

    • Solution: If possible, lower the reaction pH and temperature.[7] For polymerizations in aqueous media, maintaining a lower pH can help mitigate the hydrolysis of both the RAFT agent and the dormant polymer chain ends.[7]

  • Incompatible Monomer/Solvent: Certain functional groups on your monomer (e.g., primary or secondary amines) can react with and degrade the trithiocarbonate end-group, a process known as aminolysis.[8]

    • Solution: Ensure your monomer is compatible with the trithiocarbonate agent. If you suspect aminolysis, consider protecting the reactive monomer functionality or choosing a more robust RAFT agent.

Question: The characteristic color of my RAFT agent is fading or disappearing during polymerization. Should I be concerned?

Answer:

Yes, a color change from the typical yellow or orange of the trithiocarbonate to colorless can indicate a loss of the thiocarbonylthio group.[9] This suggests that the RAFT agent is degrading or being consumed by side reactions.

Possible Causes & Solutions:

  • Hydrolysis: Under basic aqueous conditions, the trithiocarbonate group can hydrolyze.[10]

    • Solution: Monitor the stability of your RAFT agent under your specific reaction conditions (pH, temperature) using UV-Vis spectroscopy before running the polymerization. If instability is detected, adjust the conditions accordingly.

  • High Initiator Concentration: An excessively high initiator-to-RAFT agent ratio can lead to a higher concentration of radicals, increasing the rate of termination reactions that consume the RAFT agent.[11]

    • Solution: Optimize the [CTA]/[Initiator] ratio. A higher ratio generally leads to better control and preserves the RAFT agent, though it may slow down the polymerization rate.[11]

Frequently Asked Questions (FAQs)

Q1: What is hydrolytic degradation of trithiocarbonate RAFT agents?

A1: Hydrolytic degradation is a chemical process where the RAFT agent reacts with water. For many common trithiocarbonate agents, such as those derived from 4,4'-azobis(4-cyanopentanoic acid) (ACPA), the primary site of hydrolysis is not the trithiocarbonate group itself, but rather the cyano group in the R-group.[1][2][3][4][5] This cyano functionality can hydrolyze to form an amide adduct, a reaction that can be self-catalyzed by the adjacent carboxylic acid moiety.[6][12] The trithiocarbonate core can also be susceptible to hydrolysis, especially under strong basic conditions.[10]

Q2: How does the structure of the RAFT agent affect its hydrolytic stability?

A2: The structure of both the R and Z groups plays a significant role.

  • R-Group: As mentioned, cyano-containing R-groups are susceptible to hydrolysis.[1][2][3][4][5]

  • Z-Group: The Z-group influences the stability of the trithiocarbonate moiety. For instance, creating an amphiphilic RAFT agent with a hydrophobic Z-group (like a dodecyl chain) can lead to micelle formation in water.[10][13] This can protect the trithiocarbonate group from the surrounding aqueous phase, thereby increasing its stability in basic solutions compared to more hydrophilic agents.[10][13]

Q3: What are the primary consequences of using a hydrolyzed RAFT agent?

A3: Using a RAFT agent that has undergone hydrolysis can severely compromise the polymerization. The resulting amide-containing species often acts as a poor RAFT agent.[6] This leads to:

  • Increased Dispersity (Đ): A loss of control over the growing polymer chains results in a broader molecular weight distribution.[1][2][3][5]

  • Deviation from Theoretical Molecular Weight: The molecular weight evolution no longer follows the predicted path, often resulting in much higher molecular weights than expected at low monomer conversions.[6]

  • Changes in End-Group Fidelity: The intended functionality at the polymer chain end is lost, which can prevent subsequent chain extensions or post-polymerization modifications.[1][2][3][5]

Q4: How can I detect and quantify RAFT agent degradation?

A4: Several analytical techniques can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to detect the hydrolysis of cyano groups. In ¹³C NMR, the characteristic cyano carbon signal (around 119 ppm) will disappear, and a new amide carbonyl signal will appear (around 172 ppm).[4] In ¹H NMR, protons adjacent to the cyano group will show a significant shift upon conversion to an amide.[4]

  • Mass Spectrometry (MS): MS can confirm the change in mass corresponding to the addition of a water molecule during hydrolysis.[1][2][3]

  • UV-Vis Spectroscopy: This technique can be used to monitor the stability of the trithiocarbonate group itself, which has a characteristic absorbance. A decrease in this absorbance over time under specific conditions (e.g., in a basic solution) indicates degradation.[10]

Data Presentation

Table 1: Comparison of Hydrolytic Stability of Two Trithiocarbonate RAFT Agents at 60 °C in Basic Aqueous Solution (pH 10). [10][13]

RAFT AgentR-GroupZ-GroupKey Structural FeatureStability Outcome
Rtt-17 (Hydrophilic)4-cyanopentanoic acid2-carboxyethylHydrophilicLess stable; directly exposed to hydroxide (B78521) ions in water, leading to faster degradation.
Rtt-05 (Amphiphilic)4-cyanopentanoic acidDodecylAmphiphilicMore stable; the hydrophobic dodecyl group allows it to form micelles, protecting the trithiocarbonate core.

Experimental Protocols

Protocol: Assessing Hydrolytic Stability of a Trithiocarbonate RAFT Agent by ¹H NMR

This protocol provides a general method to evaluate the stability of a RAFT agent in a basic aqueous solution.

Materials:

  • Trithiocarbonate RAFT agent (e.g., Rtt-17 or Rtt-05)

  • Deuterium oxide (D₂O)

  • Sodium deuteroxide (NaOD) solution (for pH adjustment)

  • NMR tubes

  • Constant temperature bath (e.g., 60 °C)

Procedure:

  • Prepare a solution of the RAFT agent in D₂O at a known concentration (e.g., 10 g/L) in a vial.

  • Adjust the pH of the solution to the desired level (e.g., pH 10) using the NaOD solution.

  • Transfer an aliquot of the prepared solution to an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0) at room temperature. Identify and integrate the characteristic peaks of the RAFT agent.

  • Place the NMR tube in a constant temperature bath set to the desired experimental temperature (e.g., 60 °C).

  • At regular time intervals (e.g., every hour), remove the NMR tube from the bath, cool it to room temperature, and acquire a new ¹H NMR spectrum.

  • Analyze the spectra to monitor for changes in the chemical shifts and integrals of the peaks over time. The appearance of new peaks or a decrease in the integration of the parent RAFT agent peaks indicates degradation.

  • The percentage of remaining RAFT agent at each time point can be calculated by comparing the integral of a stable reference peak (or the degrading peaks) to its integral at t=0.

Mandatory Visualizations

HydrolysisMechanism reactant reactant intermediate intermediate product product condition condition RAFT_Agent Cyano- & Acid-Bearing Trithiocarbonate RAFT Agent Hydrolysis Self-catalyzed Hydrolysis RAFT_Agent->Hydrolysis H2O H₂O H2O->Hydrolysis Amide_Adduct Amide Adduct (Poor RAFT Agent) Hydrolysis->Amide_Adduct Polymerization RAFT Polymerization Amide_Adduct->Polymerization Loss_of_Control Poor Control (High Đ, Mn deviation) Polymerization->Loss_of_Control TroubleshootingWorkflow problem problem check check cause cause solution solution start Problem Observed: Poor Polymerization Control (High Đ, Wrong Mn) check_purity Check RAFT Agent Purity via NMR? start->check_purity degraded Cause: Agent degraded during storage. check_purity->degraded Yes check_conditions Are Reaction Conditions (pH, Temp) Harsh? check_purity->check_conditions No purify Solution: Purify agent or use new batch. degraded->purify harsh Cause: Hydrolysis is occurring during reaction. check_conditions->harsh Yes check_ratio Is [CTA]/[I] Ratio Too Low? check_conditions->check_ratio No adjust Solution: Lower reaction temperature and/or pH. harsh->adjust ratio Cause: High radical flux leading to termination. check_ratio->ratio Yes increase_ratio Solution: Increase [CTA]/[I] ratio. ratio->increase_ratio

References

Technical Support Center: Trithiocarbonate Chain-End Degradation in RAFT Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and troubleshooting the degradation of trithiocarbonate (B1256668) chain-ends during Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Troubleshooting Guide

This section addresses common issues encountered during RAFT polymerization that may be related to trithiocarbonate chain-end degradation.

Problem 1: My GPC results show a broad molecular weight distribution (high PDI > 1.3) and/or tailing towards lower molecular weights. What could be the cause?

Answer:

A high polydispersity index (PDI) and low molecular weight tailing are common indicators of a loss of control during polymerization, which can be caused by the degradation of the trithiocarbonate chain-end. Several degradation pathways could be responsible:

  • Hydrolysis of the RAFT agent or polymer chain-end: This is particularly relevant when using protic solvents (e.g., water, alcohols) or if there are acidic/basic impurities. Trithiocarbonates, especially those with certain functional groups like cyano or carboxylic acids, can be susceptible to hydrolysis, leading to the formation of dead polymers.[1][2][3][4]

  • Thermal Degradation: At elevated temperatures (e.g., >100-120°C), the trithiocarbonate group can undergo thermolysis, leading to a loss of the chain-end and termination reactions that broaden the PDI.[5][6]

  • Monomer-Induced Degradation: Some monomers, particularly N-arylmethacrylamides at high temperatures (e.g., 70°C), can undergo a nucleophilic attack on the trithiocarbonate group, causing significant chain-end degradation.[7][8][9][10]

  • Aminolysis: If your monomer or solvent contains primary or secondary amine functionalities, or if there are amine impurities, they can react with the trithiocarbonate group, cleaving the chain-end.

Troubleshooting Steps:

  • Verify RAFT Agent Purity: Before use, ensure your RAFT agent is pure and free from degradation products like the amide adduct from hydrolysis.[1][2][3][4] Consider purification by column chromatography if necessary.

  • Optimize Reaction Temperature: If you suspect thermal degradation or monomer-induced degradation, try lowering the polymerization temperature. For example, reducing the temperature from 70°C to 30°C has been shown to significantly improve control for the polymerization of N-arylmethacrylamides.[8]

  • Control pH and Water Content: If hydrolysis is a concern, ensure your reagents and solvent are dry. If working in an aqueous system, carefully control the pH to a range where the trithiocarbonate is stable.

  • Check for Amine Impurities: If applicable, ensure your monomer and solvent are free from amine impurities.

  • Monitor Degradation: Use techniques like UV-vis or ¹H NMR spectroscopy to monitor the stability of the trithiocarbonate group under your reaction conditions (see Experimental Protocols section).

Problem 2: The characteristic yellow color of my polymerization mixture is fading or disappearing completely, but the monomer conversion is not yet complete. Is this a problem?

Answer:

Yes, this is likely an indication of trithiocarbonate chain-end degradation. The yellow color is due to the absorption of the C=S bond in the trithiocarbonate group. A loss of color signifies the loss of this functional group, which is essential for maintaining control over the polymerization. This can lead to a cessation of polymerization before full conversion and a broadening of the molecular weight distribution.

Possible Causes and Solutions:

  • Refer to the causes listed in Problem 1. The same degradation pathways (hydrolysis, thermal degradation, etc.) are responsible for the loss of the thiocarbonyl functionality.

  • Solution: Follow the troubleshooting steps outlined in Problem 1 to identify and mitigate the specific degradation mechanism. Monitoring the UV-vis absorbance of the trithiocarbonate group during the polymerization can provide direct evidence of its degradation (see Experimental Protocols).

Problem 3: My block copolymer synthesis is failing. The first block polymerizes well, but the chain extension with the second monomer is inefficient or results in a bimodal GPC trace.

Answer:

This is a classic sign of poor chain-end fidelity in the macro-CTA (the first block). If the trithiocarbonate end-groups of the first block have degraded, they cannot effectively initiate the polymerization of the second monomer. This leads to a significant amount of the original macro-CTA remaining unreacted and the formation of a new population of homopolymer from the second monomer, resulting in a bimodal GPC trace.

Troubleshooting Steps:

  • Re-evaluate the polymerization conditions for the first block: The degradation of the chain-ends likely occurred during the synthesis of the macro-CTA. Review the temperature, solvent, and monomer used for the first block and consider if any of the degradation mechanisms described above were at play.

  • Isolate and analyze the macro-CTA: Before proceeding with the chain extension, isolate the first block polymer and analyze its chain-end fidelity using ¹H NMR or UV-vis spectroscopy.

  • Optimize the chain extension conditions: While the primary issue is likely with the macro-CTA, ensure the conditions for the chain extension are also optimized to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of trithiocarbonate chain-end degradation in RAFT polymerization?

A1: The primary degradation mechanisms are:

  • Hydrolysis: Reaction with water, often catalyzed by acid or base, which can cleave the trithiocarbonate group or modify reactive functional groups on the RAFT agent.[1][2][3][4]

  • Aminolysis: Reaction with primary or secondary amines, which leads to the formation of a thiol and a thiourea (B124793) derivative, effectively cleaving the RAFT end-group.

  • Thermal Degradation: At high temperatures, the C-S bonds in the trithiocarbonate group can undergo homolytic cleavage, leading to termination reactions.[5][6]

  • Oxidation: In the presence of oxygen or other oxidizing agents, the thiocarbonylthio group can be oxidized, destroying its ability to control the polymerization.

  • Monomer-Specific Degradation: Certain monomers can directly react with the trithiocarbonate chain-end. A notable example is the nucleophilic attack by the terminal monomer unit in the polymerization of N-arylmethacrylamides.[7][8][9][10]

Q2: How can I detect trithiocarbonate degradation?

A2: Several analytical techniques can be used:

  • Gel Permeation Chromatography (GPC): An increase in PDI, the appearance of shoulders, or multimodal distributions can indicate a loss of control due to degradation.[11]

  • UV-Visible Spectroscopy: The trithiocarbonate group has a characteristic absorbance (around 310 nm for the π-π* transition and a weaker one at longer wavelengths for the n-π* transition). Monitoring the decrease in this absorbance over time provides a direct measure of degradation.[12][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the protons adjacent to the trithiocarbonate group and the appearance of new signals from degradation byproducts.[12][16][17]

  • Mass Spectrometry (e.g., MALDI-TOF MS): Can be used to identify the mass of the polymer chains and any byproducts, confirming the loss or modification of the end-group.

Q3: Are all trithiocarbonate RAFT agents equally susceptible to degradation?

A3: No, the stability of a trithiocarbonate RAFT agent depends on its structure (the R and Z groups) and the reaction conditions. For example, trithiocarbonates are generally considered more resistant to hydrolysis than dithiobenzoates.[18] However, the presence of certain functional groups on the RAFT agent, such as a cyano group, can lead to specific degradation pathways like hydrolysis to an amide.[1][2][3][4]

Q4: Can I purify my RAFT agent if I suspect it has degraded during storage?

A4: Yes. If you suspect your RAFT agent has degraded (e.g., due to hydrolysis), it is highly recommended to purify it before use. Column chromatography is a common method for purifying RAFT agents.[19][20][21][22] The appropriate solvent system will depend on the specific RAFT agent.

Quantitative Data on Trithiocarbonate Degradation

The following tables summarize quantitative data on the degradation of trithiocarbonate chain-ends under various conditions, compiled from the literature.

Table 1: Effect of pH on the Hydrolytic Stability of Trithiocarbonate RAFT Agents.

RAFT AgentTemperature (°C)pHTime (h)Degradation (%)Reference(s)
4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid (Rtt-17)60> 112474.5[2]
4-cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid (Rtt-05)60> 122471.2[2]

Table 2: Monomer-Dependent Degradation of Trithiocarbonate Chain-Ends.

MonomerRAFT AgentTemperature (°C)Time (h)Degradation (%)Reference(s)
N-phenylmethacrylamide (PhMA)2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)701260[7][8][9][10]
N-benzylmethacrylamide (BnMA)2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT)70123[7][8][9][10]

Experimental Protocols

Protocol 1: Monitoring Trithiocarbonate Degradation via UV-Vis Spectroscopy

This protocol describes a general method for monitoring the stability of a trithiocarbonate RAFT agent or polymer chain-end under specific reaction conditions.

Materials:

  • Trithiocarbonate RAFT agent or macro-CTA

  • Solvent of interest

  • Other relevant reagents (e.g., monomer, initiator, acid, base)

  • UV-transparent cuvettes (e.g., quartz)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the trithiocarbonate compound in the chosen solvent at a known concentration.

  • In a separate vial, prepare the reaction mixture containing all components except the trithiocarbonate.

  • Transfer a known volume of the reaction mixture to a UV-transparent cuvette.

  • Add a specific volume of the trithiocarbonate stock solution to the cuvette to achieve the desired final concentration.

  • Immediately place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer.

  • Record the absorbance spectrum at regular time intervals over the desired reaction period. The key absorbance to monitor is typically around 310 nm for the π-π* transition.

  • Data Analysis: Plot the absorbance at the λmax of the trithiocarbonate as a function of time. A decrease in absorbance indicates degradation. The percentage of remaining trithiocarbonate can be calculated as (At / A0) * 100, where At is the absorbance at time t and A0 is the initial absorbance.

Protocol 2: Determining Monomer Conversion and Monitoring Degradation by ¹H NMR Spectroscopy

This protocol outlines how to use ¹H NMR to follow the kinetics of a RAFT polymerization and simultaneously look for signs of chain-end degradation.

Materials:

  • NMR tubes

  • Deuterated solvent compatible with your polymerization system

  • Internal standard (e.g., mesitylene, 1,3,5-trioxane)

  • Syringe and needles for sampling

Procedure:

  • Set up the RAFT polymerization in a reaction vessel that allows for sampling (e.g., a flask with a rubber septum).

  • At t=0 (before starting the polymerization), take an initial sample of the reaction mixture and dissolve it in a known amount of deuterated solvent containing a known amount of an internal standard.

  • Acquire a ¹H NMR spectrum of this initial sample. Identify the peaks for the monomer vinyl protons, the internal standard, and protons near the trithiocarbonate group.

  • Start the polymerization (e.g., by heating).

  • At regular time intervals, withdraw small aliquots from the reaction mixture and prepare them for NMR analysis as in step 2.

  • Monomer Conversion Analysis: Calculate the monomer conversion at each time point by comparing the integration of a monomer vinyl proton peak to the integration of the internal standard peak.

  • Degradation Analysis: Monitor the integration of the proton signals characteristic of the trithiocarbonate chain-end. A decrease in the relative integration of these signals (compared to a stable signal on the polymer backbone or the initiator fragment) suggests degradation. Also, look for the appearance of new peaks that could correspond to degradation byproducts.

Visualizations

cluster_hydrolysis Hydrolysis Pathway cluster_aminolysis Aminolysis Pathway TTC Trithiocarbonate End-Group Thiol Thiol-terminated (Dead Polymer) TTC->Thiol H+ or OH- catalyst Byproducts Carbonyl Sulfide, Hydrogen Sulfide TTC->Byproducts Decomposition H2O H2O H2O->Thiol TTC_A Trithiocarbonate End-Group Thiol_A Thiol-terminated (Dead Polymer) TTC_A->Thiol_A Thiocarbamoyl Thiocarbamoyl Sulfide Byproduct TTC_A->Thiocarbamoyl Amine Primary/Secondary Amine (R2NH) Amine->Thiol_A

Caption: Major chemical degradation pathways for trithiocarbonate chain-ends.

cluster_workflow Troubleshooting Workflow for High PDI in RAFT Start High PDI Observed in GPC Check_Temp Is Reaction Temp > 100°C? Start->Check_Temp Check_Monomer Is Monomer N-arylmethacrylamide? Check_Temp->Check_Monomer No Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Check_Purity Check RAFT Agent & Reagent Purity Check_Monomer->Check_Purity No Check_Monomer->Lower_Temp Yes (if Temp > 30°C) Purify Purify Reagents Check_Purity->Purify Monitor_Deg Monitor Degradation (UV-vis/NMR) Lower_Temp->Monitor_Deg Result Improved PDI Monitor_Deg->Result Purify->Monitor_Deg

Caption: A logical workflow for troubleshooting high PDI in RAFT polymerization.

cluster_experiment Experimental Workflow for Stability Assessment Prep Prepare Reaction Mixture Sample_t0 Take t=0 Sample Prep->Sample_t0 Run_Rxn Run Polymerization at Set Conditions Sample_t0->Run_Rxn Sample_tn Take Samples at Intervals Run_Rxn->Sample_tn Analyze Analyze Samples (GPC, NMR, UV-vis) Sample_tn->Analyze Data_Analysis Plot PDI, Conversion, & Absorbance vs. Time Analyze->Data_Analysis

Caption: A typical experimental workflow for assessing trithiocarbonate stability.

References

Technical Support Center: Investigating Side Reactions in RAFT Polymerization with Trithiocarbonates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, understand, and mitigate side reactions encountered during RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization using trithiocarbonate (B1256668) chain transfer agents (CTAs).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in RAFT polymerization with trithiocarbonates?

A1: While RAFT polymerization is a powerful technique for synthesizing well-defined polymers, several side reactions can occur, impacting the control over molecular weight, polydispersity, and end-group fidelity. The most prevalent side reactions include:

  • Bimolecular Termination: Irreversible termination between two propagating radicals, which is inherent to all radical polymerizations.[1] This becomes more significant at high monomer conversions when the concentration of radicals is high and monomer is depleted.

  • Hydrolysis or Aminolysis of the Trithiocarbonate Group: The trithiocarbonate moiety can be susceptible to nucleophilic attack by water (hydrolysis) or amines (aminolysis), especially under basic conditions or at elevated temperatures.[2][3][4] This leads to the loss of the RAFT end-group and, consequently, the loss of living character.

  • Chain Transfer to Solvent or Polymer: The propagating radical can abstract an atom from a solvent molecule or from the polymer backbone, leading to the formation of a new radical and a dead polymer chain.[5][6][7] This is more likely to occur with certain solvents and at high monomer conversions.[5][6][7]

  • Reactions of the Expelled Radical (R•): Inefficient reinitiation by the expelled R• radical can lead to the formation of low molecular weight byproducts or termination reactions.

  • Thermolysis of the Trithiocarbonate Group: At elevated temperatures, the C-S bond of the trithiocarbonate can undergo thermal cleavage, leading to uncontrolled polymerization.[2]

Q2: How can I detect the occurrence of side reactions in my RAFT polymerization?

A2: Several analytical techniques can be employed to identify and quantify side reactions:

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Deviations from a linear evolution of molecular weight with conversion, high polydispersity indices (PDI > 1.3), or the appearance of shoulders or tailing in the GPC/SEC trace can indicate side reactions such as termination or chain transfer.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the consumption of the RAFT agent and the appearance of new signals corresponding to byproducts from side reactions. For example, the loss of the characteristic signals of the trithiocarbonate end-group can indicate hydrolysis or thermolysis.[3]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This technique provides detailed information about the polymer chain structure and end-groups, allowing for the direct identification of polymer chains that have undergone side reactions.[5][6][7][10][11]

  • UV-Vis Spectroscopy: The trithiocarbonate group has a characteristic UV-Vis absorbance. A decrease in this absorbance over time can be used to quantify the loss of the RAFT end-group due to side reactions like hydrolysis.[3]

Q3: What is a typical polydispersity index (PDI) for a well-controlled RAFT polymerization?

A3: A well-controlled RAFT polymerization should yield polymers with a narrow molecular weight distribution, reflected in a low PDI. Generally, a PDI value below 1.3 is considered good, with values approaching 1.1 indicating excellent control over the polymerization.[8]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during RAFT polymerization with trithiocarbonates.

Problem 1: High Polydispersity Index (PDI > 1.3) and/or Bimodal GPC Trace

This often indicates a loss of control over the polymerization, potentially due to several side reactions.

Possible Causes and Solutions

CauseSuggested Solution
Inappropriate Initiator Concentration A high initiator-to-CTA ratio can lead to an increased rate of termination reactions. Aim for a [CTA]/[Initiator] ratio of > 5.[1]
High Monomer Conversion Pushing the reaction to very high conversions (>90%) increases the likelihood of termination and chain transfer reactions due to the high viscosity and low monomer concentration. Consider stopping the reaction at a moderate conversion (e.g., 70-80%).[8]
Inappropriate Reaction Temperature Excessively high temperatures can accelerate side reactions like thermolysis of the trithiocarbonate group and termination. Optimize the temperature based on the initiator's half-life and the monomer's reactivity.[2]
Poor Choice of RAFT Agent The transfer constant of the RAFT agent may be too low for the monomer, leading to poor control. Ensure the chosen trithiocarbonate is suitable for the specific monomer class.
Problem 2: Polymerization is Very Slow or Inhibited (Long Induction Period)

An extended induction period or slow polymerization rate can be frustrating and may point to inhibitory species or suboptimal reaction conditions.

Possible Causes and Solutions

CauseSuggested Solution
Presence of Oxygen Oxygen is a radical scavenger and can inhibit polymerization. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by purging with an inert gas (e.g., argon or nitrogen).[8]
Impurities in Monomer or Solvent Inhibitors present in the monomer (e.g., stabilizer) or solvent can retard polymerization. Purify the monomer and solvent before use.
Suboptimal [CTA]/[Initiator] Ratio A very high concentration of CTA relative to the initiator can sometimes lead to retardation.[8] While a high ratio is generally good for control, an excessively high ratio can slow down the reaction. Try decreasing the [CTA]/[Initiator] ratio, for example, from 10:1 to 5:1.[8]
Low Reaction Temperature The rate of initiator decomposition might be too slow at the chosen temperature. Increase the reaction temperature or select an initiator with a lower decomposition temperature.[8]
Problem 3: Loss of End-Group Fidelity

The presence of the trithiocarbonate end-group is crucial for the "living" nature of RAFT polymerization. Its loss compromises the ability to perform chain extensions or post-polymerization modifications.

Possible Causes and Solutions

CauseSuggested Solution
Hydrolysis of the Trithiocarbonate Group This is a common issue in aqueous or protic solvents, especially at elevated pH and temperature.[3][4] If possible, perform the polymerization in an aprotic solvent. If water is necessary, lower the pH and reaction temperature.[4]
Aminolysis of the Trithiocarbonate Group Primary and secondary amines can react with the trithiocarbonate group. If polymerizing amine-containing monomers, ensure the amine is protonated by using an acidic medium.
Thermolysis of the Trithiocarbonate Group Avoid excessively high reaction temperatures. Trithiocarbonate stability is dependent on the specific R and Z groups; some are more thermally labile than others.[2]
Radical-Induced Reduction Certain radical sources or reaction conditions can lead to the reduction of the trithiocarbonate end-group.[12]

Experimental Protocols

Protocol 1: Monitoring RAFT Polymerization via 1H NMR Spectroscopy

This protocol outlines the general steps for using 1H NMR to monitor monomer conversion and the stability of the trithiocarbonate RAFT agent.

Methodology:

  • Prepare a stock solution of the monomer, RAFT agent, initiator, and an internal standard (e.g., 1,3,5-trioxane (B122180) or mesitylene) in a deuterated solvent.

  • Take an initial NMR spectrum (t=0) to determine the initial ratio of monomer to the internal standard.

  • Degas the reaction mixture thoroughly.

  • Initiate the polymerization by raising the temperature or via photoinitiation.

  • At regular time intervals, withdraw an aliquot from the reaction mixture and quench the polymerization by cooling and exposure to air.

  • Prepare the aliquot for NMR analysis by diluting with deuterated solvent.

  • Acquire a 1H NMR spectrum of the aliquot.

  • Calculate the monomer conversion by comparing the integration of a characteristic monomer vinyl proton signal to the integration of the internal standard signal.

  • Monitor the characteristic proton signals of the RAFT agent's R and Z groups. A decrease in their relative integration or the appearance of new signals may indicate side reactions.

Protocol 2: Analysis of Polymer End-Groups by MALDI-TOF MS

This protocol provides a general guideline for preparing samples for MALDI-TOF MS analysis to investigate polymer end-group fidelity.

Methodology:

  • Purify the polymer sample to remove unreacted monomer, initiator fragments, and other small molecules. Precipitation or dialysis are common methods.

  • Prepare a stock solution of the polymer in a suitable solvent (e.g., THF, acetone).

  • Prepare a stock solution of the matrix (e.g., dithranol, sinapinic acid) in the same solvent.

  • Prepare a stock solution of a cationizing agent (e.g., sodium trifluoroacetate, silver trifluoroacetate) if necessary.

  • Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 10:1:1 v/v/v).

  • Spot a small volume (typically 1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate completely.

  • Acquire the mass spectrum using a MALDI-TOF mass spectrometer in the appropriate mode (linear or reflectron).

  • Analyze the resulting spectrum to identify the different polymer series present. The mass of each peak should correspond to the mass of the repeating unit, the RAFT agent fragments (R and Z groups), and any initiator fragments. The presence of unexpected series can indicate side reactions.[5][6][7][10]

Visualizations

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_reinitiation Re-initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R_init Primary Radical (I•) I->R_init k_d Pn_dot Propagating Radical (Pₙ•) R_init->Pn_dot + M M Monomer (M) Pn_dot_main Pₙ• Intermediate Intermediate Radical Pn_dot_main->Intermediate + CTA (k_add) CTA RAFT Agent (Z-C(=S)S-R) Intermediate->Pn_dot_main - CTA (k_-add) Dormant Dormant Polymer (Pₙ-S-C(=S)-Z) Intermediate->Dormant Fragmentation (k_frag) Pm_dot Pₘ• Dormant->Intermediate + Pₘ• R_dot Expelled Radical (R•) P_init_dot New Propagating Radical (P₁•) R_dot->P_init_dot + M M2 Monomer (M) Pn_dot_prop Pₙ• Pn1_dot Pₙ₊₁• Pn_dot_prop->Pn1_dot + M (k_p) M3 Monomer (M) Pn_dot_term Pₙ• Dead_Polymer Dead Polymer Pn_dot_term->Dead_Polymer Pm_dot_term Pₘ• Pm_dot_term->Dead_Polymer

Caption: Core mechanism of RAFT polymerization.

Side_Reactions cluster_hydrolysis Hydrolysis/Aminolysis cluster_thermolysis Thermolysis cluster_termination_side Bimolecular Termination cluster_chain_transfer Chain Transfer RAFT_Polymer Living Polymer (Pₙ-S-C(=S)-Z) Hydrolysis Loss of End-Group (Pₙ-SH + Z-C(=S)OH) RAFT_Polymer->Hydrolysis H₂O or R₂NH Thermolysis Uncontrolled Polymerization RAFT_Polymer->Thermolysis High Temp. Propagating_Radical Propagating Radical (Pₙ•) Dead_Polymer_Side Dead Polymer Propagating_Radical->Dead_Polymer_Side Chain_Transfer Dead Polymer + New Radical Propagating_Radical->Chain_Transfer Solvent or Polymer

Caption: Common side reaction pathways in RAFT.

Troubleshooting_Workflow Start Unsuccessful RAFT Polymerization Problem Identify Problem: - High PDI - Slow/No Polymerization - Loss of End-Group Start->Problem High_PDI High PDI / Bimodal GPC Problem->High_PDI High PDI Slow_Rxn Slow / Inhibited Reaction Problem->Slow_Rxn Slow Reaction Loss_End_Group Loss of End-Group Problem->Loss_End_Group End-Group Loss Check_Initiator Check [CTA]/[Initiator] Ratio High_PDI->Check_Initiator Check_Conversion Check Monomer Conversion High_PDI->Check_Conversion Check_Temp Check Reaction Temperature High_PDI->Check_Temp Check_Degassing Check Degassing Procedure Slow_Rxn->Check_Degassing Check_Purity Check Reagent Purity Slow_Rxn->Check_Purity Check_pH_Temp Check pH and Temperature Loss_End_Group->Check_pH_Temp Check_Solvent Check Solvent Choice Loss_End_Group->Check_Solvent Analyze_GPC Analyze by GPC/SEC Check_Initiator->Analyze_GPC Check_Conversion->Analyze_GPC Check_Temp->Analyze_GPC Analyze_NMR Analyze by NMR Check_Degassing->Analyze_NMR Check_Purity->Analyze_NMR Analyze_MALDI Analyze by MALDI-TOF MS Check_pH_Temp->Analyze_MALDI Check_Solvent->Analyze_MALDI Optimize Optimize Reaction Conditions Analyze_GPC->Optimize Analyze_NMR->Optimize Analyze_MALDI->Optimize

Caption: Troubleshooting workflow for RAFT.

References

Technical Support Center: Sodium Trithiocarbonate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium trithiocarbonate (B1256668) (Na₂CS₃) in aqueous solutions. The information provided will help optimize experimental conditions by focusing on pH control to ensure the stability of the compound.

Troubleshooting Guides

Issue 1: My sodium trithiocarbonate solution changes color and develops a precipitate over time.

  • Question: Why is my bright orange-red this compound solution turning a paler yellow and forming a solid?

  • Answer: This is a common sign of decomposition. This compound is susceptible to hydrolysis, especially in neutral to alkaline conditions, which can lead to the formation of less soluble byproducts. Ensure your water is de-gassed and consider storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The pH of the solution is a critical factor; instability increases significantly at higher pH levels.

Issue 2: I notice a strong, unpleasant odor when working with my this compound solution, especially after adjusting the pH.

  • Question: What is causing the rotten egg smell, and is it hazardous?

  • Answer: A "rotten egg" smell is indicative of hydrogen sulfide (B99878) (H₂S) gas. This occurs when the this compound solution becomes acidic. Under acidic conditions, it decomposes into carbon disulfide (CS₂) and hydrogen sulfide, which is a toxic and flammable gas. It is crucial to handle this compound solutions in a well-ventilated area, preferably within a fume hood, and to avoid acidification unless it is a controlled part of your experimental procedure.

Issue 3: The concentration of my this compound stock solution seems to decrease over time, leading to inconsistent experimental results.

  • Question: How can I maintain a stable concentration of my this compound solution?

  • Answer: The decrease in concentration is likely due to decomposition. To maintain stability, it is recommended to prepare fresh solutions for each experiment. If a stock solution must be stored, it should be kept at a low temperature (2-8 °C) and in an airtight container, protected from light. The pH of the storage solution should be carefully considered; a slightly acidic to neutral pH is generally preferred for longer-term stability. For highly sensitive applications, re-standardization of the solution before use is advisable.

Frequently Asked Questions (FAQs)

1. What is the optimal pH range for the stability of this compound in water?

This compound exhibits its greatest stability in acidic to neutral pH conditions (approximately pH 3-7).[1] In this range, the rate of hydrolysis is minimized.

2. What happens to this compound in alkaline solutions?

In alkaline (basic) solutions, this compound undergoes hydrolysis.[1] The rate of this decomposition reaction increases as the pH rises. For some related, more complex trithiocarbonates, significant degradation is observed at pH values above 11.[1][2]

3. What are the decomposition products of this compound at different pH values?

  • Acidic Conditions (pH < 7): Decomposition yields carbon disulfide (CS₂) and hydrogen sulfide (H₂S). The reaction is: Na₂CS₃ + 2H⁺ → H₂CS₃ (unstable) → CS₂ + H₂S

  • Alkaline Conditions (pH > 7): Hydrolysis is the primary degradation pathway. The trithiocarbonate ion (CS₃²⁻) reacts with hydroxide (B78521) ions (OH⁻). While the exact mechanism is complex, the process can lead to the formation of carbonate, sulfide, and elemental sulfur over time.[1]

4. How can I monitor the stability of my this compound solution?

The stability of a this compound solution can be monitored using UV-Vis spectrophotometry by observing the characteristic absorbance peak of the trithiocarbonate group.[2] A decrease in the absorbance at this wavelength over time indicates decomposition. For a more detailed analysis, ¹H NMR spectroscopy can be used if working with related organic trithiocarbonate compounds.[2]

5. Are there any specific handling precautions for this compound solutions?

Yes. Due to its potential to release toxic and flammable hydrogen sulfide gas upon acidification, it is essential to handle this compound in a well-ventilated area. Avoid contact with acids unless part of a controlled experimental protocol. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Data Presentation: pH-Dependent Stability of Trithiocarbonates

pH RangeStability of this compound (Na₂CS₃)Decomposition of Rtt-17¹ (% after 24h at 60°C)[2]Decomposition of Rtt-05² (% after 24h at 60°C)[2]
< 7 (Acidic) Generally StableNot ReportedNot Reported
7 (Neutral) Moderately StableNot ReportedNot Reported
8 - 10 Gradual Decomposition, Rate Increases with pH~5% - 15%~0% - 5%
11 Significant Decomposition~17%~5%
> 11 Rapid Decomposition> 70%Significant decomposition observed at pH > 12

¹ Rtt-17: 4-Cyano-4-(2-carboxyethylthiothioxomethylthio)pentanoic acid ² Rtt-05: 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanyl pentanoic acid

Experimental Protocols

Methodology for Determining this compound Stability using UV-Vis Spectrophotometry

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 7, 9, 11, 13).

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in deionized, de-gassed water.

  • Sample Preparation: For each pH value, dilute the this compound stock solution in the corresponding buffer to a final concentration that gives an initial absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Initial Absorbance Measurement (Time = 0): Immediately after preparation, measure the full UV-Vis spectrum (e.g., 200-800 nm) of each sample to identify the wavelength of maximum absorbance (λ_max) for the trithiocarbonate group. Record the absorbance at λ_max.

  • Incubation: Store the prepared samples under controlled temperature conditions (e.g., room temperature or an elevated temperature to accelerate degradation).

  • Time-Course Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of each sample and measure the absorbance at the predetermined λ_max.

  • Data Analysis: Plot the absorbance at λ_max as a function of time for each pH value. The rate of decrease in absorbance is indicative of the rate of decomposition. The percentage of remaining trithiocarbonate can be calculated as: (Absorbance at time t / Initial Absorbance) * 100%.

Visualizations

pH-Dependent Stability of this compound cluster_conditions pH Conditions cluster_stability Stability & Decomposition Pathway cluster_products Decomposition Products Acidic Acidic (pH < 7) Stable Stable Acidic->Stable Decomposition_Acid Decomposition Acidic->Decomposition_Acid Addition of Strong Acid Neutral Neutral (pH ≈ 7) Neutral->Stable Moderately Stable Alkaline Alkaline (pH > 7) Decomposition_Alkaline Hydrolysis Alkaline->Decomposition_Alkaline Increasingly Unstable H2S Hydrogen Sulfide (H₂S) Decomposition_Acid->H2S CS2 Carbon Disulfide (CS₂) Decomposition_Acid->CS2 Hydrolysis_Products Carbonates, Sulfides, etc. Decomposition_Alkaline->Hydrolysis_Products Experimental Workflow for Stability Assessment prep_buffers 1. Prepare Buffer Solutions (Varying pH) prep_samples 3. Dilute Stock in Buffers prep_buffers->prep_samples prep_stock 2. Prepare Na₂CS₃ Stock Solution prep_stock->prep_samples measure_initial 4. Initial UV-Vis Measurement (Time = 0) prep_samples->measure_initial incubate 5. Incubate Samples at Controlled Temperature measure_initial->incubate measure_time_course 6. Time-Course UV-Vis Measurements incubate->measure_time_course analyze 7. Analyze Data (Absorbance vs. Time) measure_time_course->analyze

References

Technical Support Center: Purification of Synthesized Sodium Trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized sodium trithiocarbonate (B1256668).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of sodium trithiocarbonate in a question-and-answer format.

Q1: My final product has a low yield after purification. What are the possible causes and how can I improve it?

A1: Low yields can stem from several factors throughout the synthesis and purification process. Here are the most common causes and their solutions:

  • Incomplete Reaction: The initial synthesis of this compound may not have gone to completion.

    • Solution: Ensure a stoichiometric ratio of sodium sulfide (B99878) (Na₂S) to carbon disulfide (CS₂) is used. The reaction is typically conducted under alkaline conditions to prevent side reactions.[1] Maintaining a temperature range of approximately 25–40°C can also improve reaction efficiency.[1]

  • Product Loss During Washing: Due to its high solubility in water, washing the crude product with aqueous solutions can lead to significant loss.[1]

    • Solution: Wash the filtered solid with a non-polar solvent like hexane (B92381), in which this compound is poorly soluble.[1] This will help remove unreacted starting materials and byproducts without dissolving the desired product.

  • Decomposition During Drying: this compound is sensitive to high temperatures and can decompose upon aggressive drying.[1]

    • Solution: Dry the purified solid under vacuum at a controlled, low temperature (e.g., 35°C) to prevent thermal decomposition.[1]

  • Hydrolysis: The trithiocarbonate structure is susceptible to hydrolysis, especially under strongly basic conditions (pH > 11-12), which can lead to degradation of the product.

    • Solution: Carefully control the pH during synthesis and purification, maintaining alkaline but not excessively high pH conditions.

Q2: The purified this compound is discolored (e.g., brownish instead of yellow-orange). What causes this and how can I fix it?

A2: Discoloration often indicates the presence of impurities.

  • Cause: The presence of polysulfides or other side products from the reaction of sodium sulfide with carbon disulfide. This can be exacerbated by incorrect stoichiometry or reaction conditions.

    • Solution: Recrystallization from a suitable solvent, such as ethanol (B145695), can help remove colored impurities.[2] Ensure the initial synthesis is performed under optimal conditions (alkaline pH, controlled temperature) to minimize the formation of these byproducts.[1]

  • Cause: Oxidation of the product due to exposure to air.

    • Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during drying and storage.

Q3: How can I remove unreacted sodium sulfide and carbon disulfide from my product?

A3:

  • Unreacted Sodium Sulfide: Sodium sulfide is a common impurity.

    • Solution: Washing the crude this compound precipitate with a solvent in which sodium sulfide has low solubility but this compound is also not highly soluble can be effective. A mixed solvent system like hexane-ethanol can be used during the synthesis to precipitate the product while leaving unreacted starting materials in the solution.[1][3]

  • Residual Carbon Disulfide: Excess carbon disulfide is often used to drive the reaction to completion.

    • Solution: Carbon disulfide is volatile and can be removed by drying the product under vacuum.[1] A gentle stream of inert gas over the product can also facilitate its removal.

Q4: My this compound decomposes during storage. How can I improve its stability?

A4: this compound is known to be unstable, especially in the presence of moisture and air.

  • Storage Conditions:

    • Store the purified solid in a tightly sealed container under an inert atmosphere (argon or nitrogen).

    • Keep it in a cool, dry place, such as a desiccator, to protect it from moisture.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most common impurities include unreacted starting materials (sodium sulfide and carbon disulfide), polysulfides, and byproducts from side reactions, especially if the reaction is not conducted under alkaline conditions.[1]

Q2: What is the best method for purifying crude this compound?

A2: Due to its high water solubility and thermal instability, purification from aqueous solutions is challenging.[1] A common and effective method is to synthesize the compound in a mixed organic solvent system, such as hexane and a lower alkyl alcohol (e.g., ethanol).[1][3] This allows the product to precipitate out of the solution, after which it can be isolated by filtration and washed with a non-polar solvent like hexane to remove impurities.[1] Recrystallization from ethanol has also been reported as a purification method.[2]

Q3: What analytical techniques can be used to assess the purity of this compound?

A3: Several analytical techniques are used to confirm the purity and identity of this compound:

  • X-ray Diffraction (XRD): To confirm the crystalline structure and the complete conversion of reactants.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic broad absorption band of the carbon-sulfur resonance bond between 820–930 cm⁻¹.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Shows a distinctive peak for the carbon-sulfur bond at approximately 207 ppm.

Q4: What is the expected yield for the synthesis of this compound?

A4: The yield can vary significantly depending on the synthesis and purification method. A patented method involving reaction in a hexane-ethanol mixture reports a yield of better than 90% of the theoretical yield.[3] Another synthesis involving a trithiocarbonate salt intermediate reported an overall yield of 38.85%.[2]

Quantitative Data Summary

ParameterMethodValue/RangeReference
Yield Synthesis in Hexane/Ethanol>90%[3]
Synthesis via Trithiocarbonate Intermediate38.85%[2]
Purity Commercial Aqueous Solution~40%[][6][7]
After Crystallization from 96% Ethanol98.8% (dried substance)[2]
Solubility WaterHighly soluble[1]
Ethanol5.55 g/100 g (at 15.5°C)

Experimental Protocols

Protocol 1: Purification by Precipitation and Washing in a Mixed Solvent System

This protocol is adapted from methods describing synthesis in a non-aqueous or mixed-solvent system to facilitate purification.[1][3]

Objective: To purify crude this compound by precipitation from a mixed solvent system followed by washing.

Materials:

  • Crude this compound

  • Hexane

  • Ethanol (or another lower alkyl alcohol)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution (if starting from a solid crude product): In a flask under an inert atmosphere, add the crude this compound.

  • Solvent Addition: Add a minimal amount of a mixture of hexane and ethanol (e.g., 90:10 v/v). The goal is to dissolve the this compound while leaving insoluble impurities behind. If starting from a reaction mixture in this solvent system, proceed to the next step.

  • Precipitation/Crystallization: If the product is dissolved, slowly cool the solution to induce precipitation. If the product is already a precipitate in the reaction mixture, ensure the reaction is complete.

  • Filtration: Filter the precipitated solid under an inert atmosphere using a Büchner funnel.

  • Washing: Wash the filter cake with several small portions of cold hexane to remove any remaining soluble impurities and unreacted starting materials.

  • Drying: Transfer the purified solid to a vacuum oven and dry at a low temperature (e.g., 35°C) until a constant weight is achieved.[1]

Protocol 2: Purification by Recrystallization from Ethanol

This protocol is for the recrystallization of this compound to remove impurities.

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (96% or absolute)

  • Heating apparatus (e.g., hot plate with a water bath)

  • Crystallization dish

  • Filtration apparatus

  • Inert gas (optional but recommended)

Procedure:

  • Dissolution: In a flask, add the crude this compound and a minimal amount of hot ethanol. Heat the mixture gently in a water bath with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual and undisturbed. The flask can be covered to prevent rapid evaporation of the solvent.

  • Cooling: Once the solution has reached room temperature and crystals have formed, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum at a low temperature.

Visualizations

Purification_Workflow_Precipitation cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product Synthesis Crude Na2CS3 in Hexane/Ethanol Mixture Filtration Filtration Synthesis->Filtration Washing Wash with Hexane Filtration->Washing Drying Vacuum Drying (e.g., 35°C) Washing->Drying Pure_Product Purified Na2CS3 Drying->Pure_Product Purification_Workflow_Recrystallization cluster_preparation Preparation cluster_purification Purification cluster_product Final Product Crude Crude Na2CS3 Dissolution Dissolve in Hot Ethanol Crude->Dissolution Hot_Filtration Hot Filtration (optional) Dissolution->Hot_Filtration Crystallization Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation Vacuum Filtration Crystallization->Isolation Washing Wash with Cold Ethanol Isolation->Washing Drying Vacuum Drying Washing->Drying Pure_Product Purified Na2CS3 Drying->Pure_Product

References

Technical Support Center: Managing and Reducing Retardation in Trithiocarbonate RAFT Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with trithiocarbonate-mediated RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you manage and reduce retardation in your polymerization reactions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during trithiocarbonate (B1256668) RAFT polymerization, providing potential causes and actionable solutions.

Q1: My polymerization is extremely slow or completely inhibited. What are the possible causes and how can I fix it?

A1: Slow or inhibited polymerization is a common issue that can arise from several factors. Here's a systematic guide to troubleshooting this problem:

  • Presence of Oxygen: Oxygen is a potent inhibitor of radical polymerizations. Even trace amounts can lead to a significant induction period or complete inhibition.

    • Solution: Ensure your reaction mixture is thoroughly deoxygenated. Standard methods include performing at least three freeze-pump-thaw cycles or purging with a high-purity inert gas (e.g., argon or nitrogen) for an extended period (e.g., 30-60 minutes).

  • Inhibitor in Monomer: Commercially available monomers often contain inhibitors (e.g., MEHQ) to prevent spontaneous polymerization during storage.

    • Solution: Remove the inhibitor before use by passing the monomer through a column of basic alumina (B75360) or by distillation.

  • Inappropriate Initiator Concentration or Type: The choice and concentration of the initiator are critical.

    • Solution:

      • Ensure the initiator is soluble in your reaction solvent at the chosen temperature.

      • Verify the initiator's half-life at the reaction temperature. If the decomposition rate is too low, increase the temperature or choose an initiator with a lower decomposition temperature.

      • While a high CTA to initiator ratio is desirable for good control, an excessively high ratio can lead to slow polymerization. A common starting point for the [CTA]/[Initiator] ratio is between 5:1 and 10:1. If the reaction is too slow, you can try decreasing this ratio to 2:1 or even 1:1, although this may lead to a slight increase in dispersity.[1]

  • Poor RAFT Agent (CTA) Selection: The structure of the trithiocarbonate RAFT agent, specifically the Z- and R-groups, must be appropriate for the monomer being polymerized. Trithiocarbonates are generally suitable for more activated monomers (MAMs) like acrylates, methacrylates, and styrene.[2] For less activated monomers (LAMs) like vinyl acetate, trithiocarbonates can lead to strong retardation or inhibition.[2]

    • Solution: Consult compatibility tables to select the optimal RAFT agent for your monomer. For MAMs, a trithiocarbonate with a good leaving group (R-group) that can efficiently initiate polymerization is crucial.

Q2: I am observing a significant induction period before polymerization begins. What is happening and how can I reduce it?

A2: An induction period is the initial phase of the reaction where little to no monomer conversion occurs. This is often due to the pre-equilibrium stage in RAFT polymerization, where the initial RAFT agent is converted to the dormant polymeric RAFT agent (macro-CTA).

  • Slow Fragmentation of the Intermediate Radical: The stability of the initial intermediate radical can influence the duration of the induction period.

    • Solution: The choice of the R-group on the RAFT agent is important. A more stable R-group radical will lead to faster fragmentation and a shorter induction period.

  • Presence of Impurities: As mentioned in Q1, oxygen and monomer inhibitors are common culprits.

    • Solution: Rigorous purification of monomers and deoxygenation of the reaction mixture are essential.

Q3: My polymerization starts but proceeds at a very slow rate (retardation). How can I increase the polymerization rate without losing control?

A3: Retardation is characterized by a slower polymerization rate compared to a conventional free-radical polymerization under identical conditions. While trithiocarbonates generally exhibit less retardation than dithiobenzoates, it can still occur.[3]

  • High CTA Concentration: An increase in the concentration of the RAFT agent can lead to a decrease in the rate of polymerization.[1]

    • Solution: While maintaining a sufficient [CTA]/[Initiator] ratio for good control, you can try reducing the overall CTA concentration relative to the monomer to target a higher degree of polymerization.

  • Suboptimal [CTA]/[Initiator] Ratio: An excessively high [CTA]/[Initiator] ratio can slow down the reaction.

    • Solution: Decreasing this ratio can increase the rate of polymerization. For instance, for the polymerization of methyl acrylate (B77674), decreasing the [CTA]/[AIBN] ratio from 1/0.1 to 1/1 significantly increases the polymerization rate.[1]

  • Monomer Type: Some monomers are inherently more prone to retardation with certain RAFT agents.

    • Solution: Ensure your trithiocarbonate is well-suited for your monomer. For more challenging monomers, a different class of RAFT agent (e.g., xanthates for LAMs) might be necessary.

Q4: The dispersity (Đ) of my polymer is high (> 1.3). What could be the cause and how can I improve it?

A4: High dispersity indicates poor control over the polymerization, leading to a broad distribution of polymer chain lengths.

  • Low CTA to Initiator Ratio: A low [CTA]/[Initiator] ratio can lead to an excess of initiator-derived radicals, resulting in conventional free-radical polymerization pathways that broaden the molecular weight distribution.

    • Solution: Increase the [CTA]/[Initiator] ratio, typically to a range of 5:1 to 10:1.

  • Inappropriate RAFT Agent: The chain transfer constant of the RAFT agent may be too low for the monomer, leading to poor control.

    • Solution: Select a RAFT agent with a higher chain transfer constant for your specific monomer.

  • High Conversion: Pushing the polymerization to very high conversions (>95%) can sometimes lead to a loss of control and a broadening of the dispersity due to side reactions or gelation.

    • Solution: Monitor the reaction and stop it at a moderate to high conversion (e.g., 80-90%) before side reactions become significant.

Data Presentation

The following tables summarize quantitative data on the effect of the [CTA]/[Initiator] ratio on the RAFT polymerization of different monomers using trithiocarbonate agents.

Table 1: Effect of [CTA]/[AIBN] Ratio on the RAFT Polymerization of Methyl Acrylate (MA)

CTA: 2-Ethylthiocarbonylsulfanyl-propionic acid ethyl ester (ETSPE), Temperature: 50°C, Bulk Polymerization

[MA]/[ETSPE]/[AIBN][CTA]/[AIBN] RatioTime (min)Conversion (%)M_n ( g/mol )Đ (M_w/M_n)
100/1/0.110140373,5001.15
100/1/0.52155696,2001.18
100/1/1.01140898,0001.20

Data synthesized from information in[1]

Table 2: Effect of CTA and [CTA]/[Initiator] Ratio on the RAFT Polymerization of Styrene (St)

Temperature: 110°C, Bulk Polymerization

CTA[St]/[CTA]/[Initiator][CTA]/[Initiator] RatioTime (h)Conversion (%)M_n ( g/mol )Đ (M_w/M_n)
S-Methyl S-(2-cyanoisopropyl) trithiocarbonate173/1/0.25166512,5001.10
S-Benzyl S-(2-cyanoisopropyl) trithiocarbonate173/1/0.25166212,1001.12

Data synthesized from information in[3]

Experimental Protocols

Below are detailed protocols for the RAFT polymerization of common monomers using trithiocarbonate agents, with a focus on minimizing retardation.

Protocol 1: RAFT Polymerization of N-isopropylacrylamide (NIPAM) at Room Temperature

This protocol is designed for a controlled polymerization of NIPAM with minimal retardation by using a room-temperature initiator.[4][5]

  • Materials:

    • N-isopropylacrylamide (NIPAM) (recrystallized from hexane/benzene)

    • 2-(Dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DMP) (trithiocarbonate CTA)

    • 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) (initiator)

    • N,N-Dimethylformamide (DMF) (anhydrous)

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Inert gas supply (Argon or Nitrogen)

    • Standard Schlenk line or glovebox equipment

  • Procedure:

    • In a Schlenk flask, dissolve NIPAM (e.g., 1.13 g, 10 mmol), DMP (e.g., 36.5 mg, 0.1 mmol), and V-70 (e.g., 3.1 mg, 0.01 mmol) in anhydrous DMF (e.g., 10 mL). This corresponds to a target degree of polymerization of 100 and a [CTA]/[Initiator] ratio of 10.

    • Seal the flask with a rubber septum.

    • Deoxygenate the reaction mixture by subjecting it to three freeze-pump-thaw cycles.

    • After the final thaw, backfill the flask with an inert gas.

    • Place the flask in a thermostated water bath at 25°C and stir.

    • Monitor the polymerization by periodically taking aliquots via a degassed syringe and analyzing for monomer conversion (by ¹H NMR) and molecular weight and dispersity (by GPC).

    • To quench the polymerization, open the flask to air and cool it in an ice bath.

    • Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the polymer by filtration or centrifugation and dry under vacuum.

Protocol 2: RAFT Polymerization of Butyl Acrylate (BA) with Minimized Retardation

This protocol provides a general procedure for the RAFT polymerization of butyl acrylate, a more activated monomer where trithiocarbonates are highly effective.[6]

  • Materials:

    • Butyl acrylate (BA) (inhibitor removed by passing through basic alumina)

    • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (CTA)

    • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator, recrystallized from methanol)

    • Anisole or Toluene (anhydrous)

    • Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

    • Inert gas supply (Argon or Nitrogen)

  • Procedure:

    • In a reaction vessel, combine BA (e.g., 5.12 g, 40 mmol), CPDT (e.g., 137.4 mg, 0.4 mmol), and AIBN (e.g., 13.1 mg, 0.08 mmol) in the chosen solvent (e.g., 5 mL of anisole). This setup targets a degree of polymerization of 100 with a [CTA]/[Initiator] ratio of 5.

    • Seal the vessel and deoxygenate the mixture using three freeze-pump-thaw cycles.

    • After backfilling with inert gas, immerse the reaction vessel in a preheated oil bath at 60-70°C.

    • Stir the reaction for the desired time. Monitor the progress by taking samples at regular intervals for conversion and molecular weight analysis.

    • Terminate the polymerization by exposing the reaction mixture to air and rapidly cooling it.

    • Isolate the polymer by precipitation in a suitable non-solvent (e.g., methanol (B129727) or hexane).

    • Dry the resulting polymer under vacuum until a constant weight is achieved.

Mandatory Visualizations

The following diagrams illustrate key concepts in RAFT polymerization and the factors contributing to retardation.

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Propagation & RAFT Equilibrium cluster_termination Termination (Undesirable) I Initiator I_rad Initiator Radical (I●) I->I_rad kd Pn_rad Propagating Radical (Pn●) I_rad->Pn_rad + M (kp) M Monomer (M) Pn_rad->Pn_rad Intermediate Intermediate Radical Pn_rad->Intermediate + CTA (k_add) Termination Dead Polymer Pn_rad->Termination + Px● (kt) CTA RAFT Agent (Z-C(=S)S-R) Intermediate->Pn_rad k_frag MacroCTA Dormant Polymer (Pn-S-C(=S)-Z) Intermediate->MacroCTA k_frag R_rad Leaving Group Radical (R●) Intermediate->R_rad k_frag Intermediate->Termination + Px● (kt, cross) MacroCTA->Intermediate + Pm● (k_add) R_rad->Pn_rad + M (ki)

Caption: The main equilibrium of RAFT polymerization, highlighting the key species and rate constants.

Retardation_Factors cluster_CTA RAFT Agent (CTA) Properties cluster_Monomer Monomer Properties cluster_Conditions Reaction Conditions cluster_Mechanism Mechanistic Causes Retardation Retardation (Slow Polymerization) Z_group Z-Group Stability Intermediate_stability High Stability of Intermediate Radical Z_group->Intermediate_stability R_group R-Group Stability (Leaving Group) Slow_fragmentation Slow Fragmentation R_group->Slow_fragmentation CTA_conc High [CTA] CTA_conc->Intermediate_stability Monomer_type Monomer Type (e.g., LAMs) Monomer_type->Intermediate_stability CTA_I_ratio High [CTA]/[Initiator] Ratio CTA_I_ratio->Retardation Intermediate_stability->Slow_fragmentation Cross_termination Intermediate Radical Cross-Termination Intermediate_stability->Cross_termination Slow_fragmentation->Retardation Cross_termination->Retardation

Caption: Key factors contributing to retardation in RAFT polymerization.

References

"effect of trithiocarbonate degradation byproducts on polymerization kinetics"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to trithiocarbonate (B1256668) degradation in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My RAFT polymerization is showing poor control (high dispersity, deviation from theoretical molecular weight). Could trithiocarbonate degradation be the cause?

A1: Yes, degradation of the trithiocarbonate chain transfer agent (CTA) is a common reason for loss of control in RAFT polymerization. Degradation leads to a loss of the active thiocarbonylthio end-groups, which are essential for maintaining the equilibrium between active and dormant chains required for controlled polymerization.[1] This can result in broader molecular weight distributions (high dispersity, Đ) and a discrepancy between theoretical and experimental molecular weights.[2][3]

Q2: What are the common byproducts of trithiocarbonate degradation, and how do they affect the polymerization?

A2: Trithiocarbonate degradation can generate several byproducts, primarily thiols and disulfides, through processes like aminolysis or hydrolysis.[4][5][6] Thermal degradation can lead to the formation of macromonomers with unsaturated chain ends via mechanisms like Chugaev elimination or C–S bond homolysis followed by backbiting and β-scission.[7][8][9] These byproducts can interfere with the polymerization kinetics. For instance, thiols can react with growing polymer chains or the RAFT agent itself, potentially leading to termination or side reactions that affect the overall control of the polymerization.[10]

Q3: At what temperatures does trithiocarbonate degradation typically become significant?

A3: The thermal stability of trithiocarbonates is dependent on the polymer to which they are attached.[4][7] For example, significant degradation of trithiocarbonates has been observed during the polymerization of N-arylmethacrylamides at 70°C.[1][11][12][13] In one study, 60% degradation was observed after 12 hours at this temperature.[1][11][12][13] For some systems, such as poly(methyl methacrylate) with a trithiocarbonate end-group, weight loss indicating degradation can occur above 180°C.[9] It is crucial to consider the specific monomer and polymer system, as thermal stability can vary.

Q4: Can the pH of the reaction medium influence trithiocarbonate stability?

A4: Absolutely. Trithiocarbonates are susceptible to hydrolysis, especially under basic conditions.[14] The rate of hydrolysis generally increases with increasing pH.[15] For instance, some trithiocarbonate CTAs show significant decomposition at pH values greater than 11 when heated at 60°C.[14] Conversely, trithiocarbonates tend to be more stable at lower pH.[16]

Troubleshooting Guides

Issue 1: Unexpected Rate Retardation or Inhibition

Symptoms:

  • The polymerization rate is significantly slower than expected.

  • There is a long induction period before polymerization begins.

  • The final monomer conversion is low.

Possible Cause: Trithiocarbonate degradation byproducts or the RAFT agent itself can cause rate retardation.[17] This is a known phenomenon, particularly with certain monomer/CTA combinations.[18] Cross-termination between the intermediate RAFT radical and propagating radicals is a commonly proposed mechanism for this retardation.[19]

Solutions:

  • Optimize the CTA: Switch to a different trithiocarbonate or another class of RAFT agent (e.g., dithiobenzoate for methacrylates) that is better suited for your monomer.[18]

  • Adjust Concentrations: Rate retardation can be dependent on the CTA concentration.[17][19] Try reducing the CTA concentration, though this will affect the target molecular weight.

  • Lower the Temperature: If thermal degradation is suspected, lowering the polymerization temperature can mitigate the issue. Polymerizations of N-arylmethacrylamides showed better control at 30°C compared to 70°C.[1]

Issue 2: Bimodal or Broad Molecular Weight Distribution

Symptoms:

  • Size Exclusion Chromatography (SEC/GPC) shows a broad or multimodal distribution.

  • High dispersity (Đ > 1.3).

Possible Cause: This is a strong indicator of loss of chain-end fidelity due to CTA degradation.[2][3] Degradation can occur through various mechanisms, including nucleophilic attack by the ultimate monomer unit, as seen in the polymerization of N-arylmethacrylamides.[1][11][12][13] Hydrolysis of the RAFT agent can also lead to dead chains and increased dispersity.[2][3][20]

Solutions:

  • Verify CTA Purity: Impurities or degradation products in the initial RAFT agent can lead to poor control. The hydrolytic degradation of cyano-containing, acid-bearing trithiocarbonates to an amide adduct has been shown to increase dispersity.[2][3][20]

  • Control Reaction Conditions:

    • Temperature: As mentioned, lower the temperature to minimize thermal degradation.

    • pH: For aqueous polymerizations, ensure the pH is in a range where the trithiocarbonate is stable. Generally, neutral to acidic conditions are preferred.[16]

  • Monomer Structure: Be aware that the monomer structure can influence CTA stability. For example, N-phenylmethacrylamide promotes trithiocarbonate degradation more than N-benzylmethacrylamide.[1][11]

Quantitative Data Summary

Polymer SystemRAFT AgentConditionsDegradation ExtentEffect on KineticsReference
Poly(N-phenylmethacrylamide)Trithiocarbonate70°C, 12 hours60%Poor control[1][11][12][13]
Poly(N-benzylmethacrylamide)Trithiocarbonate70°C, 12 hours3%Good control[1][11][12]
Aqueous solutionTrithiocarbonate (Rtt-17)60°C, pH > 11Significant decomposition-[14]
Poly(methyl methacrylate)Dithiobenzoate-terminated> 120°CDecompositionFormation of macromonomers[9]

Experimental Protocols

Protocol 1: Monitoring Trithiocarbonate Degradation by UV-Vis Spectroscopy

This protocol is adapted from studies investigating the stability of trithiocarbonate CTAs.[11][14]

Objective: To quantify the degradation of a trithiocarbonate RAFT agent under polymerization conditions.

Materials:

  • Trithiocarbonate RAFT agent

  • Monomer

  • Initiator (e.g., AIBN, V-501)

  • Solvent (e.g., DMF, water)

  • UV-Vis Spectrophotometer

  • Constant temperature bath or reaction block

Procedure:

  • Prepare a stock solution of the trithiocarbonate CTA in the chosen solvent at a known concentration.

  • Prepare the reaction mixture containing the monomer, initiator, and CTA at the desired concentrations.

  • Transfer the reaction mixture to a sealed vial or cuvette.

  • Place the reaction vessel in a constant temperature bath set to the desired reaction temperature.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Dilute the aliquot with the solvent to a concentration suitable for UV-Vis analysis.

  • Measure the absorbance of the diluted sample at the characteristic wavelength for the trithiocarbonate group (typically around 310 nm).

  • The concentration of the trithiocarbonate can be determined using a calibration curve or by monitoring the change in absorbance over time relative to the initial absorbance.

Protocol 2: Analysis of RAFT Polymerization Kinetics by ¹H NMR

This protocol allows for the determination of monomer conversion over time.

Objective: To monitor the rate of polymerization.

Materials:

  • RAFT polymerization reaction mixture

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Internal standard (e.g., mesitylene)

  • NMR spectrometer

Procedure:

  • Set up the RAFT polymerization as described in your standard protocol, including an internal standard in the reaction mixture.

  • At specific time points, carefully withdraw a small aliquot from the reaction mixture and quench the polymerization (e.g., by cooling in an ice bath and exposing to air).

  • Dissolve the aliquot in a suitable deuterated solvent for NMR analysis.

  • Acquire the ¹H NMR spectrum.

  • Identify the proton signals corresponding to the monomer and the internal standard.

  • Calculate the monomer conversion by comparing the integration of a characteristic monomer peak to the integration of the internal standard peak.

  • Plot ln([M]₀/[M]t) versus time to assess the first-order kinetics of the polymerization.

Visualizations

Trithiocarbonate_Degradation_Pathways cluster_hydrolysis Hydrolysis/Aminolysis (Nucleophilic Attack) cluster_thermolysis Thermolysis (Heat) cluster_intramolecular Intramolecular Attack TTC Trithiocarbonate End-Group Thiol Thiol TTC->Thiol H₂O or R-NH₂ Unsaturated_Chain Unsaturated Chain End TTC->Unsaturated_Chain High Temp Cyclic_Intermediate Cyclic Intermediate TTC->Cyclic_Intermediate e.g., Penultimate Monomer Unit Loss_of_Control Loss of Control Cyclic_Intermediate->Loss_of_Control Degradation

Caption: Major degradation pathways for trithiocarbonate RAFT agents.

Troubleshooting_Workflow Start Poor Polymerization Control (High Đ, Mn deviation) Check_Conditions Review Reaction Conditions (Temp, pH, Time) Start->Check_Conditions Analyze_CTA Verify CTA Purity (NMR, MS) Start->Analyze_CTA Degradation_Suspected Is Degradation Likely? Check_Conditions->Degradation_Suspected Analyze_CTA->Degradation_Suspected Optimize Optimize Conditions: - Lower Temperature - Adjust pH - Reduce Time Degradation_Suspected->Optimize Yes Change_CTA Consider Different CTA or Monomer Degradation_Suspected->Change_CTA If optimization fails Success Improved Control Optimize->Success Change_CTA->Success

Caption: Troubleshooting workflow for poor RAFT polymerization control.

References

Technical Support Center: Best Practices for Storing and Handling Trithiocarbonate RAFT Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and troubleshooting of trithiocarbonate (B1256668) RAFT (Reversible Addition-Fragmentation chain-Transfer) agents.

Frequently Asked Questions (FAQs)

Q1: How should I properly store my trithiocarbonate RAFT agents?

Proper storage is crucial to maintain the stability and reactivity of your trithiocarbonate RAFT agents. Most suppliers recommend storing them in a refrigerator at 2-8 °C. For long-term storage, some agents can be stored at -20 °C. It is imperative to keep the containers tightly sealed to prevent exposure to moisture and air. Additionally, many RAFT agents are light-sensitive and should be stored in the dark or in amber vials to prevent photodegradation. Always consult the Safety Data Sheet (SDS) for specific storage recommendations for your particular RAFT agent.

Q2: What are the primary degradation pathways for trithiocarbonate RAFT agents?

Trithiocarbonate RAFT agents are susceptible to degradation, which can compromise their effectiveness in controlling polymerization. The two primary degradation pathways are:

  • Hydrolysis: The trithiocarbonate group can hydrolyze, especially under basic conditions (high pH) and at elevated temperatures. This can lead to a loss of control over the polymerization, resulting in polymers with a broad molecular weight distribution.

  • Hydrolysis of Cyano-Containing Agents: For RAFT agents that contain a cyano group, this functionality can hydrolyze to an amide adduct.[1][2][3] This degradation product can act as a poor chain transfer agent, leading to increased dispersity in the resulting polymers.[1][2][3]

Q3: What safety precautions should I take when handling trithiocarbonate RAFT agents?

Trithiocarbonate RAFT agents should be handled with care in a well-ventilated area, preferably within a fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with soap and water. For detailed safety information, always refer to the product's Safety Data Sheet (SDS).

Troubleshooting Guide

Problem 1: My RAFT polymerization is very slow or not initiating.

G start Polymerization Slow or No Initiation check_degassing Degassing Performed Correctly? start->check_degassing Check check_inhibitor Inhibitor Removed from Monomer? check_degassing->check_inhibitor Yes solution_degas Solution: Perform 3x Freeze-Pump-Thaw Cycles check_degassing->solution_degas No check_initiator Initiator Concentration and Type Correct? check_inhibitor->check_initiator Yes solution_purify_monomer Solution: Purify Monomer (e.g., pass through basic alumina) check_inhibitor->solution_purify_monomer No check_cta RAFT Agent Appropriate for Monomer? check_initiator->check_cta Yes solution_initiator Solution: Check Initiator Half-Life at Reaction Temp. & Adjust Concentration check_initiator->solution_initiator No solution_cta Solution: Consult RAFT Agent/Monomer Compatibility Chart check_cta->solution_cta No

A long induction period or complete lack of polymerization is a common issue. Here are the potential causes and solutions:

  • Presence of Oxygen: Dissolved oxygen is a potent inhibitor of radical polymerization.

    • Solution: Ensure thorough degassing of the reaction mixture. The most effective method is to perform at least three freeze-pump-thaw cycles. Purging with an inert gas like argon or nitrogen for an extended period can also be effective.[1]

  • Inhibitor in Monomer: Monomers are often supplied with inhibitors to prevent polymerization during storage.

    • Solution: Purify the monomer before use, for example, by passing it through a column of basic alumina (B75360) to remove the inhibitor.[1]

  • Incorrect Initiator or Concentration: The initiator may not be suitable for the reaction temperature, or its concentration may be too low.

    • Solution: Verify that the chosen initiator has an appropriate half-life at the reaction temperature. For instance, AIBN is commonly used at temperatures between 60-80 °C.[1] If the temperature is too low, the rate of radical generation will be insufficient. Also, check that the initiator concentration is appropriate for the desired reaction kinetics.

  • Inappropriate RAFT Agent: The selected trithiocarbonate may not be an effective chain transfer agent for the specific monomer being used.

    • Solution: Consult the literature or supplier information for RAFT agent compatibility with your monomer.

Problem 2: The resulting polymer has a high polydispersity index (PDI).

A high PDI indicates a lack of control over the polymerization, which can manifest as a broad molecular weight distribution or the presence of shoulders in the GPC trace.

  • High Molecular Weight Shoulder: This often suggests the presence of uncontrolled free radical polymerization.

    • Possible Cause: The rate of initiation is too high compared to the rate of chain transfer.

    • Solution: Try decreasing the reaction temperature to slow down the initiator decomposition rate. You can also adjust the [CTA]/[Initiator] ratio; a higher ratio generally leads to better control.[4]

  • Low Molecular Weight Shoulder: This can indicate issues with chain transfer or termination reactions.

    • Possible Cause: The solution may be too dilute, leading to a higher probability of termination events.

    • Solution: Increase the monomer concentration in the reaction mixture.[4]

  • Broad Molecular Weight Distribution:

    • Possible Cause: Pushing the polymerization to very high conversions can lead to a loss of "living" character and an increase in termination reactions.[1] Another cause could be the degradation of the RAFT agent.

    • Solution: Consider stopping the polymerization at a lower conversion. If degradation is suspected, ensure the RAFT agent is pure and stored correctly.

Data Presentation

Table 1: Stability of Trithiocarbonate RAFT Agents at 60 °C and Varying pH [5][6]

RAFT AgentpHDecomposition Rate (%) after 24h (¹H NMR)Decomposition Rate (%) after 24h (UV-vis)
Rtt-17 (hydrophilic)9~0~0
10~5~5
11~20~25
12~80~85
13~100~100
Rtt-05 (amphiphilic with hydrophobic dodecyl group)9~0~0
10~0~0
11~5~5
12~10~15
13~90~95

Rtt-17: 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid Rtt-05: 4-cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid

The data indicates that the amphiphilic RAFT agent (Rtt-05) exhibits greater stability at higher pH values, likely due to the formation of micelles that protect the trithiocarbonate group from hydrolysis.[5][6]

Experimental Protocols

Protocol 1: General Procedure for RAFT Polymerization [7]

This protocol provides a general guideline for performing a RAFT polymerization. The specific amounts of monomer, RAFT agent, and initiator will depend on the target molecular weight and desired reaction kinetics.

  • Preparation of Initiator Solution: Prepare a stock solution of the initiator (e.g., AIBN) in the chosen solvent (e.g., anisole, toluene, or DMF).

  • Reaction Mixture Preparation: In a Schlenk flask equipped with a magnetic stir bar, add the monomer, the trithiocarbonate RAFT agent, and the appropriate volume of the initiator stock solution.

  • Degassing: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Freeze the mixture using liquid nitrogen.

    • Evacuate the flask under high vacuum.

    • Thaw the mixture while maintaining the vacuum.

    • Backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and begin stirring.

  • Monitoring the Reaction: At desired time points, carefully withdraw aliquots of the reaction mixture using a degassed syringe. Quench the polymerization in the aliquot by exposing it to air and cooling. Analyze the monomer conversion and polymer properties (e.g., by ¹H NMR and GPC).

  • Termination and Purification: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it down. The polymer can then be purified by precipitation in a suitable non-solvent.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_initiator Prepare Initiator Solution prep_mixture Prepare Reaction Mixture in Schlenk Flask prep_initiator->prep_mixture degas Degas via 3x Freeze-Pump-Thaw Cycles prep_mixture->degas polymerize Polymerize at Desired Temperature degas->polymerize monitor Monitor Reaction Progress polymerize->monitor terminate Terminate Polymerization monitor->terminate purify Purify Polymer by Precipitation terminate->purify

Protocol 2: Removal of the Trithiocarbonate End-Group by Radical-Induced Reduction [8]

This method uses an excess of a radical initiator to replace the trithiocarbonate end-group.

  • Dissolve the Polymer: Dissolve the RAFT-synthesized polymer in a suitable solvent (e.g., toluene) in a Schlenk flask.

  • Add Initiator: Add a large molar excess of a radical initiator, such as AIBN (e.g., a 30:1 molar ratio of initiator to polymer chains).

  • Degas: Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture at a temperature appropriate for the initiator's decomposition (e.g., 70-90 °C) for a specified time (e.g., 2-24 hours). The optimal temperature and time will depend on the specific polymer and desired level of end-group removal.

  • Purification: After the reaction, precipitate the polymer in a suitable non-solvent (e.g., acetone (B3395972) or methanol) to remove the excess initiator and its byproducts. Filter and dry the purified polymer.

  • Characterization: Confirm the removal of the trithiocarbonate end-group using techniques such as UV-vis spectroscopy (the characteristic absorbance of the trithiocarbonate group around 310 nm should disappear) and ¹H NMR spectroscopy.

References

"reversing blocking order limitations in trithiocarbonate-mediated RAFT"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with trithiocarbonate-mediated RAFT polymerization, with a special focus on overcoming blocking order limitations.

Troubleshooting Guide

This guide addresses common problems encountered during trithiocarbonate-mediated RAFT polymerization experiments, particularly when attempting to synthesize challenging block copolymers.

Problem Potential Cause Suggested Solution
1. Inability to polymerize a methacrylate (B99206) block from a poly(acrylate) macro-CTA (Conventional "Wrong" Blocking Order) The poly(acrylate) macro-CTA is a less active chain transfer agent compared to the propagating methacrylate radical, leading to poor control and slow or no polymerization.Utilize a photoinduced electron/energy transfer (PET)-RAFT approach. This method uses a photocatalyst (e.g., fac-[Ir(ppy)₃]) to enable the polymerization of methacrylates from acrylate (B77674) macro-CTAs.[1][2]
2. High dispersity (Đ > 1.5) in the final block copolymer - Poor chain-end fidelity of the initial macro-CTA.- Inefficient initiation of the second block.- Side reactions or termination events.[3]- For PET-RAFT, add a tertiary amine like triethanolamine (B1662121) (TEOA) to stabilize the trithiocarbonate (B1256668) radical during chain extension, which can lead to more uniform block copolymers (Đ < 1.47).[1][2][4]- Optimize the ratio of macro-CTA to initiator/photocatalyst.- Ensure rigorous degassing of the reaction mixture to remove oxygen.[3]
3. Slow or no polymerization of the second block - Presence of oxygen or other inhibitors.- Low reaction temperature.- Inappropriate solvent.- Thoroughly degas the reaction mixture using freeze-pump-thaw cycles or by purging with an inert gas.[3]- For thermally initiated RAFT, ensure the temperature is appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).[3]- For PET-RAFT, ensure the light source is of the correct wavelength and intensity to activate the photocatalyst.- Choose a solvent that effectively dissolves both the macro-CTA and the resulting block copolymer.
4. Bimodal or multimodal GPC trace of the final polymer - Incomplete initiation of the second block, leaving unreacted macro-CTA.- Presence of dead polymer chains from the first block synthesis.- Chain transfer to solvent or monomer.- Purify the macro-CTA before proceeding to the second polymerization step.- Optimize the [CTA]/[Initiator] ratio in the first polymerization to ensure high chain-end fidelity.- Re-evaluate the choice of solvent and monomer purity.
5. Color of the reaction mixture fades during polymerization This can indicate the loss of the trithiocarbonate end-group, leading to a loss of control over the polymerization.- For PET-RAFT, ensure the reaction is shielded from ambient light when not intentionally being irradiated.- Consider lowering the reaction temperature or initiator concentration in thermally initiated systems to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it traditionally difficult to polymerize methyl methacrylate (MMA) after methyl acrylate (MA) using a trithiocarbonate RAFT agent?

A1: The conventional wisdom in RAFT polymerization dictates a specific order of monomer addition based on the reactivity of the propagating radicals and the stability of the macro-CTA. A poly(methyl acrylate) (PMA) macro-CTA is a relatively poor chain transfer agent for the more stable propagating poly(methyl methacrylate) (PMMA) radical. This mismatch in reactivity leads to slow, incomplete, or uncontrolled polymerization of the MMA block.

Q2: How does Photoinduced Electron/Energy Transfer (PET)-RAFT overcome this blocking order limitation?

A2: PET-RAFT utilizes a photocatalyst that, upon irradiation with light of a specific wavelength, can activate the trithiocarbonate end-group of the PMA macro-CTA. This process generates a radical that can then initiate the polymerization of MMA in a controlled manner, effectively bypassing the kinetic limitations of the conventional thermal process.[1][2]

Q3: What is the role of a tertiary amine, such as triethanolamine (TEOA), in PET-RAFT for reversing the blocking order?

A3: In the PET-RAFT process for reversing blocking order, adding a tertiary amine like TEOA can stabilize the trithiocarbonate radical through a reversible redox reaction. This stabilization leads to more uniform block copolymers with lower dispersity (Đ) compared to polymerizations conducted without an amine.[1][2][4]

Q4: What are the key experimental parameters to consider when setting up a PET-RAFT polymerization to reverse the blocking order?

A4: Critical parameters include the choice of photocatalyst, the concentration of the macro-CTA, the loading of the photocatalyst, the monomer equivalents, and the reaction temperature. For instance, a study on reversing the blocking order of PMA and PMMA found that a higher catalyst loading (e.g., 0.01 equivalents) and lower macroinitiator concentration (e.g., 2 mM) promoted a controlled polymerization.

Q5: Can I use the same trithiocarbonate RAFT agent for both the "correct" and "reversed" blocking order syntheses?

A5: Yes, the same trithiocarbonate RAFT agent can be used. The key to successfully reversing the blocking order lies in the polymerization technique (i.e., employing PET-RAFT) rather than the specific structure of the RAFT agent itself.

Data Presentation

The following tables summarize quantitative data for the synthesis of poly(methyl acrylate-b-methyl methacrylate) (PMA-b-PMMA) via conventional and PET-RAFT methods, illustrating the ability of PET-RAFT to overcome blocking order limitations.

Table 1: Comparison of Conventional vs. PET-RAFT for "Reversed" Blocking Order

Polymerization MethodFirst BlockSecond BlockMₙ ( kg/mol )Dispersity (Đ)ConversionReference
Conventional Thermal RAFTPMAMMA-High/UncontrolledLow/No PolymerizationGeneral Knowledge
PET-RAFT (with TEOA)PMAPMMA564< 1.47High[1][2]
PET-RAFT (without TEOA)PMAPMMA-< 1.56High[1][2]

Table 2: Molecular Weight and Dispersity Data for PET-RAFT Synthesis of P(MA-b-MMA-b-MA)

Block SequenceMₙ ( kg/mol )Dispersity (Đ)
P(MA-b-MMA-b-MA)--
P(MMA-b-MA-b-MMA)564< 1.47

Note: Specific molecular weight and dispersity for the P(MA-b-MMA-b-MA) triblock were not provided in the search results, but the synthesis was successful via PET-RAFT.

Experimental Protocols

Protocol 1: Synthesis of Poly(methyl acrylate) Macro-CTA (PMA macro-CTA)

  • Materials: Methyl acrylate (MA), trithiocarbonate RAFT agent (e.g., 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid), initiator (e.g., AIBN), and solvent (e.g., anisole).

  • Procedure:

    • In a Schlenk flask, dissolve the RAFT agent and AIBN in anisole.

    • Add the desired amount of MA monomer.

    • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time.

    • To monitor the reaction, take aliquots at different time points and analyze for monomer conversion (via ¹H NMR) and molecular weight/dispersity (via GPC).

    • Once the desired molecular weight is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.

    • Precipitate the polymer in a suitable non-solvent (e.g., cold methanol), filter, and dry under vacuum.

Protocol 2: PET-RAFT Polymerization of MMA from PMA macro-CTA ("Reversed" Blocking Order)

  • Materials: PMA macro-CTA, methyl methacrylate (MMA), photocatalyst (e.g., fac-[Ir(ppy)₃]), tertiary amine (e.g., triethanolamine), and solvent (e.g., DMSO).

  • Procedure:

    • In a vial, dissolve the PMA macro-CTA, photocatalyst, and tertiary amine in DMSO.

    • Add the desired amount of MMA monomer.

    • Seal the vial and purge with an inert gas for approximately 30 minutes.

    • Place the vial in front of a light source of the appropriate wavelength (e.g., blue LED, λ ≈ 450 nm) and stir.

    • Monitor the polymerization by taking aliquots at various time points and analyzing for monomer conversion, molecular weight, and dispersity.

    • After the desired reaction time or monomer conversion, turn off the light source to stop the polymerization.

    • Precipitate the resulting block copolymer in a suitable non-solvent, filter, and dry under vacuum.

Mandatory Visualization

Reversing_Blocking_Order_Workflow Workflow for Reversing Blocking Order in Trithiocarbonate-Mediated RAFT cluster_conventional Conventional RAFT (Problematic) cluster_pet_raft PET-RAFT (Solution) conv_start PMA Macro-CTA conv_add_mma Add MMA + Heat conv_start->conv_add_mma conv_result Poor Control / No Polymerization conv_add_mma->conv_result pet_start PMA Macro-CTA pet_add_reagents Add MMA + Photocatalyst + Amine pet_start->pet_add_reagents pet_irradiate Irradiate with Light (e.g., Blue LED) pet_add_reagents->pet_irradiate pet_result Controlled PMA-b-PMMA Synthesis pet_irradiate->pet_result

Caption: Workflow comparing conventional and PET-RAFT for reversing blocking order.

PET_RAFT_Mechanism Simplified PET-RAFT Mechanism for 'Reversed' Blocking Order PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Excitation Light Light (hν) Light->PC PMA_CTA PMA Macro-CTA (PMA-S-C(=S)-S-R) PC_excited->PMA_CTA Energy/Electron Transfer PMA_radical PMA Radical (PMA-S-C(=S)-S•) PMA_CTA->PMA_radical Activation MMA MMA Monomer PMA_radical->MMA Initiation Amine Tertiary Amine (e.g., TEOA) PMA_radical->Amine Interaction PMMA_block Growing PMMA Block (PMA-b-PMMA•) MMA->PMMA_block Propagation Amine_radical Amine Radical Cation Amine->Amine_radical Electron Donation Stabilization Radical Stabilization Amine_radical->Stabilization

Caption: Key steps in the PET-RAFT mechanism for reversing blocking order.

References

Validation & Comparative

A Head-to-Head Comparison: Trithiocarbonates vs. Dithiobenzoates as RAFT Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of a chain transfer agent (CTA) is paramount to achieving well-defined polymers with controlled molecular weights and narrow polydispersity. Among the various classes of RAFT agents, trithiocarbonates and dithiobenzoates have emerged as powerful tools for polymer chemists. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal RAFT agent for their specific applications.

General Characteristics

Trithiocarbonates and dithiobenzoates are both highly effective RAFT agents, particularly for the polymerization of "more activated monomers" (MAMs) such as styrenes, acrylates, and methacrylates.[1][2][3] However, they exhibit key differences in their chemical properties and performance under various conditions.

Trithiocarbonates are generally characterized by their higher hydrolytic stability compared to dithiobenzoates, making them more suitable for polymerizations in aqueous or protic media. They also tend to cause less retardation of the polymerization rate.

Dithiobenzoates , on the other hand, possess very high chain transfer constants, which can lead to excellent control over the polymerization process. However, their susceptibility to hydrolysis and the potential for retardation at high concentrations are important considerations.

Performance Comparison: A Tabular Summary

The following tables summarize the quantitative performance of trithiocarbonates and dithiobenzoates in RAFT polymerization of various monomers.

Table 1: RAFT Polymerization of Various Monomers with a Trithiocarbonate (B1256668) Agent

MonomerConversion (%)Mn (theoretical)Mn (experimental)PDIReference
N-isopropylacrylamide (NIPAM)87--1.36[4]
Ethyl Acrylate (EA)~70--<1.5[4]
Methyl Acrylate (MA)~70--<1.5[4]
Styrene (St)293,2003,2001.25[4]

Experimental Conditions: [Monomer] = 1 M, [CTA] = 0.01 M, [VA-086] = 0.0025 M in dioxane at 90°C for 24 h (except for Styrene at 100°C).

Table 2: RAFT Polymerization of Various Monomers with a Dithiobenzoate Agent

MonomerConversion (%)Mn (theoretical)Mn (experimental)PDIReference
Methyl Methacrylate (B99206) (MMA)---1.1[5]
Phenyl Methacrylate (PheMA)847,1008,600~1.25[6]

Experimental Conditions for PheMA: [PheMA]/[CTA-1]/[AIBN] = 50/1/0.02 in DMSO at 70°C.

Experimental Protocols

Detailed methodologies are crucial for reproducible results in RAFT polymerization. Below are representative experimental protocols for using trithiocarbonate and dithiobenzoate RAFT agents.

Protocol 1: Trithiocarbonate-Mediated RAFT Polymerization of N-vinylpyrrolidone

This protocol describes the synthesis of homotelechelic poly(N-vinylpyrrolidone) oligomers.[7][8]

Materials:

  • Bis(carboxymethyl)trithiocarbonate (CTA)

  • N-vinylpyrrolidone (NVP) (monomer)

  • 4,4-azobis(4-cyanovaleric acid) (VA-501) (initiator)

  • Pyridine (B92270)

  • 1,4-dioxane (solvent)

Procedure:

  • In a round-bottom flask, dissolve bis(carboxymethyl)trithiocarbonate (1 equiv), N-vinylpyrrolidone (20 equiv), 4,4-azobis(4-cyanovaleric acid) (0.33 equiv), and pyridine (1 equiv) in 1,4-dioxane.

  • De-gas the solution by three repeated freeze-evacuate-thaw cycles.

  • Place the sealed flask in a preheated oil bath at 80°C to initiate polymerization.

  • After the desired time, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture to an excess of cold diethyl ether.

  • Isolate the polymer by centrifugation or filtration and dry under vacuum.

Protocol 2: Dithiobenzoate-Mediated RAFT Polymerization of Methyl Methacrylate

This protocol provides a general procedure for the polymerization of methyl methacrylate using a dithiobenzoate RAFT agent.

Materials:

  • 2-Cyano-2-propyl benzodithioate (CTA)

  • Methyl methacrylate (MMA) (monomer)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • Benzene (solvent)

Procedure:

  • Prepare a stock solution of methyl methacrylate (15 mL, 0.14 mol) and AIBN (20.1 mg, 0.122 mmol) in 5 mL of benzene.

  • Aliquot 2 mL of the stock solution into an ampule containing 2-cyano-2-propyl benzodithioate (12.3 mg, 0.056 mmol).

  • De-gas the contents of the ampule by three repeated freeze-evacuate-thaw cycles (0.05 mm Hg) and seal under vacuum.

  • Polymerize by placing the sealed ampule in a heated oil bath at 60°C for 15 hours.

  • After the reaction, cool the ampule and open it.

  • Precipitate the polymer in an appropriate non-solvent (e.g., methanol (B129727) or hexane).

  • Collect the polymer by filtration and dry it under vacuum.

Visualizing the RAFT Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the fundamental RAFT polymerization mechanism and a typical experimental workflow.

RAFT_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_raft_equilibrium RAFT Equilibrium cluster_reinitiation Re-initiation cluster_termination Termination Initiator Initiator 2R• Initiator Radicals Initiator->2R• kd R• Initiator Radical 2R•->R• Pn• Propagating Radical R•->Pn• + n(Monomer) Pm• Propagating Radical R•->Pm• + m(Monomer) Pn•RAFT_Agent Pn•RAFT_Agent Intermediate_Radical RAFT Adduct Radical Pn•RAFT_Agent->Intermediate_Radical Dormant_SpeciesR• Dormant_SpeciesR• Intermediate_Radical->Dormant_SpeciesR• Pn•Pm• Pn•Pm• Dead_Polymer Dead Polymer Pn•Pm•->Dead_Polymer RAFT_Agent RAFT Agent (Z-C(=S)S-R) Dormant_Species Dormant Polymer Chain Dormant_Species->Pn• + m(Monomer)

Caption: General mechanism of RAFT polymerization.

RAFT_Workflow A 1. Prepare Reaction Mixture (Monomer, RAFT Agent, Initiator, Solvent) B 2. De-gas the Mixture (e.g., Freeze-Pump-Thaw) A->B C 3. Polymerization (Heating or UV irradiation) B->C D 4. Quench Reaction C->D E 5. Isolate Polymer (Precipitation) D->E F 6. Characterization (GPC, NMR) E->F

Caption: A typical experimental workflow for RAFT polymerization.

References

A Comparative Guide to Sodium Trithiocarbonate and Sodium Sulfide for Heavy Metal Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The effective removal of heavy metal contaminants from wastewater is a critical challenge in various industrial processes, including pharmaceutical manufacturing and chemical synthesis. Both sodium trithiocarbonate (B1256668) (Na₂CS₃) and sodium sulfide (B99878) (Na₂S) are widely utilized as precipitating agents for this purpose. This guide provides a detailed comparison of their heavy metal removal efficiencies, supported by experimental data, to aid researchers and professionals in selecting the optimal agent for their specific needs.

Performance Comparison: Heavy Metal Removal Efficiency

The following tables summarize quantitative data from various studies, showcasing the removal efficiency of sodium trithiocarbonate and sodium sulfide for different heavy metals. It is important to note that direct comparisons can be complex due to varying experimental conditions across studies, such as initial metal concentration, pH, and the presence of complexing agents.

This compound (Na₂CS₃) Performance Data
Metal IonInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)pHExperimental Conditions
Copper (Cu²⁺)Not specified0.09>999.0-9.5Industrial wastewater from PCB production, stoichiometric Na₂CS₃ dose.[1][2]
Nickel (Ni²⁺)Not specified0.009>999.0-9.5Industrial wastewater from PCB production, stoichiometric Na₂CS₃ dose.[1][2]
Tin (Sn²⁺)Not specified<0.005>999.0-9.5Industrial wastewater from PCB production, stoichiometric Na₂CS₃ dose.[3][1][2]
Copper (Cu²⁺)1350.2799.809.7Galvanic wastewater, 533 mg/L Na₂CS₃, 23 min reaction.[4][5][6][7][8]
Cadmium (Cd²⁺)2.70.0697.789.7Galvanic wastewater, 533 mg/L Na₂CS₃, 23 min reaction.[4][5][6][7][8]
Zinc (Zn²⁺)15340.1599.9910.75Concentrated galvanic wastewater, combination of lime and Na₂CS₃.[9][10]
Sodium Sulfide (Na₂S) Performance Data
Metal IonInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)pHExperimental Conditions
Copper (Cu²⁺)100Not specified~752.3Synthetic solution with mixed metal ions, 1.5 molar ratio of Na₂S.[11]
Copper (Cu²⁺)100Not specified1005.3Synthetic solution with mixed metal ions, 1.5 molar ratio of Na₂S.[11]
Nickel (Ni²⁺)90Not specified~335.3Synthetic solution with mixed metal ions, 1.5 molar ratio of Na₂S.[11]
Zinc (Zn²⁺)100Not specified~605.3Synthetic solution with mixed metal ions, 1.5 molar ratio of Na₂S.[11]
Cadmium (Cd²⁺)Not specifiedNot specified>99>8.0Copper smelting plant wastewater, ~60% of theoretical sulfide dosage.[9]
Zinc (Zn²⁺)Not specifiedNot specified>99>8.0Copper smelting plant wastewater, ~60% of theoretical sulfide dosage.[9]
Copper (Cu²⁺)Not specifiedNot specified>99>8.0Copper smelting plant wastewater, ~60% of theoretical sulfide dosage.[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating experimental findings. Below are representative protocols for heavy metal precipitation using this compound and sodium sulfide.

Protocol 1: Heavy Metal Precipitation using this compound

This protocol is based on the treatment of industrial wastewater from printed circuit board (PCB) production.[3]

Materials:

  • Wastewater containing heavy metals (e.g., Cu, Ni, Sn)

  • 40% Ferric Chloride (FeCl₃) solution (Coagulant)

  • 30% Sodium Hydroxide (NaOH) solution (for pH adjustment)

  • 44.26% this compound (Na₂CS₃) solution

  • 0.05% Anionic flocculant solution (e.g., Furoflock CW277)

Procedure:

  • Take a 1 L sample of the industrial wastewater.

  • Add 1 mL of 40% FeCl₃ solution to the wastewater and mix.

  • Adjust the pH of the solution to 9.0 using the 30% NaOH solution.

  • Add a stoichiometric amount of the 44.26% Na₂CS₃ solution based on the concentration of heavy metals.

  • Fine-tune the pH to a range of 9.0-9.5 with the 30% NaOH solution.

  • Add 2 mL of the 0.05% anionic flocculant solution.

  • Allow the precipitate to settle for 30 minutes.

  • Collect a sample of the supernatant for analysis of residual heavy metal concentrations.

Protocol 2: Heavy Metal Precipitation using Sodium Sulfide

This protocol describes a typical procedure for precipitating heavy metals from a synthetic wastewater solution.[11]

Materials:

  • Synthetic wastewater containing known concentrations of heavy metal salts (e.g., CuSO₄, NiSO₄, ZnSO₄)

  • Sodium Sulfide (Na₂S) solution

  • 10 wt.% Sulfuric Acid (H₂SO₄) solution (for pH adjustment)

  • 10 wt.% Sodium Hydroxide (NaOH) solution (for pH adjustment)

Procedure:

  • Prepare a synthetic wastewater solution with the desired concentrations of heavy metal ions.

  • Adjust the pH of the solution to the target value (e.g., 2.3 for selective copper precipitation or 5.3 for mixed metal precipitation) using 10 wt.% H₂SO₄ or 10 wt.% NaOH.

  • Add the Na₂S solution to the wastewater while stirring. The amount of Na₂S added is typically in a stoichiometric ratio or a slight excess relative to the metal ion concentration (e.g., 1:1.75 metal ion to Na₂S molar ratio).

  • Continue stirring for a specified reaction time (e.g., 5 minutes to several hours).

  • Allow the metal sulfide precipitate to settle.

  • Separate the supernatant from the precipitate by filtration or decantation.

  • Analyze the residual heavy metal concentrations in the supernatant.

Chemical Mechanisms and Visualizations

The removal of heavy metals by both this compound and sodium sulfide occurs through precipitation reactions, forming insoluble metal sulfides.

This compound Precipitation Pathway

This compound in aqueous solution provides trithiocarbonate ions (CS₃²⁻). These ions react with divalent heavy metal ions (M²⁺) to form insoluble metal trithiocarbonates or, more commonly, decompose to form metal sulfides (MS) and carbon disulfide (CS₂).

G cluster_solution Aqueous Solution cluster_reaction Precipitation Reaction Na2CS3 This compound (Na₂CS₃) CS3_2minus Trithiocarbonate Ion (CS₃²⁻) Na2CS3->CS3_2minus Dissociation M2plus Divalent Heavy Metal Ion (M²⁺) Precipitate Insoluble Metal Sulfide (MS) M2plus->Precipitate CS3_2minus->Precipitate CS2 Carbon Disulfide (CS₂) CS3_2minus->CS2 Decomposition

This compound Precipitation Pathway
Sodium Sulfide Precipitation Pathway

Sodium sulfide dissociates in water to produce sulfide ions (S²⁻). These sulfide ions readily react with heavy metal ions (M²⁺) to form highly insoluble metal sulfide precipitates (MS).

G cluster_solution Aqueous Solution cluster_reaction Precipitation Reaction Na2S Sodium Sulfide (Na₂S) S_2minus Sulfide Ion (S²⁻) Na2S->S_2minus Dissociation M2plus Divalent Heavy Metal Ion (M²⁺) Precipitate Insoluble Metal Sulfide (MS) M2plus->Precipitate S_2minus->Precipitate

Sodium Sulfide Precipitation Pathway
General Experimental Workflow

The following diagram illustrates a typical workflow for heavy metal removal via chemical precipitation.

G Wastewater Wastewater (Containing Heavy Metals) pH_Adjustment1 pH Adjustment Wastewater->pH_Adjustment1 Precipitation Addition of Precipitating Agent (Na₂CS₃ or Na₂S) pH_Adjustment1->Precipitation Coagulation Coagulation (e.g., FeCl₃) Precipitation->Coagulation Flocculation Flocculation (e.g., Anionic Polymer) Coagulation->Flocculation Sedimentation Sedimentation Flocculation->Sedimentation Separation Solid-Liquid Separation (Filtration/Decantation) Sedimentation->Separation Treated_Water Treated Water Separation->Treated_Water Sludge Metal Sulfide Sludge Separation->Sludge

General Experimental Workflow

Concluding Remarks

Both this compound and sodium sulfide are effective reagents for the removal of a wide range of heavy metals from wastewater. The choice between them often depends on the specific application, including the target metals, their concentrations, the presence of complexing agents, and the desired final effluent quality.

  • This compound has demonstrated very high removal efficiencies for copper, nickel, tin, cadmium, and zinc, often achieving residual concentrations in the low parts-per-billion range.[3][1][2][4][5][6][7][8] It can be particularly effective in the presence of chelating agents.[5]

  • Sodium Sulfide is also highly effective, especially for copper, cadmium, and zinc, and can achieve complete removal under optimal pH conditions.[11] Its effectiveness can be highly pH-dependent, allowing for the potential for selective metal precipitation.[11]

Researchers and professionals should consider pilot-scale studies that mimic their specific wastewater composition and process conditions to determine the most efficient and cost-effective precipitation agent. Careful consideration of pH control, reagent dosage, and sludge handling is essential for optimizing the performance of either chemical.

References

Comparative Performance of Sodium Trithiocarbonate and Sodium Sulfide in Azurite Flotation: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient recovery of azurite (B1638891), a significant copper oxide mineral, through froth flotation is a critical area of research in mineral processing. The traditional sulfidization-xanthate flotation process, often employing sodium sulfide (B99878) (Na₂S), has been a commercial standard. However, recent studies have highlighted sodium trithiocarbonate (B1256668) (Na₂CS₃) as a promising and more effective alternative. This guide provides a detailed, data-driven comparison of these two sulfidizing agents in azurite flotation, based on recent experimental findings.

Executive Summary of Comparative Performance

Experimental evidence demonstrates that sodium trithiocarbonate (Na₂CS₃) exhibits markedly superior activation performance in the flotation of azurite compared to sodium sulfide (Na₂S).[1][2] At significantly lower dosages, Na₂CS₃ achieves a considerably higher flotation recovery. Specifically, at one-fifth the dosage of Na₂S, the maximum flotation recovery with Na₂CS₃ is approximately 20 percentage points higher.[1][2] This enhanced performance is attributed to the formation of a more uniform, nanoparticle-based sulfur-rich layer on the azurite surface, which improves the efficacy of the collector.[1][2]

ReagentOptimal Dosage (Relative to Na₂S)Maximum Azurite Recovery (Relative to Na₂S)Environmental Impact
Sodium Sulfide (Na₂S) StandardBaselineUnsatisfactory environmental impact and flotation index[1][2]
This compound (Na₂CS₃) 1/5th~20 percentage points higher[1][2]Considered a "green" sulfidizing agent[1][2]

Detailed Experimental Protocols

The following protocols are based on methodologies reported in comparative studies of azurite flotation.

1. Mineral Preparation:

  • High-purity azurite samples are crushed and ground.

  • The ground mineral is sieved to obtain a specific particle size fraction (e.g., -74 µm).

  • The sized mineral powder is stored in a desiccator to prevent oxidation.

2. Microflotation Experiments:

  • A specified amount of the prepared azurite sample (e.g., 2.0 g) is added to a flotation cell with deionized water.

  • The pH of the mineral pulp is adjusted using HCl or NaOH solutions.

  • The desired concentration of the sulfidizing agent (either Na₂S or Na₂CS₃) is added, and the pulp is conditioned for a set time (e.g., 3 minutes).

  • A collector, such as sodium butyl xanthate (SBX), is then added, followed by a conditioning period (e.g., 3 minutes).

  • A frother, like pine oil, is added, and the pulp is conditioned for a shorter period (e.g., 1 minute).

  • Flotation is carried out for a specified duration (e.g., 4 minutes) by introducing air at a constant flow rate.

  • The froth product and tailings are collected, dried, and weighed to calculate the flotation recovery.

3. Surface Analysis:

  • Contact Angle Measurements: The hydrophobicity of the azurite surface after treatment with the sulfidizing agents is determined by measuring the contact angle of a water droplet on a polished mineral surface.

  • X-ray Photoelectron Spectroscopy (XPS): This technique is used to analyze the chemical composition of the azurite surface to identify the nature of the sulfidization products formed.

  • Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS provides a detailed visualization of the distribution of chemical species on the mineral surface.

Mechanism of Action: A Comparative Overview

The superior performance of this compound is rooted in the distinct nature of the sulfidized layer it forms on the azurite surface.

  • Sodium Sulfide (Na₂S): The interaction of Na₂S with the azurite surface leads to the formation of copper sulfide species. However, excessive concentrations of Na₂S can be detrimental to flotation.[3][4] An appropriate concentration is crucial for effective xanthate adsorption and flotation.[3][5]

  • This compound (Na₂CS₃): Na₂CS₃ modifies the azurite surface by forming a relatively uniform, nanoparticle-based sulfur-rich layer.[1][2] This hydrophobic layer is suggested to be cuprous trithiocarbonate.[1][2] A key step in this process is the reduction of Cu(II) in the azurite lattice to Cu(I), which then interacts with the carbon-sulfur bonds of Na₂CS₃.[1][2] This mechanism leads to a more effective and stable hydrophobic surface, thereby enhancing collector adsorption and improving flotation recovery.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical experimental workflow for a comparative study of sulfidizing agents in azurite flotation.

G cluster_prep Ore Preparation cluster_flotation Flotation Process cluster_analysis Analysis Crushing Crushing Grinding Grinding Crushing->Grinding Sieving Sieving Grinding->Sieving Pulp_Prep Pulp Preparation Sieving->Pulp_Prep pH_Adj pH Adjustment Pulp_Prep->pH_Adj Sulfidizing Sulfidizing Agent Addition (Na2S or Na2CS3) pH_Adj->Sulfidizing Collector Collector Addition Sulfidizing->Collector Surface_Analysis Surface Characterization (XPS, ToF-SIMS, Contact Angle) Sulfidizing->Surface_Analysis Frother Frother Addition Collector->Frother Flotation Aeration & Froth Collection Frother->Flotation Recovery Recovery Calculation Flotation->Recovery

Caption: Experimental workflow for azurite flotation comparison.

The logical relationship in the flotation process is sequential, starting from pulp preparation and proceeding through the addition of various reagents before the final separation step. The analysis phase runs parallel to the flotation outcome, with surface characterization providing mechanistic insights into the observed recovery rates.

References

A Comparative Guide to Validating Polymer End-Group Fidelity with Trithiocarbonate RAFT Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization, ensuring high end-group fidelity is paramount. The trithiocarbonate (B1256668) RAFT agent's terminal group is not merely a remnant of polymerization but a gateway for subsequent modifications, such as bioconjugation or the creation of block copolymers. Validating the presence and integrity of this functional group is a critical step in polymer synthesis and application. This guide provides an objective comparison of common analytical techniques, supported by experimental data and detailed protocols, to ensure the rigorous characterization of RAFT-synthesized polymers.

Comparison of Analytical Techniques for End-Group Validation

The successful synthesis of well-defined polymers via RAFT polymerization requires robust analytical methods to confirm the retention of the thiocarbonylthio end group.[1] Several techniques are commonly employed, each offering distinct advantages and limitations. The combination of these methods provides a comprehensive understanding of polymer end-group fidelity.[2][3]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is a powerful and accessible technique for quantitative end-group analysis.[4] By integrating the signals corresponding to the protons on the RAFT agent's R and Z groups against the polymer backbone signals, one can determine the number average molecular weight (Mn) and the degree of end-group functionality.[5][6] However, challenges can arise from signal overlap, especially with polymers whose monomer units have signals in the same spectral region as the end groups.[4]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is an invaluable tool for providing detailed information about the molecular weight of individual polymer chains.[7] It allows for the direct observation of the mass of the polymer, confirming the presence of the RAFT agent's fragments at the chain ends. This technique is particularly sensitive for identifying chains that have lost the end group or have undergone side reactions.[7][8]

  • Size Exclusion Chromatography (SEC/GPC): SEC is the standard method for determining the molecular weight distribution (polydispersity index, Đ) of a polymer sample.[9] While not a direct measure of end-group fidelity, a narrow and monomodal distribution is a strong indicator of a well-controlled polymerization, which is a prerequisite for high end-group fidelity.[10] When coupled with a UV-Vis detector, SEC can specifically track the trithiocarbonate end group, which has a characteristic absorbance.[2]

  • UV-Visible (UV-Vis) Spectroscopy: The C=S bond in the trithiocarbonate group exhibits a distinct UV-Vis absorbance.[11] This property can be exploited for quantitative analysis of the end-group concentration. It is also a simple and effective method for monitoring the removal or transformation of the end group during subsequent chemical modifications.[3][12]

Quantitative Data Summary

The following tables summarize the capabilities of each technique and provide illustrative data from the characterization of polymers synthesized using trithiocarbonate RAFT agents.

Table 1: Comparison of Techniques for End-Group Fidelity Validation

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Quantitative end-group analysis, Number average molecular weight (Mn)Readily available, quantitative without calibration standardsSignal overlap can complicate analysis, less sensitive for high Mn polymers[4]
MALDI-TOF MS Absolute molecular weight of individual chains, End-group verification, Identification of side productsHigh sensitivity and accuracy, detailed structural information[7]Mass discrimination for high Mn polymers, requires suitable matrix and cationizing agent
SEC/GPC Molecular weight distribution (Đ), Mn and Mw relative to standardsEssential for assessing polymerization controlNot a direct measure of end-group functionality, column interactions can affect accuracy
UV-Vis Spectroscopy Presence and concentration of trithiocarbonate groupsSimple, rapid, useful for kinetic studies of end-group removal[11]Requires a chromophore, molar absorptivity can be solvent-dependent
Elemental Analysis Bulk elemental composition (e.g., sulfur content)Provides bulk confirmation of end-group presenceIndirect method, not sensitive to small variations in end-group fidelity

Table 2: Example Data for End-Group Analysis of RAFT Polymers

PolymerRAFT AgentTechniqueResultReference
Poly(stearyl acrylate)CDTP¹¹H NMRSuccessful removal of TTC end group confirmed by disappearance of characteristic signals.[13]
Poly(stearyl acrylate)CDTP¹MALDI-TOF MSConfirmed the polymer structures before and after removal of the TTC end group.[13]
PolystyreneTrithiocarbonate¹H NMRGood agreement between calculated and experimental Mn, indicating high end-group functionality.[10]
Poly(methyl methacrylate)TrithiocarbonateAminolysis + UV-VisYields of thiol-terminated polymers in the range of 65-90% after end-group modification.[3]
Poly(butyl acrylate)TrithiocarbonateMALDI-TOF MSIdentified main polymer series with RAFT end groups and minor side products.[7]
¹CDTP: 2-Cyano-2-[(dodecylsulfanylthiocarbonyl) sulfanyl] propane

Detailed Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy for End-Group Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry polymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the end-group signals. A relaxation delay (d1) of at least 5 times the longest T₁ of the protons of interest is recommended for accurate quantification.

  • Data Analysis:

    • Identify the characteristic proton signals of the polymer repeating unit and the trithiocarbonate end group (R and Z groups).

    • Integrate a well-resolved signal from the polymer backbone and a signal from one of the end groups.

    • Calculate the degree of polymerization (DP) and the number average molecular weight (Mn) using the following formula: Mn = (Area_polymer / n_polymer) / (Area_end_group / n_end_group) * MW_monomer + MW_RAFT_agent where:

      • Area_polymer and Area_end_group are the integral values.

      • n_polymer and n_end_group are the number of protons giving rise to the respective signals.

      • MW_monomer and MW_RAFT_agent are the molecular weights of the monomer and the RAFT agent, respectively.

    • A high correlation between the theoretical Mn and the Mn calculated from NMR indicates high end-group fidelity.[14]

Protocol 2: MALDI-TOF MS for Polymer Characterization
  • Sample Preparation:

    • Prepare a solution of the polymer (approx. 1 mg/mL) in a suitable solvent (e.g., THF).

    • Prepare a solution of the matrix (e.g., trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile, DCTB) at a higher concentration (e.g., 10 mg/mL in THF).

    • Prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate, NaTFA) (approx. 1 mg/mL in THF).

    • Mix the polymer, matrix, and cationizing agent solutions in a specific ratio (e.g., 10:1:1, v/v/v, matrix:polymer:salt).

  • Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate completely.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range using a MALDI-TOF mass spectrometer. Use either linear or reflector mode, depending on the required resolution and mass range.

  • Data Analysis:

    • The resulting spectrum will show a distribution of peaks, where each peak corresponds to a polymer chain with a specific number of monomer units.

    • Calculate the mass of the expected polymer structure: Mass = MW_RAFT_agent + (n * MW_monomer) + MW_cation.

    • Compare the experimental peak series with the calculated masses to confirm the presence of the trithiocarbonate end groups.[7][15]

Protocol 3: SEC/GPC for Molecular Weight and Polydispersity Analysis
  • Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the SEC eluent (e.g., THF, DMF). Filter the solution through a 0.22 µm syringe filter.

  • Instrumentation: Use an SEC system equipped with a refractive index (RI) detector and optionally a UV-Vis detector set to the absorbance maximum of the trithiocarbonate group (typically around 310 nm).

  • Data Acquisition: Inject the sample onto a set of calibrated SEC columns. The calibration should be performed with narrow polymer standards (e.g., polystyrene or PMMA).

  • Data Analysis:

    • The RI detector signal provides the overall polymer distribution.

    • The software calculates Mn, Mw, and Đ (Mw/Mn) based on the calibration curve. A low Đ (typically < 1.3) suggests a well-controlled polymerization.

    • The UV-Vis chromatogram should overlay with the RI chromatogram, indicating that the trithiocarbonate group is present on all polymer chains.

Visualizing the Validation Process

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical workflows involved in validating polymer end-group fidelity.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_results Data Interpretation P RAFT Polymerization (Monomer + Initiator + TTC Agent) PU Purification (Precipitation/Dialysis) P->PU NMR ¹H NMR Spectroscopy PU->NMR MS MALDI-TOF MS PU->MS SEC SEC/GPC PU->SEC UV UV-Vis Spectroscopy PU->UV R_NMR Mn & Functionality NMR->R_NMR R_MS End-Group Mass & Side Products MS->R_MS R_SEC Mn, Mw, Đ SEC->R_SEC R_UV End-Group Presence UV->R_UV Final Confirm End-Group Fidelity R_NMR->Final R_MS->Final R_SEC->Final R_UV->Final G Fidelity End-Group Fidelity NMR ¹H NMR Fidelity->NMR MS MALDI-TOF MS Fidelity->MS SEC SEC/GPC Fidelity->SEC UV UV-Vis Fidelity->UV Info_NMR Quantitative Analysis Mn Calculation NMR->Info_NMR Info_MS Absolute Mass Verification Side Product Identification MS->Info_MS Info_SEC Polymerization Control Polydispersity (Đ) SEC->Info_SEC Info_UV Qualitative & Quantitative Presence of C=S UV->Info_UV

References

A Comparative Guide to Trithiocarbonate Chain Transfer Agents in RAFT Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different trithiocarbonate (B1256668) (TTC) chain transfer agents (CTAs) used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The selection of an appropriate CTA is critical for achieving well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and high end-group fidelity, which are essential for applications in drug delivery, biomaterials, and other advanced fields.[1][2] This document summarizes key performance data, details experimental protocols for evaluation, and provides visual representations of the underlying polymerization mechanism.

Performance Comparison of Trithiocarbonate CTAs

The efficacy of a trithiocarbonate CTA is highly dependent on its chemical structure, the monomer being polymerized, and the reaction conditions.[1][3] Below is a summary of the performance of two distinct trithiocarbonate CTAs, 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid (Rtt-17) and 4-cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid (Rtt-05), in the RAFT polymerization of hydrophilic monomers.[1]

Chain Transfer AgentMonomerPolymerization ConditionsMolecular Weight Distribution (Mw/Mn)ControlKey Findings
Rtt-17 (4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid)N,N-dimethylacrylamide (DMA)70 °C, D2O, pH 10< 1.2GoodSuccessfully controlled the polymerization of DMA.[1]
2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC)70 °C, water, pH 10~ 1.2GoodDemonstrated effective control over MPC polymerization.[1]
Rtt-05 (4-cyano-4-(dodecylsulfanylthiocarbonyl) sulfanylpentanoic acid)N,N-dimethylacrylamide (DMA)70 °C, D2O, pH 10< 1.2GoodSuccessfully controlled the polymerization of DMA.[1]
2-(methacryloyloxy)ethyl phosphorylcholine (MPC)70 °C, water, pH 10≥ 1.9PoorFailed to maintain control due to micelle formation, which hinders interaction with the hydrophilic propagating radicals.[1]

General Considerations for Trithiocarbonate CTA Selection:

  • Monomer Type: Trithiocarbonates are generally effective for controlling the polymerization of "more-activated" monomers (MAMs) such as styrenes, acrylates, and acrylamides.[3] For "less-activated" monomers (LAMs) like vinyl acetate, other CTAs such as xanthates or dithiocarbamates are often more suitable.

  • Stability: The stability of the trithiocarbonate CTA under the polymerization conditions is crucial. For instance, Rtt-05 exhibits greater stability than Rtt-17 under basic conditions at 60 °C due to its hydrophobic dodecyl group, which forms micelles that protect the trithiocarbonate moiety.[1]

  • R-group and Z-group: The choice of the R (leaving) and Z (stabilizing) groups on the trithiocarbonate structure (R-S-C(=S)-Z) significantly impacts the CTA's activity and the range of monomers it can effectively control.[2]

Experimental Protocols

The following are generalized experimental protocols for evaluating the performance of trithiocarbonate CTAs in RAFT polymerization, based on methodologies reported in the literature.[1]

Stability Assessment of Trithiocarbonate CTAs

This protocol is used to evaluate the chemical stability of the CTA under specific conditions (e.g., elevated temperature and pH).

  • Materials: Trithiocarbonate CTA (e.g., Rtt-17 or Rtt-05), Deuterium Oxide (D₂O), Sodium Deuteroxide (NaOD).

  • Procedure:

    • Dissolve the CTA in D₂O at a known concentration (e.g., 10 g/L).

    • Adjust the pH of the solution to the desired value using NaOD.

    • Transfer the solution to an NMR tube and heat it to the desired temperature (e.g., 60 °C) for a specified duration (e.g., 24 hours).

    • Cool the solution to room temperature.

    • Acquire a ¹H NMR spectrum of the solution.

    • Monitor the degradation of the CTA by observing changes in the intensity of characteristic proton signals over time. For example, the methyl proton signal near the trithiocarbonate group can be monitored.[1]

RAFT Polymerization Kinetics

This protocol is designed to study the kinetics of the RAFT polymerization and assess the degree of control exerted by the CTA.

  • Materials: Monomer (e.g., DMA or MPC), Trithiocarbonate CTA, Initiator (e.g., V-501), Solvent (e.g., D₂O or water), Argon (Ar) gas.

  • Procedure:

    • In a typical experiment, dissolve the monomer, CTA, and initiator in the chosen solvent in a reaction vessel at a specific molar ratio (e.g., [Monomer]/[CTA]/[Initiator] = 50/1/0.4).[1]

    • Purge the reaction mixture with an inert gas (e.g., Argon) for a sufficient time to remove dissolved oxygen.

    • Immerse the reaction vessel in a preheated oil bath at the desired polymerization temperature (e.g., 70 °C).[1]

    • At predetermined time intervals, withdraw aliquots from the reaction mixture and quench the polymerization (e.g., by cooling and exposure to air).

    • Determine the monomer conversion using techniques such as ¹H NMR spectroscopy.

    • Analyze the molecular weight (Mn) and molecular weight distribution (Mw/Mn) of the resulting polymer at each time point using Size Exclusion Chromatography (SEC).

    • Plot ln([M]₀/[M]t) versus time to assess the linearity of the polymerization kinetics. A linear relationship suggests a constant concentration of propagating radicals.

    • Plot Mn and Mw/Mn versus monomer conversion to evaluate the "living" characteristics of the polymerization. A linear increase in Mn with conversion and low Mw/Mn values indicate a well-controlled process.

Visualizing the RAFT Polymerization Mechanism

The following diagrams illustrate the key steps in the RAFT polymerization process mediated by a trithiocarbonate chain transfer agent.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_reinitiation Re-initiation cluster_chain_equilibration Chain Equilibration cluster_termination Termination I Initiator (I) R_dot Initiator Radical (I•) I->R_dot Decomposition P1_dot Propagating Radical (P₁•) R_dot->P1_dot + M M Monomer (M) Pn_dot Propagating Radical (Pₙ•) Intermediate Intermediate Radical Pn_dot->Intermediate + CTA CTA Trithiocarbonate CTA Z-C(=S)-S-R Intermediate->Pn_dot R_dot_cta Leaving Group Radical (R•) Intermediate->R_dot_cta Dormant_CTA Dormant Polymer Chain Z-C(=S)-S-Pₙ Intermediate->Dormant_CTA R_dot_cta->Intermediate + Dormant Chain R_dot_reinit Leaving Group Radical (R•) P_new_dot New Propagating Radical (Pₘ•) R_dot_reinit->P_new_dot + M M2 Monomer (M) Pm_dot Propagating Radical (Pₘ•) Intermediate2 Intermediate Radical Pm_dot->Intermediate2 + Dormant Chain Dormant_Chain Dormant Polymer Chain Z-C(=S)-S-Pₙ Intermediate2->Pm_dot Pn_dot2 Propagating Radical (Pₙ•) Intermediate2->Pn_dot2 New_Dormant New Dormant Chain Z-C(=S)-S-Pₘ Intermediate2->New_Dormant Pn_dot2->Intermediate2 + New Dormant Chain P_dot_term1 Propagating Radical (P•) Dead_Polymer Dead Polymer P_dot_term1->Dead_Polymer P_dot_term2 Propagating Radical (P•) P_dot_term2->Dead_Polymer

Caption: The RAFT polymerization mechanism involves initiation, reversible chain transfer, re-initiation, chain equilibration, and termination steps.

RAFT_Workflow cluster_preparation Reaction Setup cluster_polymerization Polymerization cluster_analysis Analysis Monomer Monomer Reaction_Mixture Prepare Reaction Mixture Monomer->Reaction_Mixture CTA Trithiocarbonate CTA CTA->Reaction_Mixture Initiator Initiator Initiator->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Degas Degas with Inert Gas Reaction_Mixture->Degas Heat Heat to Polymerization Temp. Degas->Heat Polymerize Polymerization (Timed Aliquots) Heat->Polymerize Conversion Determine Monomer Conversion (¹H NMR) Polymerize->Conversion SEC Analyze Molecular Weight & PDI (SEC) Polymerize->SEC Kinetics Kinetic Analysis Conversion->Kinetics SEC->Kinetics

Caption: Experimental workflow for evaluating the performance of trithiocarbonate chain transfer agents in RAFT polymerization.

References

A Comparative Guide to Sodium-Ion Battery Cathodes: Sodium Trithiocarbonate vs. Conventional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into next-generation energy storage, this guide offers an objective comparison of sodium trithiocarbonate (B1256668) (Na2CS3) as a cathode material for sodium-ion batteries against three prominent conventional cathode materials. This analysis is supported by experimental data and detailed methodologies to aid in research and development.

The quest for cost-effective and earth-abundant energy storage solutions has propelled sodium-ion batteries (SIBs) to the forefront of battery research. A critical component defining the performance of SIBs is the cathode material. This guide provides a comparative electrochemical analysis of the emerging sodium trithiocarbonate cathode against established layered oxide, NASICON, and olivine-structured materials.

Comparative Electrochemical Performance

The performance of this compound is benchmarked against three widely studied cathode materials: a layered O3-type sodium nickel manganese oxide (NaNi0.5Mn0.5O2), a NASICON-type sodium vanadium phosphate (B84403) (Na3V2(PO4)3), and an olivine-structured sodium iron phosphate (NaFePO4). The key electrochemical metrics are summarized in the table below.

Cathode MaterialTypeReversible Capacity (mAh g⁻¹)Voltage Plateau (V vs. Na⁺/Na)Rate CapabilityCycling Stability
This compound (Na2CS3) Trithiocarbonate~306 (peak)Not explicitly definedHigh rate performance reported55% capacity retention after 100 cycles
O3-NaNi0.5Mn0.5O2 Layered Oxide~1412.0 - 4.080 mAh g⁻¹ at 2C90% capacity retention after 100 cycles[1]
NASICON-Na3V2(PO4)3 NASICON~85-115~3.474.2 - 90.4 mAh g⁻¹ at high rates (20-40C)[2]~98% capacity retention after 500 cycles[2]
Olivine-NaFePO4 Olivine~111~2.8 - 3.046 mAh g⁻¹ at 2C90% capacity retention after 240 cycles[3][4]

Experimental Protocols

The following are detailed methodologies for the key electrochemical experiments cited in the performance comparison of SIB cathode materials.

Cathode Material Synthesis and Electrode Preparation

1. Material Synthesis:

  • This compound (Na2CS3): Synthesized through a solution-based method.

  • O3-NaNi0.5Mn0.5O2: Typically synthesized via a sol-gel method.[1]

  • NASICON-Na3V2(PO4)3: Often prepared using a sol-gel or solid-state reaction method.[5]

  • Olivine-NaFePO4: Can be synthesized by an aqueous electrochemical displacement method from a LiFePO4 precursor.[3][4]

2. Electrode Slurry Formulation: The active cathode material, a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) are mixed in a standard weight ratio of 80:10:10.

3. Solvent Addition: N-methyl-2-pyrrolidone (NMP) is added to the mixture to form a homogeneous slurry.

4. Coating and Drying: The slurry is uniformly cast onto an aluminum foil current collector using a doctor blade and subsequently dried in a vacuum oven.

Electrochemical Characterization

Cell Assembly: CR2032 coin cells are assembled in an argon-filled glovebox. The cell consists of the prepared cathode as the working electrode, sodium metal foil as the counter and reference electrode, a glass fiber separator, and an electrolyte (e.g., 1 M NaClO4 in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC)).

1. Cyclic Voltammetry (CV):

  • Objective: To investigate the redox reactions and identify the potentials of sodiation and desodiation.

  • Procedure: A three-electrode setup is typically used. The potential of the working electrode is swept linearly between defined vertex potentials (e.g., 2.0 V and 4.0 V vs. Na+/Na) at a specific scan rate (e.g., 0.1 mV s⁻¹).

  • Data Analysis: The positions of the anodic and cathodic peaks provide information about the redox potentials.

2. Galvanostatic Cycling with Potential Limitation (GCPL):

  • Objective: To determine the specific capacity, coulombic efficiency, and cycling stability.

  • Procedure: The coin cell is charged and discharged at a constant current between specific voltage limits. The current is typically set based on a C-rate (1C corresponds to a full charge/discharge in one hour).

  • Data Analysis: Specific capacity is calculated from the charge/discharge time and the active material's mass. Coulombic efficiency is the ratio of discharge to charge capacity. Cycling stability is evaluated by plotting capacity retention over numerous cycles.

3. Electrochemical Impedance Spectroscopy (EIS):

  • Objective: To analyze the impedance characteristics of the battery, including charge transfer resistance and ion diffusion.

  • Procedure: A small AC voltage (e.g., 5-10 mV) is applied over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis: The resulting Nyquist plot is analyzed to understand the different resistance and capacitance components within the cell.

Experimental Workflow

experimental_workflow cluster_synthesis Material Synthesis & Electrode Preparation cluster_assembly Cell Assembly cluster_characterization Electrochemical Characterization cluster_analysis Data Analysis Synthesis Cathode Material Synthesis Slurry Slurry Preparation (Active Material, Carbon, Binder) Synthesis->Slurry Coating Electrode Coating & Drying Slurry->Coating Assembly Coin Cell Assembly (CR2032) Coating->Assembly CV Cyclic Voltammetry (CV) Assembly->CV GCPL Galvanostatic Cycling (GCPL) Assembly->GCPL EIS Electrochemical Impedance Spectroscopy (EIS) Assembly->EIS CV_Analysis Redox Potentials CV->CV_Analysis GCPL_Analysis Specific Capacity, Coulombic Efficiency, Cycling Stability GCPL->GCPL_Analysis EIS_Analysis Charge Transfer Resistance, Ion Diffusion EIS->EIS_Analysis

References

"kinetic studies of RAFT polymerization mediated by trithiocarbonates"

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Kinetic Studies of RAFT Polymerization Mediated by Trithiocarbonates

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with predetermined molecular weights, complex architectures, and low dispersities.[1][2] The control over the polymerization is achieved through the use of a chain transfer agent (CTA), commonly known as a RAFT agent. Among the various classes of RAFT agents, trithiocarbonates (R-SC(S)S-R') are particularly popular due to their efficacy in controlling the polymerization of a wide range of "more activated monomers" (MAMs), such as styrenes, acrylates, and acrylamides.[3]

This guide provides a comparative analysis of the kinetics of RAFT polymerization mediated by trithiocarbonates, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows. It is intended for researchers, scientists, and professionals in drug development who utilize polymer chemistry for advanced applications.

Data Presentation: Kinetic Parameters and Reaction Conditions

The kinetics of RAFT polymerization are governed by a delicate balance of rate constants associated with initiation, propagation, termination, and the core addition-fragmentation equilibrium. The efficiency of a RAFT agent is often described by the chain transfer constant (Ctr = kadd/kp), which is the ratio of the rate of addition of a propagating radical to the RAFT agent (kadd) to the rate of propagation (kp). A high Ctr value is desirable for achieving good control over the polymerization.

Below are tabulated data summarizing kinetic parameters and the effect of reaction conditions from various studies.

Table 1: Comparison of Polymerization Results for Various Monomers Mediated by Trithiocarbonate RAFT Agents

MonomerTrithiocarbonate RAFT AgentInitiatorTemperature (°C)Time (h)Conversion (%)Mn,exp ( g/mol )Dispersity (Đ)
StyreneS-Methyl S'-(2-cyanoisopropyl) trithiocarbonateThermal110168428,8001.05
Methyl Acrylate (MA)S,S'-Bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonateAIBN6049545,6001.10
Methyl Methacrylate (MMA)S-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonateAIBN60168967,5001.17
Acrylamide (AM)4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acidV-50702>9522,0001.13
N-Vinylpyrrolidone (NVP)Bis(carboxymethyl)trithiocarbonateVA-5018024622,7001.21

Data synthesized from multiple sources. Mn,exp is the experimental number-average molecular weight. Dispersity (Đ) is Mw/Mn.[4][5][6]

Table 2: Effect of Initiator Concentration on the RAFT Polymerization of Methyl Acrylate (MA)

[CTA] / [AIBN] RatioTime (min)Monomer Conversion (%)
1 / 0.114037
1 / 0.515569
1 / 114089

This data illustrates that for trithiocarbonate-mediated RAFT polymerization of MA, increasing the relative concentration of the initiator (AIBN) to the chain transfer agent (CTA) leads to a significant increase in the rate of polymerization.[7]

Experimental Protocols

A thorough kinetic investigation requires a meticulously planned experimental procedure. Below is a representative protocol for studying the kinetics of trithiocarbonate-mediated RAFT polymerization.

Objective: To determine the polymerization kinetics by monitoring monomer conversion and the evolution of molecular weight and dispersity over time.

Materials:

  • Monomer (e.g., Styrene, Methyl Acrylate), inhibitor removed.

  • Trithiocarbonate RAFT Agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate, CPDT).[8]

  • Thermal Initiator (e.g., Azobisisobutyronitrile, AIBN).

  • Solvent (e.g., Dioxane, Toluene, or bulk).

  • Internal Standard for analysis (e.g., Mesitylene for 1H NMR).

  • Anhydrous, deoxygenated solvent for sample dilution.

  • Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer and rubber septum.

Procedure:

  • Preparation: The monomer, RAFT agent, initiator, and solvent are added to the reaction vessel in the desired ratios.[8] For example, for a target degree of polymerization of 200, a molar ratio of [Styrene]0:[CPDT]0:[AIBN]0 = 200:1:0.2 might be used.[8]

  • Deoxygenation: The reaction mixture is subjected to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization. The flask is then backfilled with an inert gas (e.g., Argon or Nitrogen).

  • Polymerization: The flask is immersed in a preheated oil bath set to the desired reaction temperature (e.g., 70-130°C) to initiate the polymerization.[8] Time zero (t=0) is recorded at this point.

  • Sampling: At predetermined time intervals, aliquots are withdrawn from the reaction mixture using a gas-tight, argon-purged syringe. To quench the polymerization, the sample is immediately diluted in a cold, deoxygenated solvent containing an inhibitor.

  • Analysis:

    • Monomer Conversion: Determined by Gas Chromatography (GC) or 1H NMR spectroscopy by comparing the monomer signal to an internal standard.[6][8]

    • Molecular Weight and Dispersity: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) are determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) relative to polymer standards (e.g., polystyrene).[8]

Visualizations: Mechanisms and Workflows

RAFT Polymerization Mechanism

The core of the RAFT process is a degenerative chain transfer mechanism that establishes a dynamic equilibrium between active (propagating) radicals and dormant polymer chains.

RAFT_Mechanism cluster_main_eq Main RAFT Equilibrium Initiator Initiator (I-I) I_rad Initiating Radicals (2I•) Initiator->I_rad Initiation inv1 I_rad->inv1 Pn_rad Propagating Radical (P•n) Intermediate_1 Intermediate Radical (1) Pn_rad->Intermediate_1 k_add RAFT_Agent RAFT Agent Z-C(=S)S-R RAFT_Agent->Intermediate_1 Intermediate_1->Pn_rad k_frag Dormant_1 Dormant Polymer Z-C(=S)S-Pn Intermediate_1->Dormant_1 k_frag Intermediate_2 Intermediate Radical (2) Dormant_1->Intermediate_2 k_add R_rad Leaving Group Radical (R•) inv2 R_rad->inv2 Pm_rad Propagating Radical (P•m) Pm_rad->Intermediate_2 Intermediate_2->Dormant_1 k_frag Intermediate_2->Pm_rad k_frag Monomer1 Monomer (M) Monomer1->inv1 Monomer2 Monomer (M) Monomer2->inv2 Monomer3 Monomer (M) inv1->Pn_rad inv2->Pm_rad Re-initiation inv3

Caption: The RAFT polymerization mechanism, highlighting initiation, addition-fragmentation, and the main equilibrium.

Experimental Workflow for Kinetic Analysis

A systematic workflow is crucial for obtaining reliable kinetic data.

Workflow Prep Reaction Setup (Monomer, RAFT Agent, Initiator, Solvent) DeO2 Deoxygenation (Freeze-Pump-Thaw) Prep->DeO2 Poly Initiate Polymerization (Immerse in heated bath) DeO2->Poly Sample Timed Sampling (Quench aliquots) Poly->Sample Sample->Poly Repeat at intervals Analysis Sample Analysis Sample->Analysis NMR ¹H NMR / GC (Determine Conversion) Analysis->NMR SEC SEC / GPC (Determine Mn, Đ) Analysis->SEC Plot Data Plotting & Analysis (ln[M]₀/[M] vs. time, Mn vs. conversion) NMR->Plot SEC->Plot

Caption: A typical experimental workflow for conducting kinetic studies of RAFT polymerization.

Competing Kinetic Models for Rate Retardation

Rate retardation, a phenomenon where the polymerization rate is slower than in an equivalent conventional free-radical system, is often observed in RAFT. Two primary models have been proposed to explain this.[9][10]

Models Retardation Observation: Rate Retardation SFM Slow Fragmentation Model (SFM) Retardation->SFM Proposed Cause ITM Intermediate Radical Termination Model (ITM) Retardation->ITM Proposed Cause SFM_exp Explanation: Intermediate radical is long-lived, fragmentation is rate-limiting. Lowers [P•]. SFM->SFM_exp Coexist Modern View: Models can coexist; their relative importance depends on the specific monomer, RAFT agent, and conditions. SFM->Coexist ITM_exp Explanation: Intermediate radicals undergo cross-termination with other radicals, forming multi-arm dead stars. ITM->ITM_exp ITM->Coexist

References

Dithiocarbamates vs. Trithiocarbonates for Polymerization of Less Activated Monomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of polymer synthesis, the choice of a suitable chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is paramount, especially when working with less activated monomers (LAMs). This guide provides an objective comparison of two common classes of CTAs, dithiocarbamates and trithiocarbonates, for the controlled polymerization of LAMs such as vinyl acetate (B1210297) and N-vinylpyrrolidone. The information presented herein is supported by experimental data to aid in the selection of the most effective CTA for specific research and development needs.

Introduction to RAFT Polymerization and Monomer Reactivity

RAFT polymerization is a versatile technique for synthesizing polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions (low dispersity, Đ). The success of RAFT polymerization hinges on the appropriate selection of a CTA, which mediates the polymerization process. Monomers are broadly classified based on their reactivity into "more activated monomers" (MAMs) and "less activated monomers" (LAMs). LAMs, which include commercially important monomers like vinyl acetate and N-vinylpyrrolidone, are notoriously difficult to polymerize in a controlled manner due to the high reactivity and instability of their propagating radicals.[1]

The general structure of a RAFT CTA is Z-C(=S)S-R, where the 'Z' group influences the reactivity of the C=S double bond and the 'R' group is a homolytic leaving group. The choice of the 'Z' group is critical and is dictated by the reactivity of the monomer being polymerized.[2][3]

The Dichotomy of CTA Selection: Dithiocarbamates for LAMs, Trithiocarbonates for MAMs

In the realm of RAFT polymerization, a general rule of thumb has been established: dithiocarbamates and xanthates are the preferred CTAs for LAMs, while trithiocarbonates and dithioesters are more suitable for MAMs.[2][4][5] This selectivity arises from the electronic effects of the 'Z' group on the stability of the intermediate radical formed during the RAFT process.[6][7][8]

Dithiocarbamates, where the 'Z' group is a nitrogen atom, possess a lone pair of electrons that can delocalize onto the thiocarbonyl group. This delocalization deactivates the C=S bond, leading to a destabilization of the radical intermediate, which in turn accelerates the fragmentation step for the highly reactive propagating radicals of LAMs.[7][9] This results in a faster polymerization rate and better control over the polymerization of LAMs.[10]

Conversely, trithiocarbonates, with a sulfur atom as the 'Z' group, are more effective at stabilizing the intermediate radical.[9] While this is advantageous for controlling the polymerization of the more stable propagating radicals of MAMs, it often leads to strong retardation or even inhibition when used with LAMs.[6][11]

However, it is important to note that recent research has demonstrated that the boundaries of this conventional wisdom are being expanded. For instance, some studies have reported the successful polymerization of N-vinylpyrrolidone and N-vinylcarbazole (a monomer with intermediate reactivity) using trithiocarbonate (B1256668) CTAs, suggesting that with careful selection of the CTA structure and reaction conditions, their applicability can be extended.[12][13][14] Furthermore, the development of "switchable" dithiocarbamates, whose activity can be modulated by protonation or deprotonation, allows for the controlled polymerization of both MAMs and LAMs with a single CTA.[15][16]

Comparative Performance Data

The following tables summarize quantitative data from studies directly comparing the performance of dithiocarbamates and trithiocarbonates in the polymerization of LAMs.

Table 1: Polymerization of 1-Vinyl-1,2,4-triazole (a LAM) with Different CTAs

CTA TypeCTA StructureMonomer Conversion (%)M_n (kDa)Đ (PDI)Reference
Dithiocarbamate (B8719985)Cyanomethyl methyl(phenyl)dithiocarbamate>9811 - 611.16[17][18]
DithiocarbamateCyanomethyl methyl(pyridine-4-yl)dithiocarbamate>98--[17][18]
Xanthate----[17][18]
Trithiocarbonate----[17][18]

As per the study, dithiocarbamates proved to be the most efficient in the polymerization of 1-vinyl-1,2,4-triazole.[17][18]

Table 2: RAFT Polymerization of N-vinylcarbazole (Intermediate Reactivity)

CTA TypeCTA StructureDispersity (Đ)ObservationsReference
DithiocarbamateN-aryldithiocarbamates< 1.3Adequate control[13][14]
Trithiocarbonate-< 1.1Optimal control, very narrow dispersities[13][14]
Dithiobenzoate--Marked retardation[13][14]
Xanthate-< 1.3Adequate control[13][14]

This study highlights that for N-vinylcarbazole, which exhibits reactivity between traditional LAMs and MAMs, trithiocarbonates provided the best control.[13][14]

Experimental Protocols

Below are generalized experimental protocols for the RAFT polymerization of a less activated monomer using dithiocarbamate and trithiocarbonate CTAs.

Protocol 1: RAFT Polymerization of a LAM using a Dithiocarbamate CTA

  • Materials: Less activated monomer (e.g., vinyl acetate), dithiocarbamate CTA (e.g., cyanomethyl methyl(phenyl)dithiocarbamate), radical initiator (e.g., AIBN), and an appropriate solvent (e.g., methanol (B129727) or DMF).

  • Procedure: a. In a reaction vessel, dissolve the monomer, dithiocarbamate CTA, and AIBN in the chosen solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] should be carefully selected to target the desired molecular weight. b. Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for a sufficient period. c. Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 60-80 °C) to initiate polymerization. d. Monitor the monomer conversion over time by taking aliquots from the reaction mixture and analyzing them using techniques such as ¹H NMR or gas chromatography. e. After reaching the desired conversion, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air. f. Precipitate the polymer in a suitable non-solvent, filter, and dry under vacuum to obtain the final product. g. Characterize the polymer's molecular weight (M_n) and dispersity (Đ) using gel permeation chromatography (GPC).

Protocol 2: RAFT Polymerization of a LAM using a Trithiocarbonate CTA (Exploratory)

Note: This is an exploratory protocol as trithiocarbonates are not the conventional choice for LAMs.

  • Materials: Less activated monomer (e.g., N-vinylpyrrolidone), a symmetrical trithiocarbonate CTA (e.g., bis(carboxymethyl)trithiocarbonate), a water-soluble initiator (e.g., 4,4'-azobis(4-cyanovaleric acid), ACVA), and a suitable solvent (e.g., 1,4-dioxane).[12]

  • Procedure: a. In a round-bottom flask, dissolve the trithiocarbonate CTA, monomer, and initiator in the solvent.[12] b. Deoxygenate the solution by purging with nitrogen for at least 20 minutes.[12] c. Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.[12] d. Allow the polymerization to proceed for the specified time. e. Terminate the reaction by cooling and exposure to air. f. Isolate the polymer by precipitation in a non-solvent. g. Characterize the resulting polymer for M_n and Đ using GPC.

Mechanistic Insights and Logical Relationships

The choice between dithiocarbamates and trithiocarbonates for LAM polymerization is fundamentally linked to the stability of the intermediate radical adduct in the RAFT equilibrium. The following diagrams illustrate the general RAFT mechanism and the key difference in the intermediate stability.

RAFT_Mechanism cluster_initiation Initiation cluster_RAFT RAFT Equilibrium cluster_termination Termination I Initiator (I) I_rad Initiator Radical (I•) I->I_rad Decomposition Pn_rad Propagating Radical (Pn•) I_rad->Pn_rad + M M Monomer (M) Intermediate Intermediate Radical Pn_rad->Intermediate + CTA Dead_Polymer Dead Polymer Pn_rad->Dead_Polymer + Pm• CTA RAFT Agent (Z-C(=S)S-R) Intermediate->Pn_rad - R• Dormant Dormant Species (Pn-S-C(=S)-Z) Intermediate->Dormant - Pn• Dormant->Intermediate + Pm• R_rad Leaving Group Radical (R•) R_rad->Pn_rad + M (reinitiation)

Caption: General mechanism of RAFT polymerization.

Caption: Intermediate radical stability in LAM polymerization.

Conclusion

The selection of a chain transfer agent is a critical decision in the successful RAFT polymerization of less activated monomers. For the majority of LAMs, dithiocarbamates remain the CTAs of choice due to their ability to destabilize the intermediate radical adduct, thereby promoting efficient fragmentation and leading to well-controlled polymerizations. While trithiocarbonates are generally more suited for more activated monomers, emerging research indicates their potential utility for certain LAMs, particularly those with intermediate reactivity like N-vinylcarbazole. Researchers are encouraged to consider the specific monomer, desired polymer characteristics, and the latest literature when selecting a CTA. The development of versatile dithiocarbamates, such as switchable and pyrazole-based systems, further expands the toolbox for synthesizing complex polymers from a wide range of monomers.[16][19]

References

"advantages and disadvantages of trithiocarbonates in living radical polymerization"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chain transfer agent (CTA) is critical in designing controlled living radical polymerization experiments. Among the various options for Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, trithiocarbonates (TTCs) have emerged as a versatile and widely used class of CTAs. This guide provides an objective comparison of the advantages and disadvantages of trithiocarbonates, supported by experimental data, and offers detailed experimental protocols.

Trithiocarbonates offer a robust platform for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[1] Their performance, however, is highly dependent on the specific monomer and reaction conditions. A thorough understanding of their characteristics in comparison to other RAFT agents, such as dithioesters and xanthates, is essential for successful polymer design.

Comparative Analysis of RAFT Agents

The effectiveness of a RAFT agent is largely determined by the substituents on the thiocarbonylthio core, specifically the 'Z' and 'R' groups. In trithiocarbonates, the Z group is an S-alkyl moiety, which places them between dithioesters (Z = aryl or alkyl) and xanthates (Z = O-alkyl) in terms of reactivity.[2]

Advantages of Trithiocarbonates:
  • Versatility with More Activated Monomers (MAMs): Trithiocarbonates are highly effective for the polymerization of a wide range of "more activated" monomers, including styrenes, acrylates, and methacrylates, providing excellent control over molecular weight and achieving low polydispersity indices (PDI).[1][3]

  • Greater Stability: Compared to some dithioesters, trithiocarbonates exhibit better hydrolytic stability, making them more suitable for polymerizations in aqueous or protic media.[4]

  • Reduced Retardation: In many cases, trithiocarbonates cause less polymerization retardation compared to dithiobenzoates, leading to faster reaction rates.

  • Facile Synthesis of Block Copolymers: The trithiocarbonate (B1256668) functionality is well-retained at the polymer chain end, facilitating the synthesis of well-defined block copolymers through sequential monomer addition.[5] Symmetrical trithiocarbonates can be used to synthesize ABA triblock copolymers in a two-step process.[5]

  • Oxygen Tolerance (under specific conditions): Recent studies have shown that trithiocarbonates can act as intrinsic photoredox catalysts in the presence of a sacrificial amine, enabling oxygen-tolerant photo-controlled radical polymerization.

Disadvantages of Trithiocarbonates:
  • Poor Control over Less Activated Monomers (LAMs): Trithiocarbonates are generally not suitable for the polymerization of "less activated" monomers like vinyl acetate (B1210297) and N-vinylpyrrolidone, where they often lead to poor control and significant retardation or inhibition.[1] For these monomers, xanthates are typically the preferred RAFT agents.[3]

  • Color: Polymers synthesized using trithiocarbonates retain the thiocarbonylthio end-group, which imparts a yellow color to the material. This can be undesirable for certain applications.

  • Potential for Side Reactions: At high temperatures, the trithiocarbonate end-groups can undergo side reactions, such as thermolysis.

Quantitative Performance Data

The following tables summarize quantitative data from various studies, comparing the performance of trithiocarbonates with other RAFT agents in the polymerization of different monomers.

Table 1: Comparison of RAFT Agents for Styrene (B11656) Polymerization

RAFT Agent TypeRAFT AgentMonomer[M]/[CTA]/[I]Temp (°C)Time (h)Conv. (%)Mn,exp ( g/mol )PDI (Mw/Mn)Reference
TrithiocarbonateS-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonateStyrene100/1/0.111016859,4001.10[5]
Dithioester2-Cyano-2-propyl benzodithioateStyrene100/1/0.2606758,2001.12
XanthateO-Ethyl-S-(1-phenylethyl) dithiocarbonateStyrene100/1/0.212024606,5001.35[6]

Table 2: Comparison of RAFT Agents for Methyl Methacrylate (MMA) Polymerization

RAFT Agent TypeRAFT AgentMonomer[M]/[CTA]/[I]Temp (°C)Time (h)Conv. (%)Mn,exp ( g/mol )PDI (Mw/Mn)Reference
Trithiocarbonate2-Cyano-2-propyl dodecyl trithiocarbonateMMA200/1/0.26046012,5001.15
Dithioester2-Cyano-2-propyl benzodithioateMMA200/1/0.26045511,8001.18
XanthateO-Ethyl-S-(1-methoxycarbonylethyl) dithiocarbonateMMA200/1/0.28024408,2001.40[6]

Table 3: Comparison of RAFT Agents for Methyl Acrylate (MA) Polymerization

RAFT Agent TypeRAFT AgentMonomer[M]/[CTA]/[I]Temp (°C)Time (h)Conv. (%)Mn,exp ( g/mol )PDI (Mw/Mn)Reference
TrithiocarbonateS-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonateMA500/1/0.16029545,0001.05[5]
Dithioester2-Cyano-2-propyl benzodithioateMA500/1/0.2601.59043,0001.08
XanthateO-Ethyl-S-(1-methoxycarbonylethyl) dithiocarbonateMA500/1/0.26088540,5001.25[6]

Experimental Protocols

Below are detailed methodologies for typical RAFT polymerizations using trithiocarbonates.

Protocol 1: RAFT Polymerization of Styrene using S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT)

Materials:

  • Styrene (freshly distilled)

  • S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous toluene (B28343)

  • Schlenk flask

  • Magnetic stirrer

  • Oil bath

  • Nitrogen or Argon source

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add DDMAT (e.g., 0.036 g, 0.1 mmol) and AIBN (e.g., 1.64 mg, 0.01 mmol).

  • Add freshly distilled styrene (e.g., 1.04 g, 10 mmol) and anhydrous toluene (e.g., 2 mL).

  • Seal the flask with a rubber septum and degas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen or argon.

  • Place the flask in a preheated oil bath at 110 °C and stir for the desired reaction time (e.g., 16 hours).

  • To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

  • The polymer can be isolated by precipitation into a large excess of cold methanol.

  • The precipitated polymer is then filtered, washed with methanol, and dried under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).

Protocol 2: RAFT Polymerization of N-Vinylpyrrolidone (NVP) using Bis(carboxymethyl)trithiocarbonate

Materials:

  • N-Vinylpyrrolidone (NVP) (freshly distilled)

  • Bis(carboxymethyl)trithiocarbonate

  • 4,4'-Azobis(4-cyanovaleric acid) (V-501)

  • Pyridine (B92270)

  • 1,4-Dioxane (B91453)

  • Round-bottom flask

  • Magnetic stirrer

  • Oil bath

  • Nitrogen source

Procedure:

  • In a 25 mL round-bottom flask with a magnetic stir bar, dissolve bis(carboxymethyl)trithiocarbonate (470 mg, 2 mmol), N-vinylpyrrolidone (4.4 mL, 41.5 mmol), 4,4'-azobis(4-cyanovaleric acid) (192 mg, 0.6 mmol), and pyridine (168 μL, 2 mmol) in 1,4-dioxane (2.2 mL).[7]

  • Stir the solution at room temperature and degas with nitrogen for 20 minutes.[7]

  • Immerse the flask in an oil bath preheated to 80 °C and stir for 3 hours.[7]

  • Terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.

  • The resulting polymer can be purified by dialysis against deionized water and isolated by lyophilization.

  • Analyze the polymer's molecular weight and PDI using GPC.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the fundamental mechanism of RAFT polymerization and a typical experimental workflow.

RAFT_Mechanism cluster_initiation Initiation & Propagation cluster_equilibrium RAFT Equilibrium Initiator Initiator I_rad I• Initiator->I_rad Decomposition Pn_rad P_n• I_rad->Pn_rad + Monomer Monomer1 Monomer (M) Intermediate1 Adduct Radical Pn_rad->Intermediate1 + RAFT Agent Propagation Propagation (P_n• + M -> P_{n+1}•) Pn_rad->Propagation Termination Termination Pn_rad->Termination RAFT_agent RAFT Agent (Z-C(=S)S-R) R_rad R• Intermediate1->R_rad Fragmentation Macro_RAFT Macro-RAFT Agent (Z-C(=S)S-P_n) Intermediate1->Macro_RAFT Pm_rad P_m• R_rad->Pm_rad + Monomer Monomer2 Monomer (M) Intermediate2 Adduct Radical Pm_rad->Intermediate2 + Macro-RAFT Pm_rad->Propagation Pm_rad->Termination Dormant Dormant Polymer (Z-C(=S)S-P_m) Intermediate2->Dormant Fragmentation

Caption: The RAFT polymerization mechanism.

Experimental_Workflow Start Start Reagents 1. Prepare Reagents (Monomer, RAFT Agent, Initiator, Solvent) Start->Reagents Setup 2. Assemble Reaction Setup (Schlenk Flask, Stirrer) Reagents->Setup Degas 3. Degas Reaction Mixture (Freeze-Pump-Thaw) Setup->Degas Polymerize 4. Polymerization (Heat to desired temperature) Degas->Polymerize Quench 5. Quench Reaction (Cooling, exposure to air) Polymerize->Quench Isolate 6. Isolate Polymer (Precipitation, Filtration) Quench->Isolate Characterize 7. Characterize Polymer (GPC, NMR) Isolate->Characterize End End Characterize->End

Caption: A typical experimental workflow for RAFT polymerization.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Sodium Trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of sodium trithiocarbonate (B1256668) are critical for maintaining a secure research environment. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals, ensuring adherence to safety protocols and minimizing environmental impact.

Sodium trithiocarbonate (Na₂CS₃), a versatile reagent in various chemical processes, is classified as a hazardous substance requiring meticulous disposal procedures. Improper handling can lead to the release of toxic substances and environmental contamination. The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2] Under no circumstances should it be discharged into sewer systems.[1][2]

For laboratory-scale waste, a carefully controlled chemical neutralization process is a viable pre-treatment step before final disposal. Oxidation is a promising method for the complete destruction of the trithiocarbonate anion.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2][3]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound and its waste.[1][3] This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or chemical-resistant apron

  • Closed-toe shoes

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[1][3]

Laboratory-Scale Neutralization Protocol: Oxidation using Sodium Hypochlorite (B82951)

This protocol details the neutralization of small quantities of aqueous this compound waste using sodium hypochlorite (bleach).

Materials:

  • Aqueous waste containing this compound

  • Sodium hypochlorite solution (household bleach, typically 5-6% NaOCl)

  • Stir plate and stir bar

  • Large beaker (at least double the volume of the waste solution)

  • pH paper or pH meter

  • Sodium bisulfite or sodium thiosulfate (B1220275) (for quenching excess oxidant)

Experimental Protocol:

  • Preparation: Place the beaker containing the this compound waste solution on a stir plate within a chemical fume hood. Begin stirring the solution.

  • Initial pH Adjustment: Check the pH of the waste solution. Trithiocarbonates are more stable in alkaline conditions. If the solution is not already basic, adjust the pH to >11 with a suitable base like sodium hydroxide.

  • Slow Addition of Oxidant: Slowly and carefully add the sodium hypochlorite solution to the stirring trithiocarbonate waste. The reaction can be exothermic, so it is crucial to add the bleach in small portions to control the temperature. A general guideline is to use a significant excess of sodium hypochlorite to ensure complete oxidation.

  • Reaction Time: Allow the mixture to stir for at least 2 hours at room temperature to ensure the complete destruction of the trithiocarbonate. The characteristic yellow/orange color of the trithiocarbonate solution should fade.

  • Verification of Destruction (Qualitative): A simple visual confirmation of the disappearance of the yellow/orange color is a primary indicator of reaction completion. For more rigorous verification, analytical methods such as UV-Vis spectroscopy can be used to confirm the absence of the trithiocarbonate absorbance peak.

  • Quenching Excess Oxidant: After confirming the destruction of the trithiocarbonate, it is essential to neutralize the excess sodium hypochlorite. Slowly add a reducing agent like sodium bisulfite or sodium thiosulfate solution until a potassium iodide-starch test paper no longer turns blue/black, indicating the absence of an oxidizing agent.

  • Final pH Adjustment: Check the pH of the final solution. Neutralize it to a pH between 6 and 8 using a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) as needed.

  • Final Disposal: The final, neutralized solution should be disposed of as hazardous waste according to your institution's and local regulations.

Quantitative Data Summary

ParameterValue/RangeNotes
Initial pH for Stability > 11Trithiocarbonates can hydrolyze at lower pH values.
Oxidizing Agent Sodium Hypochlorite (NaOCl)Household bleach (5-6%) is a readily available source.
Reaction Time ≥ 2 hoursEnsure complete oxidation of the trithiocarbonate.
Final pH for Disposal 6 - 8Neutral pH is required for most waste streams.

Logical Workflow for this compound Disposal

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal start Start: this compound Waste ppe Don Appropriate PPE start->ppe hood Work in Fume Hood ppe->hood check_ph Check and Adjust pH to >11 hood->check_ph add_bleach Slowly Add Sodium Hypochlorite check_ph->add_bleach react Stir for >= 2 hours add_bleach->react verify Verify Destruction (Color Disappearance) react->verify quench Quench Excess Oxidant verify->quench final_ph Adjust Final pH to 6-8 quench->final_ph dispose Dispose as Hazardous Waste final_ph->dispose end End dispose->end

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and compliance. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.

References

Personal protective equipment for handling Sodium trithiocarbonate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Sodium Trithiocarbonate (B1256668)

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Sodium Trithiocarbonate. It outlines essential personal protective equipment, procedural guidance for safe handling and disposal, and emergency protocols.

Hazard Identification and Personal Protective Equipment

This compound is classified as a corrosive material that causes severe skin burns and eye damage[1][2]. Adherence to strict safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is mandatory to prevent exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A full-face shield may also be necessary.To protect against splashes and dust, which can cause severe eye damage[1][3][4].
Skin Protection Chemical-impermeable gloves (e.g., butyl rubber or neoprene) and impervious, fire/flame-resistant clothing. Boots and aprons may be required for larger quantities.To prevent skin contact, which can result in severe burns[1][3][4].
Respiratory Protection A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded, or if irritation is experienced. Use in a well-ventilated area is crucial.To prevent inhalation of dust or vapors, which are destructive to the respiratory tract[1][5].
Safe Handling and Storage Protocol

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors[3][6].

  • Ensure an eyewash station and safety shower are readily accessible[4][7].

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of damage[3].

  • Dispensing: Avoid the formation of dust and aerosols when handling the solid form[3][6].

  • Solution Preparation: When dissolving, add this compound to the solvent slowly to avoid splashing.

  • Post-Handling: Wash hands thoroughly after handling, even if gloves were worn[3]. Contaminated clothing should be removed immediately and washed before reuse[1][3][6].

Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly closed container[3].

  • Keep away from incompatible materials.

Emergency Procedures
Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[1][8].
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with plenty of water[1][8]. Seek immediate medical attention[4].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1][3][4].
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][3][5].
Spill and Disposal Plan

Spill Response:

  • Evacuate personnel from the spill area[3][6].

  • Wear appropriate PPE, including respiratory protection[1][3].

  • Contain the spill to prevent it from entering drains or waterways[1][3].

  • For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal[3]. Avoid generating dust[3][6].

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of this compound and any contaminated materials at a licensed chemical destruction facility[3].

  • Do not discharge into sewers or waterways[3]. Follow all local, state, and federal regulations for disposal[4].

Workflow for Safe Handling of this compound

prep Preparation - Don PPE - Check equipment handling Handling - Work in fume hood - Avoid dust prep->handling Proceed storage Storage - Cool, dry, ventilated - Tightly sealed handling->storage Store unused chemical spill Spill Event handling->spill exposure Exposure Event handling->exposure disposal Disposal - Licensed facility - Follow regulations handling->disposal Dispose of waste end End of Process storage->end spill_response Spill Response - Evacuate & contain - Clean up spill->spill_response Activate plan first_aid First Aid - Follow protocol - Seek medical attention exposure->first_aid Immediate action spill_response->disposal disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Reactant of Route 1
Sodium trithiocarbonate

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